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  • Product: 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol
  • CAS: 1017778-88-9

Core Science & Biosynthesis

Foundational

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol chemical properties

An In-Depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol: Properties, Synthesis, and Applications in Drug Discovery Executive Summary 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a halogenated aromatic alco...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a halogenated aromatic alcohol that serves as a highly functionalized building block for organic synthesis. Its unique substitution pattern—featuring chloro, ethoxy, and fluoro groups—provides medicinal chemists with a versatile scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The presence of multiple halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route with a detailed experimental protocol, an analysis of its chemical reactivity, and critical safety information for laboratory handling.

Core Chemical Profile and Physicochemical Properties

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, identified by CAS Number 1017778-88-9, is a substituted benzenemethanol derivative.[1] Its structure is notable for the trisubstituted aromatic ring, which imparts specific electronic and steric characteristics that are valuable in the design of targeted therapeutics. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established or reliably predicted based on its structure and data from analogous compounds.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name (3-chloro-4-ethoxy-5-fluorophenyl)methanol[1]
Synonyms 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol[1]
CAS Number 1017778-88-9[1]
PubChem CID 46737658[1]
Molecular Formula C₉H₁₀ClFO₂Calculated
Molecular Weight 204.63 g/mol Calculated
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Predicted Spectral Characteristics

For a researcher synthesizing or working with this compound, spectral analysis is the primary method for structural confirmation. Based on its functional groups, the following spectral data can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to be complex and highly informative. Key signals would include:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl protons of the ethoxy group.

    • Two distinct signals in the aromatic region, likely appearing as singlets or narrow doublets due to minimal proton-proton coupling, representing the two protons on the benzene ring.

    • A singlet for the benzylic methylene (-CH₂-) protons adjacent to the hydroxyl group.

    • A broad, exchangeable singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon environments. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, appearing as a doublet. Other key signals include those for the ethoxy carbons, the benzylic carbon, and the six unique aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, including a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching bands for the aromatic and aliphatic groups, and distinct C-O and C-X (C-Cl, C-F) stretching frequencies in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 204. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of H₂O, the ethoxy group, or the entire hydroxymethyl group.

Synthesis and Purification

While specific preparations are proprietary or not widely published, a standard and logical approach to synthesize 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is through the selective reduction of the corresponding aldehyde, 3-chloro-4-ethoxy-5-fluorobenzaldehyde. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and mild conditions.

Proposed Synthetic Workflow

The reduction of an aromatic aldehyde to a primary benzyl alcohol is reliably achieved using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent is preferred for its selectivity; it readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups.

G cluster_0 Synthetic Workflow Start 3-Chloro-4-ethoxy- 5-fluorobenzaldehyde Reagent NaBH₄ Methanol, 0°C to RT Start->Reagent Reduction Product 3-Chloro-4-ethoxy- 5-fluorobenzyl alcohol Reagent->Product

Diagram 1: Proposed synthesis via reduction of the corresponding aldehyde.

Detailed Experimental Protocol: Reduction of Aldehyde

This protocol describes a self-validating system for the synthesis, work-up, and purification of the target compound.

Reagents and Equipment:

  • 3-chloro-4-ethoxy-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the starting aldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

    • Rationale: Portion-wise addition controls the exothermic reaction and prevents runaway side reactions. Keeping the temperature low enhances the selectivity of the reagent.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

    • Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol using silica gel column chromatography with a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to obtain the pure 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol lies in the reactivity of its primary alcohol functional group. This group can be readily transformed into other functionalities, making the compound a versatile intermediate for building more complex molecules.

G cluster_0 Key Reaction Sites Molecule 3-Chloro-4-ethoxy- 5-fluorobenzyl alcohol Hydroxyl Hydroxyl Group (Oxidation, Halogenation, Esterification) Molecule->Hydroxyl Primary Site Ring Aromatic Ring (Electrophilic Substitution) Molecule->Ring Secondary Site

Diagram 2: Primary and secondary sites of chemical reactivity.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized.

  • To Aldehyde: Using mild oxidizing agents such as Pyridinium chlorochromate (PCC) in dichloromethane (DCM) allows for the controlled conversion to 3-chloro-4-ethoxy-5-fluorobenzaldehyde.

  • To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (KMnO₄) or Jones reagent, will fully oxidize the alcohol to the corresponding 3-chloro-4-ethoxy-5-fluorobenzoic acid.

Conversion to Benzyl Halides

A crucial transformation for further synthetic elaboration is the conversion of the alcohol to a benzyl halide, typically a chloride or bromide. The resulting benzyl halide is an excellent electrophile for nucleophilic substitution reactions. A highly chemoselective and rapid method for chlorinating benzyl alcohols under neutral conditions uses 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (DMSO).[2] This avoids the harsh acidic conditions of reagents like thionyl chloride, preserving other acid-labile groups.

Role as a Scaffold in Medicinal Chemistry

The true value of this molecule is as a scaffold in drug development. The specific arrangement of substituents allows for fine-tuning of a drug candidate's properties:

  • Fluorine: Often added to block metabolic oxidation at that position, improving the drug's half-life. It can also alter the pKa of nearby functional groups and participate in hydrogen bonding.

  • Chlorine: Increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also engage in specific halogen bonding interactions with protein targets.[3]

  • Ethoxy Group: This group can act as a hydrogen bond acceptor and its steric bulk can be used to achieve a desired orientation of the molecule within a receptor's binding pocket.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. Therefore, safety precautions must be based on data from structurally related compounds. Substituted benzyl alcohols, particularly halogenated ones, are typically classified as irritants.

  • Hazard Identification: Based on analogous compounds like 3-Chloro-4-fluorobenzyl alcohol, this substance should be treated as causing skin and serious eye irritation.[4]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid breathing vapors or dust. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[4][5]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If irritation persists, seek medical attention.[4]

Table 2: Recommended Safety and Handling Procedures

AspectRecommendation
Personal Protective Equipment Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.
Engineering Controls Use in a chemical fume hood to minimize inhalation exposure.
Storage Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a valuable, highly functionalized synthetic intermediate. While detailed experimental data on the compound itself is sparse, its chemical behavior can be confidently predicted from established principles of organic chemistry. Its utility is primarily centered on the reactivity of the benzyl alcohol moiety, which allows for straightforward conversion into other key functional groups. For researchers in drug discovery, the unique combination of chloro, fluoro, and ethoxy substituents on the aromatic ring provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds, making it a significant building block for the development of novel therapeutics.

References

  • 3M. Safety Data Sheet - 3M™ High Productivity Floor Stripper. [Link]

  • Sun, L., et al. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3935-3938. [Link]

  • Jeyakumar, K., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2021, 223, 113644. [Link]

Sources

Exploratory

(3-chloro-4-ethoxy-5-fluorophenyl)methanol synthesis route

An In-depth Technical Guide to the Synthesis of (3-chloro-4-ethoxy-5-fluorophenyl)methanol Authored by: Gemini, Senior Application Scientist Introduction (3-chloro-4-ethoxy-5-fluorophenyl)methanol is a substituted benzyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-chloro-4-ethoxy-5-fluorophenyl)methanol

Authored by: Gemini, Senior Application Scientist

Introduction

(3-chloro-4-ethoxy-5-fluorophenyl)methanol is a substituted benzyl alcohol derivative of increasing interest in medicinal chemistry and materials science due to its unique electronic and structural properties imparted by the chloro, ethoxy, and fluoro substituents on the phenyl ring. The presence of these functional groups offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This guide provides a comprehensive overview of two plausible and efficient synthetic routes for the preparation of (3-chloro-4-ethoxy-5-fluorophenyl)methanol, tailored for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the underlying chemical principles, providing not just protocols, but also the rationale behind the experimental choices.

Route 1: Ethylation of a Phenolic Aldehyde Precursor Followed by Reduction

This synthetic strategy is a classical and reliable approach that commences with a commercially available or readily synthesizable substituted phenolic aldehyde. The key transformations involve the protection of the phenolic hydroxyl group as an ethyl ether, followed by the reduction of the aldehyde functionality to the corresponding primary alcohol.

Synthetic Pathway Overview

start 3-chloro-5-fluoro-4-hydroxybenzaldehyde intermediate 3-chloro-4-ethoxy-5-fluorobenzaldehyde start->intermediate Ethylation (Williamson Ether Synthesis) product (3-chloro-4-ethoxy-5-fluorophenyl)methanol intermediate->product Reduction

Caption: Synthetic pathway for Route 1.

Step 1: Ethylation of 3-chloro-5-fluoro-4-hydroxybenzaldehyde

The initial step involves the ethylation of the phenolic hydroxyl group of 3-chloro-5-fluoro-4-hydroxybenzaldehyde. The Williamson ether synthesis is a robust and widely employed method for this transformation. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq.).

  • Solvent and Base: Dissolve the starting material in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

  • Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2 eq.), dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude 3-chloro-4-ethoxy-5-fluorobenzaldehyde, which can be purified further by column chromatography or recrystallization.

Causality and Mechanistic Insights

The choice of a weak base like potassium carbonate is crucial to selectively deprotonate the acidic phenolic proton without promoting side reactions. A polar aprotic solvent is preferred as it solvates the cation of the base, thus enhancing the nucleophilicity of the resulting phenoxide ion. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the ethylating agent.

Step 2: Reduction of 3-chloro-4-ethoxy-5-fluorobenzaldehyde

The second step is the reduction of the aldehyde group in 3-chloro-4-ethoxy-5-fluorobenzaldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[1][2][3] Alternatively, catalytic hydrogenation can also be employed.[4]

Experimental Protocol (Using Sodium Borohydride)
  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq.) in a protic solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise with stirring. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄ and the borate ester intermediate.

  • Work-up: Extract the product with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude (3-chloro-4-ethoxy-5-fluorophenyl)methanol. The product can be further purified by column chromatography on silica gel or by recrystallization.

Causality and Mechanistic Insights

Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles.[3] The hydride attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[1] The solvent (methanol or ethanol) then protonates the alkoxide to yield the final alcohol product. The use of a protic solvent is essential for this protonation step.[1][5]

Parameter Step 1: Ethylation Step 2: Reduction (NaBH₄)
Starting Material 3-chloro-5-fluoro-4-hydroxybenzaldehyde3-chloro-4-ethoxy-5-fluorobenzaldehyde
Key Reagents Ethyl iodide, K₂CO₃Sodium borohydride
Solvent Acetone or DMFMethanol or Ethanol
Temperature Reflux0 °C to Room Temperature
Typical Yield >90%>95%

Route 2: Formylation of a Precursor Followed by Reduction

This alternative route begins with a substituted benzene derivative, 1-chloro-2-ethoxy-3-fluorobenzene, which is then formylated to introduce the aldehyde group. The subsequent reduction of the aldehyde yields the target benzyl alcohol. This approach is particularly useful if the starting substituted benzene is more readily accessible than the corresponding phenolic aldehyde.

Synthetic Pathway Overview

start 1-chloro-2-ethoxy-3-fluorobenzene intermediate 3-chloro-4-ethoxy-5-fluorobenzaldehyde start->intermediate Formylation (Vilsmeier-Haack) product (3-chloro-4-ethoxy-5-fluorophenyl)methanol intermediate->product Reduction

Caption: Synthetic pathway for Route 2.

Step 1: Synthesis of 1-chloro-2-ethoxy-3-fluorobenzene

The synthesis of the starting material, 1-chloro-2-ethoxy-3-fluorobenzene, can be achieved from commercially available 2-chloro-6-fluorophenol through Williamson ether synthesis, similar to Step 1 of Route 1.

Step 2: Formylation of 1-chloro-2-ethoxy-3-fluorobenzene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[6][7][8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol (Vilsmeier-Haack Reaction)
  • Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, used as both reagent and solvent) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) with vigorous stirring. The Vilsmeier reagent forms as a solid complex.

  • Addition of Substrate: To this mixture, add 1-chloro-2-ethoxy-3-fluorobenzene (1.0 eq.) dropwise, maintaining the low temperature.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Work-up: Neutralize the aqueous solution with a base such as sodium hydroxide or sodium carbonate. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 3-chloro-4-ethoxy-5-fluorobenzaldehyde is then purified by column chromatography.

Causality and Mechanistic Insights

The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium ion.[8] The electron-donating ethoxy group on the benzene ring activates it towards electrophilic aromatic substitution. The formylation occurs preferentially at the para position to the ethoxy group due to steric hindrance at the ortho positions. The resulting iminium salt is then hydrolyzed to the aldehyde during the aqueous work-up.

Step 3: Reduction of 3-chloro-4-ethoxy-5-fluorobenzaldehyde

This final step is identical to Step 2 in Route 1, involving the reduction of the aldehyde to the primary alcohol using a reducing agent like sodium borohydride.

Parameter Step 2: Formylation Step 3: Reduction (NaBH₄)
Starting Material 1-chloro-2-ethoxy-3-fluorobenzene3-chloro-4-ethoxy-5-fluorobenzaldehyde
Key Reagents DMF, POCl₃Sodium borohydride
Solvent DMFMethanol or Ethanol
Temperature 0 °C to 80 °C0 °C to Room Temperature
Typical Yield 60-80%>95%

Purification and Characterization

The final product, (3-chloro-4-ethoxy-5-fluorophenyl)methanol, should be purified to a high degree, especially for applications in drug development.

  • Purification: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method. Recrystallization from a suitable solvent system can also be employed for further purification.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This guide has outlined two distinct and viable synthetic routes for the preparation of (3-chloro-4-ethoxy-5-fluorophenyl)methanol. Route 1, involving the ethylation of a phenolic aldehyde followed by reduction, is a straightforward approach when the phenolic precursor is readily available. Route 2, which employs a Vilsmeier-Haack formylation of a substituted ethoxybenzene, offers a valuable alternative. The choice between these routes will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both routes utilize well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this important chemical intermediate.

References

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Foundational

Part 1: Introduction to SAR405838

An In-Depth Technical Guide to SAR405838 (CAS: 1017778-88-9): A Potent MDM2-p53 Interaction Inhibitor The compound with CAS number 1017778-88-9 is SAR405838, also known as MI-77301. It is a potent and selective small-mol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to SAR405838 (CAS: 1017778-88-9): A Potent MDM2-p53 Interaction Inhibitor

The compound with CAS number 1017778-88-9 is SAR405838, also known as MI-77301. It is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1] The discovery of SAR405838 has provided a valuable tool for researchers and a potential therapeutic agent in oncology, specifically for cancers that retain wild-type p53.[1] This guide provides a comprehensive technical overview of SAR405838, from its mechanism of action to detailed experimental protocols for its evaluation.

Part 2: Mechanism of Action: The p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[2] In many cancers with wild-type p53, its function is abrogated by the oncoprotein MDM2, which binds to p53 and targets it for proteasomal degradation.[2]

SAR405838 is designed to fit into the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[3][4] This disruption leads to the stabilization and accumulation of p53, which can then transcriptionally activate its target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and/or apoptosis in cancer cells.[3][4][5] SAR405838 binds to MDM2 with a high affinity, having a Ki of 0.88 nmol/L.[1][6]

A co-crystal structure of the SAR405838:MDM2 complex reveals that the inhibitor mimics three key p53 amino acid residues and induces a refolding of the MDM2 N-terminal region, contributing to its high affinity and specificity.[1][6]

SAR405838_Mechanism_of_Action cluster_0 Normal p53 Regulation cluster_1 Action of SAR405838 p53 p53 MDM2 MDM2 p53->MDM2 Binds to Degradation Proteasomal Degradation p53->Degradation Leads to MDM2->p53 Ubiquitinates SAR405838 SAR405838 MDM2_active MDM2 SAR405838->MDM2_active Inhibits p53_active p53 (stabilized) MDM2_active->p53_active Interaction Blocked p21 p21 p53_active->p21 Activates PUMA PUMA p53_active->PUMA Activates Arrest Cell Cycle Arrest p21->Arrest Induces Apoptosis Apoptosis PUMA->Apoptosis Induces

Caption: Mechanism of SAR405838 in the p53 signaling pathway.

Part 3: In Vitro Evaluation of SAR405838

Cell Viability Assays

To determine the cytotoxic effects of SAR405838, cell viability assays are performed. The water-soluble tetrazolium salt (WST) assay is a common method.[5]

Protocol: WST-based Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., SJSA-1, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of SAR405838 (e.g., 0.01 nM to 10 µM) for 72-96 hours.[7] Include a vehicle control (e.g., DMSO).

  • WST Reagent Addition: Add 10 µL of WST reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of SAR405838.

Cell Linep53 StatusSAR405838 IC50 (µM)
SJSA-1Wild-type0.092
RS4;11Wild-type0.089
LNCaPWild-type0.27
HCT-116Wild-type0.20
HCT-116 (p53-/-)Deletion>20
SAOS-2Deletion>10
PC-3Deletion>10
SW620Mutation>10
Data adapted from Wang et al., 2014.[4]
Western Blot Analysis for p53 Pathway Activation

Western blotting is used to detect changes in protein levels indicative of p53 pathway activation.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with SAR405838 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, MDM2, cleaved caspase-3, PARP, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is employed to measure the mRNA levels of p53 target genes.

Protocol: qRT-PCR [8]

  • RNA Extraction and cDNA Synthesis: Treat cells with SAR405838, extract total RNA using a commercial kit, and synthesize cDNA.

  • qRT-PCR Reaction: Perform qRT-PCR using a TaqMan gene expression assay with specific primers and probes for CDKN1A (p21), MDM2, and a housekeeping gene (e.g., RPL37A) for normalization.[9]

  • Data Analysis: Calculate the relative mRNA expression using the comparative Ct (ΔΔCt) method.

Apoptosis Assays

Apoptosis is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[10]

Protocol: Annexin V/PI Apoptosis Assay [10]

  • Cell Treatment and Collection: Treat cells with SAR405838 for 24-48 hours. Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late-stage apoptotic.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining cellular DNA with propidium iodide.[11][12]

Protocol: PI Cell Cycle Analysis [12]

  • Cell Fixation: Treat cells with SAR405838, harvest, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints start Cancer Cell Lines (wt-p53 and mut-p53) treatment Treat with SAR405838 (Dose- and Time-course) start->treatment viability Cell Viability (WST Assay) treatment->viability western Western Blot treatment->western qpcr qRT-PCR treatment->qpcr apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 protein Protein Expression (p53, p21, MDM2, c-Casp3, PARP) western->protein mrna mRNA Expression (p21, MDM2) qpcr->mrna apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for the in vitro evaluation of SAR405838.

Part 4: In Vivo Efficacy of SAR405838

Xenograft Tumor Models

The anti-tumor activity of SAR405838 is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.[6]

Protocol: Xenograft Tumor Model [13][14]

  • Cell Preparation: Harvest cancer cells (e.g., SJSA-1) and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups. Administer SAR405838 orally at various doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot or immunohistochemistry to assess p53 pathway activation in vivo.

Studies have shown that SAR405838 induces durable tumor regression or complete tumor growth inhibition in various xenograft models, including osteosarcoma, acute leukemia, prostate cancer, and colon cancer.[1][3][4][6]

Part 5: Clinical Development and Future Perspectives

SAR405838 has been evaluated in a phase I clinical trial for patients with advanced solid tumors.[2] The study established the maximum tolerated dose (MTD) and showed an acceptable safety profile.[2] While the clinical activity was limited in a broad population of patients with advanced solid tumors, there was evidence of p53 pathway activation.[2] Further investigation in specific cancer types, such as dedifferentiated liposarcoma where MDM2 amplification is common, has been a focus.[2][6] The development of MDM2 inhibitors like SAR405838 represents a promising targeted therapy approach for cancers with wild-type p53. Future research may focus on combination therapies and identifying predictive biomarkers to select patients most likely to respond.

Part 6: References

  • Wang, S., Sun, W., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Debussche, L. (2014). SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Research, 74(20), 5855-5865. [Link]

  • Wang, S., Sun, W., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Debussche, L. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research, 74(20), 5855-5865. [Link]

  • de Jonge, M., de Weger, V. A., Dickson, M. A., Langenberg, M. H. G., Le Cesne, A., Wagner, A. J., ... & Schellens, J. H. M. (2017). A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours. European Journal of Cancer, 76, 144-151. [Link]

  • Wang, S., Sun, W., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Debussche, L. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer research, 74(20), 5855-5865. [Link]

  • Wang, S., Sun, W., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Debussche, L. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Research, 74(20), 5855-5865. [Link]

  • Sun, W., Liu, L., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Wang, S. (2015). Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. PLOS ONE, 10(6), e0129144. [Link]

  • Sun, W., Liu, L., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Wang, S. (2015). Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. PLOS ONE, 10(6), e0129144. [Link]

  • GenTarget Inc. (n.d.). Knockdown P53 shRNA Lentivirus. Retrieved from [Link]

  • Wang, S., Sun, W., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Debussche, L. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer research, 74(20), 5855-5865. [Link]

  • Laroche-Clary, A., Chaire, V., Algeo, M. P., Der-Torossian, H., & Italiano, A. (2016). SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. Clinical Cancer Research, 22(15), 3896-3906. [Link]

  • Gudas, J. M., Li, T., & Nguyen, H. (1996). Enforced Expression of Wild-Type p53 Curtails the Transcription of the O6-Methylguanine-DNA Methyltransferase Gene in Human Tumor Cells and Enhances Their Sensitivity to Alkylating Agents. Cancer Research, 56(19), 4331-4336. [Link]

  • Laroche-Clary, A., Chaire, V., Algeo, M. P., Der-Torossian, H., & Italiano, A. (2016). SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 22(15), 3896–3906. [Link]

  • Fry, D. C., & Vassilev, L. T. (2007). Small Molecule Inhibitors of the MDM2-p53 Interaction Discovered by Ensemble-Based Receptor Models. Journal of the American Chemical Society, 129(41), 12474-12482. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Wang, S., Sun, W., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Debussche, L. (2014). SAR405838 induces p53-dependent cell-cycle arrest and/or apoptosis in... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). How can I knockdown mutant p53 and express wt-p53 simultaneously? Retrieved from [Link]

  • Wang, S., Sun, W., Zhao, Y., McEachern, D., Meaux, I., Barrière, C., ... & Debussche, L. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. ResearchGate. Retrieved from [Link]

  • Chen, I. T., Chien, Y. C., & Lin, L. C. (2006). Selective Inhibition of p53 Dominant Negative Mutation by shRNA Resulting in Partial Restoration of p53 Activity. ResearchGate. Retrieved from [Link]

  • Benchekroun, L., & Popowicz, G. M. (2016). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Journal of medicinal chemistry, 59(17), 7729–7742. [Link]

  • Shaw, P., Bovey, R., Tardy, S., Sahli, R., Sordat, B., & Costa, J. (1992). Induction of apoptosis by wild-type p53 in a human colon tumor-derived cell line. Proceedings of the National Academy of Sciences, 89(10), 4495-4499. [Link]

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for apoptosis assay by flow cytometry using annexin V staining method. Journal of visualized experiments : JoVE, (51), 2597. [Link]

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  • Vierboom, M. P., Nijman, H. W., Offringa, R., van der Voort, E. I., van Hall, T., van den Broek, L., ... & Kast, W. M. (1997). Tumor eradication by wild-type p53-specific cytotoxic T lymphocytes. The Journal of experimental medicine, 186(5), 695–704. [Link]

  • The p53 website. (n.d.). The TP53 Cell Line compendium. Retrieved from [Link]

  • Leroy, B., Girard, L., Minna, J. D., Gazdar, A. F., & Soussi, T. (2014). Analysis of TP53 mutation status in human cancer cell lines: a reassessment. Human mutation, 35(6), 756–765. [Link]

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Exploratory

An In-depth Technical Guide to the Structural Analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol, a key intermediate in pharmaceutical and agrochemical resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. Our focus is on a multi-faceted approach, integrating data from various spectroscopic and crystallographic methods to build a complete and validated structural profile.

Introduction: The Significance of 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, with the IUPAC name (3-chloro-4-ethoxy-5-fluorophenyl)methanol, is a substituted aromatic alcohol. Its importance lies in its utility as a building block in the synthesis of more complex molecules with potential biological activity. The precise arrangement of its substituents—a chloro group, an ethoxy group, and a fluoro group on the benzene ring—is critical to its reactivity and the properties of its downstream products. Therefore, unambiguous structural verification is a paramount step in its synthesis and application.

Table 1: Chemical Identity of 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol

PropertyValue
IUPAC Name (3-chloro-4-ethoxy-5-fluorophenyl)methanol
CAS Number 1017778-88-9
Molecular Formula C₉H₁₀ClFO₂
Molecular Weight 204.63 g/mol
Canonical SMILES CCO(C1=C(C=C(C(=C1)F)CO)Cl)

A Multi-Technique Approach to Structural Elucidation

The structural analysis of a novel or synthesized compound like 3-chloro-4-ethoxy-5-fluorobenzyl alcohol necessitates a combinatorial approach, where the strengths of various analytical techniques are leveraged to provide a cohesive and irrefutable structural assignment. This guide will focus on the "big three" of spectroscopic analysis—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—complemented by the definitive method of X-ray Crystallography.

G cluster_0 Structural Analysis Workflow Introduction Compound Introduction (Properties & Significance) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Introduction->NMR Connectivity & Environment MS Mass Spectrometry (GC-MS) Introduction->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy (FTIR) Introduction->IR Functional Groups Conclusion Data Integration & Structural Confirmation NMR->Conclusion MS->Conclusion IR->Conclusion XRay X-ray Crystallography (Absolute Structure) XRay->Conclusion Definitive 3D Structure

Caption: A typical workflow for the structural elucidation of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into their chemical environment. For 3-chloro-4-ethoxy-5-fluorobenzyl alcohol, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is essential for a complete analysis.

Predicted NMR Data

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol

Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Ar-H (Position 2)~ 7.1-7.3d
Ar-H (Position 6)~ 7.0-7.2d
-CH₂OH~ 4.6sBenzylic protons.[4]
-OCH₂CH₃~ 4.1q
-OHVariablebr sDependent on concentration and solvent.
-OCH₂CH₃~ 1.4t
¹³C NMR
C-Cl~ 130-135s
C-OEt~ 145-150d (JCF)
C-F~ 150-155d (JCF)
C-CH₂OH~ 135-140s
Ar-CH (Position 2)~ 110-115d (JCF)
Ar-CH (Position 6)~ 115-120d (JCF)
-CH₂OH~ 60-65t
-OCH₂CH₃~ 65-70t
-OCH₂CH₃~ 14-16q
¹⁹F NMR
Ar-F~ -110 to -130mRelative to CFCl₃.[5]

Disclaimer: Predicted values are estimates and may vary from experimental results.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures that the acquired data is of high quality and suitable for unambiguous structural assignment.

G cluster_1 NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.7-1.0 mL CDCl₃) InstrumentSetup Instrument Setup (Lock, Shim, Tune) SamplePrep->InstrumentSetup 1H_NMR ¹H NMR Acquisition InstrumentSetup->1H_NMR 13C_NMR ¹³C NMR Acquisition (Proton Decoupled) 1H_NMR->13C_NMR 19F_NMR ¹⁹F NMR Acquisition 13C_NMR->19F_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Optional, for complex spectra) 19F_NMR->2D_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) 2D_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis

Caption: A generalized workflow for NMR analysis of an organic compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's resonances.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming. The probe is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[8][9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[5][10]

  • Data Processing and Analysis: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like benzyl alcohols.[11]

Expected Mass Spectrum

In the mass spectrum of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol, we expect to see the molecular ion peak [M]⁺. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Common Fragmentation Pathways for Benzyl Alcohols:

  • Loss of -OH: [M - 17]⁺

  • Loss of -CH₂OH: [M - 31]⁺

  • Formation of the tropylium ion: A common rearrangement for benzyl compounds.

Experimental Protocol: GC-MS

G cluster_2 GC-MS Experimental Workflow SamplePrep Sample Preparation (~10 µg/mL in a volatile organic solvent) Injection Injection into GC SamplePrep->Injection Separation Chromatographic Separation (Temperature Programmed) Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Mass Spectrum, Retention Time) Detection->DataAnalysis

Caption: A schematic of the GC-MS analysis process.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12] The sample must be free of non-volatile materials.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds.[13]

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The mass spectrum for the compound is recorded. The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to deduce structural features.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule.[14]

Expected IR Absorption Bands

Table 3: Characteristic IR Absorptions for 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C (aromatic)1450-1600
C-O (alcohol)1000-1260
C-O (ether)1000-1300
C-Cl600-800
C-F1000-1400
Experimental Protocol: FTIR Spectroscopy

G cluster_3 FTIR (ATR) Experimental Workflow CleanCrystal Clean ATR Crystal BackgroundScan Acquire Background Spectrum CleanCrystal->BackgroundScan SampleApplication Apply Sample to Crystal BackgroundScan->SampleApplication SampleScan Acquire Sample Spectrum SampleApplication->SampleScan DataProcessing Data Processing (Background Subtraction) SampleScan->DataProcessing SpectralAnalysis Spectral Analysis (Peak Identification) DataProcessing->SpectralAnalysis

Caption: Workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: A background spectrum of the empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[15]

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Sample Scan: The sample spectrum is acquired.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.[16]

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[17][18]

Principles of X-ray Crystallography

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal diffract the X-rays in a specific pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be determined, revealing the precise bond lengths, bond angles, and overall conformation of the molecule.[19]

General Workflow for Small Molecule X-ray Crystallography
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound that is of sufficient size and quality. This typically involves slowly evaporating a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is passed through it. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation and Analysis: The final structure is validated to ensure its quality. The bond lengths, angles, and other geometric parameters are then analyzed.

Conclusion: A Unified Structural Picture

The structural elucidation of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol is a process of piecing together complementary information from a suite of powerful analytical techniques. NMR spectroscopy provides the carbon-hydrogen framework and information about the electronic environment of the nuclei. Mass spectrometry confirms the molecular weight and offers clues about the molecule's stability and fragmentation. FTIR spectroscopy identifies the key functional groups present. Finally, X-ray crystallography, when feasible, provides the definitive and unambiguous three-dimensional structure. By integrating the data from these methods, we can confidently and accurately define the structure of this important chemical intermediate, ensuring its quality and suitability for its intended applications in research and development.

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Foundational

Physical and chemical characteristics of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

A Comprehensive Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol Introduction: Unveiling a Niche Building Block for Advanced Synthesis In the landscape of medicinal chemistry and fine chemical synthesis, the s...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

Introduction: Unveiling a Niche Building Block for Advanced Synthesis

In the landscape of medicinal chemistry and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount to tuning molecular properties. 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol emerges as a highly specialized building block, offering a unique substitution pattern that is attractive for the development of novel pharmaceutical agents and complex organic molecules. The presence of three distinct substituents on the phenyl ring—a chloro group, a fluoro group, and an ethoxy group—provides a sophisticated handle for chemists to modulate lipophilicity, electronic effects, and metabolic stability.

This guide provides an in-depth technical overview of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, covering its core physicochemical properties, plausible synthetic routes, analytical characterization, chemical reactivity, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for application in their work.

Compound Identification and Core Physicochemical Properties

Precise identification is the foundation of all chemical research. The fundamental identifiers for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol are consolidated below. While this compound is available from specialized suppliers, comprehensive, experimentally determined physical property data is not widely published.[1] The properties listed are based on data from structurally analogous compounds and computational predictions, providing a baseline for experimental design.

Table 1: Chemical Identifiers and Structural Information
IdentifierValueSource
IUPAC Name (3-chloro-4-ethoxy-5-fluorophenyl)methanol[1]
CAS Number 1017778-88-9[1]
PubChem CID 46737658[1]
Molecular Formula C₉H₁₀ClFO₂Calculated
Molecular Weight 204.63 g/mol Calculated
SMILES CCOc1c(Cl)cc(CO)cc1F[1]
Table 2: Estimated Physicochemical Properties
PropertyEstimated ValueRationale / Comparative Compound
Appearance White to off-white solid or clear liquidBased on similar substituted benzyl alcohols[2][3]
Boiling Point >220 °CHigher than 3-chloro-5-fluorobenzyl alcohol (224 °C) due to increased molecular weight[3]
Melting Point Not availableMay be a low-melting solid; 3-chloro-4-hydroxy-5-methoxybenzyl alcohol melts at 110-111 °C[4]
Density ~1.3 g/cm³Similar to other chlorinated and fluorinated aromatics like 3-chloro-5-fluorobenzyl alcohol (1.344 g/cm³)[3]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.General solubility for functionalized benzyl alcohols

Synthesis and Purification: A Strategic Approach

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is not commonly detailed in standard literature, but a logical and effective pathway can be devised from the corresponding benzoic acid or benzaldehyde derivative. The most direct and widely adopted method for converting an aromatic aldehyde or carboxylic acid to a benzyl alcohol is through chemical reduction.

Proposed Synthetic Workflow

The key to a successful synthesis is the availability of the precursor, 3-chloro-4-ethoxy-5-fluorobenzaldehyde. Assuming this precursor is accessible, the final step is a straightforward reduction. The choice of reducing agent is critical; Sodium borohydride (NaBH₄) is often preferred over stronger agents like lithium aluminum hydride (LiAlH₄) for reducing aldehydes due to its milder nature, higher functional group tolerance, and easier workup procedure using protic solvents.

Synthesis_Workflow Precursor 3-Chloro-4-ethoxy- 5-fluorobenzaldehyde Reaction Reduction Reaction Precursor->Reaction 1. NaBH₄ 2. Methanol (Solvent) Workup Aqueous Workup & Extraction Reaction->Workup Quench with H₂O or dilute acid Purification Column Chromatography Workup->Purification Extract with Ethyl Acetate Product 3-Chloro-4-ethoxy- 5-fluorobenzyl alcohol Purification->Product Elute with Hexane/EtOAc

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of 3-chloro-4-ethoxy-5-fluorobenzaldehyde

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. A successful reaction will show the disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, spot corresponding to the more polar alcohol product.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is a crucial step to control the exothermic nature of the reduction and prevent side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, carefully cool the flask again in an ice bath. Slowly quench the reaction by adding deionized water dropwise, followed by 1 M HCl until the effervescence ceases and the pH is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual methanol and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

Spectroscopic and Analytical Characterization

Structural confirmation is non-negotiable. While specific spectral data for this compound is not publicly cataloged, its structure can be unequivocally confirmed using a suite of standard analytical techniques.[1] The expected data provides a benchmark for researchers synthesizing or handling this molecule.

Table 3: Predicted Spectroscopic Data for Structural Elucidation
TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm). Benzylic Protons: A singlet or doublet (~4.5 ppm, -CH₂OH). Alcohol Proton: A broad singlet (variable ppm, -OH). Ethoxy Group: A quartet (~4.1 ppm, -OCH₂CH₃) and a triplet (~1.4 ppm, -OCH₂CH₃).
¹³C NMR Nine distinct signals are expected: six in the aromatic region (including C-Cl, C-F, C-OEt), one for the benzylic carbon (~60-65 ppm), and two for the ethoxy group carbons.
IR Spectroscopy O-H Stretch: A strong, broad band around 3300 cm⁻¹. C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. C=C Stretch: Aromatic ring stretches around 1500-1600 cm⁻¹. C-O Stretch: A strong band around 1050-1250 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z 204, with a characteristic M+2 isotope peak (~33% intensity of M⁺) due to the presence of chlorine. Fragmentation: Common fragments corresponding to the loss of H₂O, •CH₂OH, and the ethoxy group.
Analytical Workflow for Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds.

Analytical_Workflow Start Synthesized Product Prep Prepare 1 mg/mL solution in Acetonitrile/Water Start->Prep Inject Inject 5-10 µL into HPLC System Prep->Inject Separate Separation on C18 Column (Isocratic or Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Integrate Peak Area Calculate % Purity Detect->Analyze End Purity Report Analyze->End

Caption: Standard HPLC workflow for purity analysis.

Chemical Reactivity and Applications in Drug Development

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is primarily valued as a synthetic intermediate.[1] Its utility stems from the reactivity of its primary alcohol and the unique electronic and steric properties imparted by the ring substituents.

  • Reactivity of the Hydroxyl Group: The benzylic alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of functional molecules. It can also be converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions or transformed into a benzyl ether to protect other alcohols.

  • Role in Medicinal Chemistry: Fluorine-containing compounds are of immense interest in drug development.[5] The C-F bond can enhance metabolic stability and binding affinity. The chlorine and ethoxy groups further modulate the molecule's lipophilicity (logP), which is a critical parameter for drug absorption and distribution. This specific substitution pattern makes the molecule an attractive starting point for library synthesis in lead optimization campaigns.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is not widely available, a reliable hazard assessment can be made by examining structurally related compounds.

Table 4: Anticipated GHS Hazard Profile
Hazard ClassAnticipated Classification and StatementBasis
Skin Corrosion/Irritation Warning: Causes skin irritation (H315)Data from 3-Chloro-5-fluorobenzyl alcohol and 3-Chloro-4-fluorobenzyl alcohol[6][7][8]
Serious Eye Damage/Irritation Warning: Causes serious eye irritation (H319)Data from 3-Chloro-5-fluorobenzyl alcohol and 3-Chloro-4-fluorobenzyl alcohol[6][7][8]
Acute Oral Toxicity Warning: Harmful if swallowed (H302)General classification for similar chemical classes
STOT - Single Exposure Warning: May cause respiratory irritation (H335)Data from 3-Chlorobenzyl alcohol[9]
Recommended Handling and PPE
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.

    • Skin and Body Protection: Wear a laboratory coat and long trousers.[7]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from strong oxidizing agents.

Conclusion

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol represents a valuable and highly functionalized tool for the modern synthetic chemist. Its unique combination of halogen and alkoxy substituents on an aromatic core makes it an ideal intermediate for creating complex molecules with tailored properties, particularly in the pursuit of new pharmaceutical candidates. While detailed experimental data remains specialized, its chemical behavior can be reliably predicted, and its synthesis and handling can be managed effectively through the application of sound chemical principles and safety protocols. This guide serves as a foundational resource for any scientist looking to leverage the potential of this versatile building block.

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Exploratory

A Comprehensive Spectroscopic Guide to (3-chloro-4-ethoxy-5-fluorophenyl)methanol: Elucidating Structure Through Modern Analytical Techniques

Introduction: The Importance of Spectroscopic Characterization in Drug Discovery In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers and scientists, understanding the precise molecular architecture of a compound is paramount to elucidating its structure-activity relationship (SAR), optimizing its pharmacokinetic profile, and ensuring its safety and efficacy. (3-chloro-4-ethoxy-5-fluorophenyl)methanol, a substituted benzyl alcohol derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the benzyl alcohol moiety and the modulating effects of its halogen and alkoxy substituents.

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for (3-chloro-4-ethoxy-5-fluorophenyl)methanol. As a self-validating system of analysis, the confluence of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for structural confirmation. This document is designed to not only present the expected spectral data but also to explain the underlying principles and experimental considerations, thereby offering field-proven insights for researchers actively engaged in the synthesis and characterization of novel small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3-chloro-4-ethoxy-5-fluorophenyl)methanol. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.[1][2][3]

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2d1HAr-H The two aromatic protons are in different chemical environments and will likely appear as doublets due to coupling with each other. Their exact chemical shift is influenced by the surrounding electron-withdrawing (Cl, F) and electron-donating (OEt, CH₂OH) groups.
~6.9-7.1d1HAr-H See above.
~4.65s2H-CH₂OHBenzylic protons are deshielded and typically appear in this region. The signal is expected to be a singlet as there are no adjacent protons.
~4.10q2H-O-CH₂-CH₃The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons.
~2.5t (broad)1H-CH₂OH The hydroxyl proton is exchangeable and its chemical shift can vary depending on concentration and solvent. It often appears as a broad singlet or a triplet if coupled to the benzylic protons.
~1.45t3H-O-CH₂-CH₃The methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)AssignmentRationale
~150-155C -FThe carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will also exhibit a large C-F coupling constant.
~145-150C -OEtThe carbon bearing the ethoxy group will be deshielded by the oxygen atom.
~135-140C -ClThe carbon attached to chlorine will be deshielded, though to a lesser extent than the carbon attached to fluorine.
~130-135C -CH₂OHThe ipso-carbon attached to the hydroxymethyl group.
~115-125Ar-C HThe chemical shifts of the protonated aromatic carbons are influenced by the combined electronic effects of the substituents.
~110-120Ar-C HSee above.
~65-C H₂OHThe benzylic carbon is deshielded by the attached oxygen atom.
~64-O-C H₂-CH₃The methylene carbon of the ethoxy group is deshielded by the oxygen.
~15-O-CH₂-C H₃The methyl carbon of the ethoxy group is the most upfield signal.
IR (Infrared) Spectroscopy Data (Predicted)
Frequency Range (cm⁻¹)VibrationIntensity
3500-3200O-H stretch (alcohol)Strong, broad
3100-3000C-H stretch (aromatic)Medium
2980-2850C-H stretch (aliphatic)Medium
1600-1585, 1500-1400C=C stretch (in-ring)Medium-Strong
1300-1000C-O stretchStrong
1100-1000C-F stretchStrong
800-600C-Cl stretchStrong
Mass Spectrometry (MS) Data (Predicted)
m/zInterpretation
206/208[M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
189/191[M-OH]⁺, Loss of hydroxyl radical
177/179[M-CH₂OH]⁺, Loss of hydroxymethyl radical
149/151[M-C₂H₅O]⁺, Loss of ethoxy radical

Experimental Protocols: A Guide to Data Acquisition

The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for small organic molecules like (3-chloro-4-ethoxy-5-fluorophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). filter Filter solution into NMR tube. prep->filter load Insert NMR tube into spectrometer. filter->load lock Lock on solvent deuterium signal. load->lock shim Shim for magnetic field homogeneity. lock->shim tune Tune and match probe. shim->tune acquire Acquire ¹H and ¹³C spectra. tune->acquire ft Fourier Transform (FT) of FID. acquire->ft phase Phase correction. ft->phase baseline Baseline correction. phase->baseline integrate Integrate ¹H signals. baseline->integrate For ¹H peak_pick Peak pick ¹H and ¹³C signals. baseline->peak_pick

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of (3-chloro-4-ethoxy-5-fluorophenyl)methanol and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4] It is crucial to use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Filtration and Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. The lock system compensates for any drift in the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[5]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

    • Peak pick both spectra to determine the precise chemical shifts.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_solid Prepare a KBr pellet or a thin film from a volatile solvent. background Acquire a background spectrum. prep_solid->background sample_scan Acquire the sample spectrum. background->sample_scan process Process the spectrum (e.g., baseline correction). sample_scan->process analyze Identify characteristic absorption bands. process->analyze

FT-IR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of (3-chloro-4-ethoxy-5-fluorophenyl)methanol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr must be of spectroscopic grade and thoroughly dried to avoid water absorption bands in the spectrum.[6]

    • Transfer the finely ground mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.[7]

    • Acquire the sample spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using a correlation table.[8][9]

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_ms Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). inject Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). prep_ms->inject ionize Ionize the sample (e.g., using Electrospray Ionization - ESI). inject->ionize analyze Analyze the ions based on their mass-to-charge ratio (m/z). ionize->analyze identify_m Identify the molecular ion peak. analyze->identify_m analyze_frag Analyze the fragmentation pattern. identify_m->analyze_frag

High-Resolution Mass Spectrometry (HRMS) Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of (3-chloro-4-ethoxy-5-fluorophenyl)methanol (typically in the low µg/mL to ng/mL range) in a high-purity volatile solvent such as methanol or acetonitrile.[10]

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[11]

    • Set the appropriate ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature for ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either by direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M+Na]⁺ etc., depending on the ionization mode).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

    • Examine the fragmentation pattern to gain further structural information. For benzyl alcohols, common fragmentations include the loss of a hydroxyl group or the entire hydroxymethyl group.[12]

Conclusion: A Unified Approach to Structural Elucidation

The spectroscopic techniques of NMR, IR, and MS, when used in concert, provide a robust and self-validating framework for the structural elucidation of (3-chloro-4-ethoxy-5-fluorophenyl)methanol. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and valuable information about the fragmentation pathways. This integrated approach is indispensable in the field of drug development, ensuring the identity and purity of synthesized compounds and providing a solid foundation for further biological and pharmacological studies.

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Foundational

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (CAS No. 1017778-88-9) is a substituted benzyl alcohol of interest in synthetic and medicinal chemistry.[3] A thorough understanding of its solubility profile is paramount for effective formulation development, ensuring predictable performance in both in vitro assays and in vivo applications. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility of this compound. It integrates theoretical principles with actionable, field-proven experimental protocols, enabling researchers to systematically investigate the impact of key variables such as pH, temperature, and the use of co-solvents. The methodologies described herein are designed to generate reliable and reproducible data, forming a self-validating system for robust solubility assessment.

Introduction and Physicochemical Characterization

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a halogenated and ether-substituted aromatic alcohol. Its structure suggests a moderate degree of lipophilicity, which may pose challenges for aqueous solubility. Accurate characterization of its physicochemical properties is the foundational step in understanding its solubility behavior.

Table 1: Physicochemical Properties of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

PropertyValue / Predicted ValueSource / Method
IUPAC Name (3-Chloro-4-ethoxy-5-fluorophenyl)methanol[3]
CAS Number 1017778-88-9[3]
Molecular Formula C₉H₁₀ClFO₂Derived
Molecular Weight 204.63 g/mol Derived
Predicted pKa ~14-15 (for the alcohol proton)Based on typical benzyl alcohol pKa values. The electron-withdrawing effects of the halogens are expected to slightly lower the pKa, making it a very weak acid.
Predicted logP 2.0 - 3.0Computational prediction (e.g., using ALOGPS or similar software). This value suggests moderate lipophilicity and likely low aqueous solubility.

Theoretical Framework for Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. For 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, the following principles are central.

  • Polarity and "Like Dissolves Like" : The molecule possesses both polar (hydroxyl group) and nonpolar (chlorofluorophenyl ring, ethoxy group) regions. Therefore, its solubility will be highest in semi-polar organic solvents and lower in both highly nonpolar solvents (e.g., hexanes) and highly polar solvents like water.

  • Influence of pH : The benzyl alcohol hydroxyl group is very weakly acidic. In highly alkaline conditions (pH > 13), it can be deprotonated to form an alkoxide. This ionization dramatically increases aqueous solubility.[4][5] However, under typical physiological pH ranges (1.2 to 7.4), the molecule will exist almost exclusively in its neutral, non-ionized form, and thus pH changes in this range are expected to have a negligible impact on its solubility.[6][7]

  • Effect of Temperature : The dissolution of most organic solids is an endothermic process, meaning solubility generally increases with temperature.[8][9][10] This relationship is crucial for processes like crystallization and can be leveraged to prepare supersaturated solutions for certain experimental assays. The variation of solubility with temperature can be quantified to understand the thermodynamics of dissolution.[11]

  • Co-solvency : For poorly water-soluble compounds, the addition of a water-miscible organic solvent (a co-solvent) can significantly enhance solubility.[12][13] Co-solvents like ethanol, propylene glycol, or DMSO work by reducing the polarity of the aqueous medium, making it more favorable for the solute to dissolve.[2][14]

The logical interplay of these factors is visualized in the diagram below.

cluster_0 Factors Influencing Solubility cluster_1 System Variables Compound 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol Solubility pH pH pH->Compound Affects ionization (Significant only at very high pH) Temp Temperature Temp->Compound Generally increases solubility (Endothermic dissolution) Solvent Solvent Polarity Solvent->Compound Governed by 'like dissolves like' (Higher in semi-polar solvents) Cosolvent Co-solvents Cosolvent->Compound Increases aqueous solubility by reducing solvent polarity cluster_0 Solubility Determination Workflow A Start: Solid Compound + Solvent B Equilibration (e.g., 24h Shake-Flask) A->B C Phase Separation (Centrifugation / Filtration) B->C D Quantification of Supernatant (e.g., HPLC-UV) C->D E Result: Thermodynamic Solubility D->E F Alternative Start: DMSO Stock + Aqueous Buffer G Precipitation Induction (Incubation) F->G H Precipitate Detection (Nephelometry / Turbidimetry) G->H I Result: Kinetic Solubility H->I

Sources

Exploratory

Stability and Storage of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical interm...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate (3-Chloro-4-ethoxy-5-fluorophenyl)methanol (CAS No. 1017778-88-9). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from general principles of organic chemistry, knowledge of related substituted benzyl alcohols, and industry-standard practices for stability testing. The aim is to equip researchers with the necessary knowledge to handle, store, and assess the stability of this compound effectively, ensuring its integrity for research and development purposes.

Introduction to (3-Chloro-4-ethoxy-5-fluorophenyl)methanol

(3-Chloro-4-ethoxy-5-fluorophenyl)methanol is a substituted benzyl alcohol with the chemical formula C₉H₁₀ClFO₂ and a molecular weight of 204.63 g/mol . Its structure features a phenyl ring substituted with a chloro, an ethoxy, and a fluoro group, in addition to the hydroxymethyl (-CH₂OH) functional group. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of multiple functional groups suggests potential sensitivities to various environmental factors, making proper storage and handling critical to maintain its purity and reactivity.

Table 1: Chemical and Physical Properties of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol

PropertyValueSource
CAS Number 1017778-88-9
Molecular Formula C₉H₁₀ClFO₂
Molecular Weight 204.63 g/mol
Physical Form Solid (inferred from supplier data for similar compounds)

Theoretical Stability Profile and Potential Degradation Pathways

The stability of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol is intrinsically linked to the reactivity of the benzyl alcohol moiety, influenced by the electronic effects of the aromatic substituents. The primary degradation pathways for benzyl alcohols typically involve oxidation and reactions related to the hydroxyl group.

Oxidative Degradation

The benzylic alcohol functional group is susceptible to oxidation. Under atmospheric oxygen, especially in the presence of light or trace metal catalysts, (3-Chloro-4-ethoxy-5-fluorophenyl)methanol can oxidize first to the corresponding aldehyde, (3-chloro-4-ethoxy-5-fluorobenzaldehyde), and subsequently to the carboxylic acid, (3-chloro-4-ethoxy-5-fluorobenzoic acid). This process is a common degradation route for many benzyl alcohols.

Oxidative Degradation Pathway A (3-Chloro-4-ethoxy-5-fluorophenyl)methanol B (3-Chloro-4-ethoxy-5-fluorobenzaldehyde) A->B Oxidation C (3-Chloro-4-ethoxy-5-fluorobenzoic Acid) B->C Further Oxidation

Caption: Predicted oxidative degradation pathway of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol.

Acid-Base Catalyzed Degradation

In the presence of strong acids, etherification to form a dibenzyl ether is a possibility, although this is generally more significant at elevated temperatures. Strong bases could deprotonate the hydroxyl group, forming an alkoxide, which may be more susceptible to oxidation. The halogen and ether substituents on the aromatic ring are generally stable under mild acidic or basic conditions.

Photostability

Aromatic compounds, particularly those with activating groups like ethoxy, can be sensitive to light. UV radiation can provide the energy to initiate oxidation or other radical-mediated degradation pathways. Therefore, protection from light is a critical consideration for storage.

Thermostability

While specific data is unavailable, substituted benzyl alcohols are typically stable at ambient and refrigerated temperatures. However, elevated temperatures can accelerate oxidative degradation and other potential decomposition reactions. A formal thermal stability study would be required to determine the decomposition temperature.

Recommended Storage and Handling Conditions

Based on the theoretical stability profile and general laboratory best practices, the following storage and handling conditions are recommended to ensure the long-term integrity of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol:

Table 2: Recommended Storage and Handling Procedures

ConditionRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions, particularly oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To minimize contact with atmospheric oxygen and moisture.
Light Protect from light by using amber glass vials or storing in a dark location.To prevent photolytically induced degradation.
Container Tightly sealed, non-reactive containers (e.g., glass).To prevent contamination and exposure to air and moisture.
Handling Handle in a well-ventilated area, avoiding the generation of dust if in solid form. Use appropriate personal protective equipment (gloves, safety glasses).To ensure personnel safety and prevent contamination of the material.

Proposed Framework for a Stability Indicating Study

For researchers requiring a comprehensive understanding of the stability of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol for critical applications, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Analytical Methodology

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the most suitable technique for monitoring the purity of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol and detecting any degradation products.

Table 3: Example HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from low to high organic content (e.g., 10-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220, 254, 280 nm)
Injection Volume 10 µL
Forced Degradation Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely consuming the parent compound.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) F Sample Preparation (Dilution, Neutralization) A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidative (3% H₂O₂, RT) C->F D Thermal (80°C, solid state) D->F E Photolytic (ICH Q1B conditions) E->F G HPLC-DAD/MS Analysis F->G H Peak Purity Assessment G->H I Degradant Identification G->I Start (3-Chloro-4-ethoxy-5-fluorophenyl)methanol Start->A Start->B Start->C Start->D Start->E

Foundational

An In-depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol: From Plausible Synthesis to Application in Modern Drug Discovery

This guide provides a comprehensive overview of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, a highly functionalized aromatic building block. While a specific, documented "discovery" of this particular molecule is not promi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, a highly functionalized aromatic building block. While a specific, documented "discovery" of this particular molecule is not prominent in scientific literature, its structural motifs are of significant interest in medicinal chemistry. This whitepaper, therefore, focuses on its likely synthetic pathways, grounded in established chemical principles, and explores its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Role of Substituted Benzyl Alcohols in Medicinal Chemistry

Substituted benzyl alcohols are a pivotal class of compounds in organic synthesis and medicinal chemistry.[1] They serve as versatile intermediates in the synthesis of a wide array of more complex molecules and are key structural components in many active pharmaceutical ingredients (APIs).[2] The specific substitutions on the phenyl ring allow for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile.[3]

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a prime example of a polysubstituted benzyl alcohol, incorporating a chlorine atom, an ethoxy group, and a fluorine atom. This combination of substituents makes it an attractive building block for creating diverse chemical libraries for drug screening. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (ethoxy) groups on the same aromatic ring creates a unique electronic environment, offering medicinal chemists a valuable tool for probing structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is presented in Table 1.

PropertyValue
IUPAC Name (3-Chloro-4-ethoxy-5-fluorophenyl)methanol
CAS Number 1017778-88-9
Molecular Formula C₉H₁₀ClFO₂
Molecular Weight 204.63 g/mol
Appearance Likely a solid or oil at room temperature
Purity Commercially available up to >95%

Plausible Synthetic Pathways: A Retrosynthetic Approach

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol would logically proceed through the reduction of its corresponding benzaldehyde, 3-chloro-4-ethoxy-5-fluorobenzaldehyde. A retrosynthetic analysis of this precursor suggests a pathway starting from more readily available materials.

G 3-Chloro-4-ethoxy-5-fluorobenzyl_alcohol 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol 3-Chloro-4-ethoxy-5-fluorobenzaldehyde 3-Chloro-4-ethoxy-5-fluorobenzaldehyde 3-Chloro-4-ethoxy-5-fluorobenzyl_alcohol->3-Chloro-4-ethoxy-5-fluorobenzaldehyde Reduction Substituted_Benzene_Derivative Substituted Benzene Derivative 3-Chloro-4-ethoxy-5-fluorobenzaldehyde->Substituted_Benzene_Derivative Formylation G cluster_reactants Reactants cluster_products Products Benzaldehyde 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Borate_Ester Borate Ester Intermediate Benzaldehyde->Borate_Ester Nucleophilic Attack Reducing_Agent NaBH4 Reducing_Agent->Borate_Ester Benzyl_Alcohol 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol Final_Product Final Product + Boron Salts Benzyl_Alcohol->Final_Product Borate_Ester->Final_Product Workup (H2O)

Caption: Workflow for the reduction of the precursor benzaldehyde.

Experimental Protocols

The following are detailed, illustrative protocols for the plausible synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

Protocol 1: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde (Illustrative)
  • Starting Material: A suitably substituted benzene derivative, for example, 1-chloro-2-ethoxy-3-fluorobenzene.

  • Formylation: To a solution of the starting material in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., dichloromethyl methyl ether) and a Lewis acid catalyst (e.g., titanium tetrachloride) at low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-chloro-4-ethoxy-5-fluorobenzaldehyde.

Protocol 2: Reduction to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol
  • Dissolution: In a round-bottom flask, dissolve 3-chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to afford pure 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

Potential Applications in Drug Discovery

While there are no specific drugs in the market that are publicly disclosed as being derived from 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, its structure is highly relevant to drug discovery. This molecule can be considered a "fragment" or a "building block" for the synthesis of larger, more complex molecules with potential therapeutic activity.

The strategic placement of the chloro, ethoxy, and fluoro substituents allows for a nuanced exploration of a target protein's binding pocket. For example:

  • The fluorine atom can act as a hydrogen bond acceptor and can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate.

  • The chlorine atom provides a site for potential further functionalization and can engage in halogen bonding interactions with the target protein.

  • The ethoxy group can also participate in hydrogen bonding and provides a degree of lipophilicity.

By incorporating this benzyl alcohol derivative into a lead compound, medicinal chemists can systematically probe the effects of these substituents on potency, selectivity, and metabolic stability.

Conclusion

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a valuable, albeit not widely documented, chemical entity for synthetic and medicinal chemistry. While its "discovery" may be more a matter of routine synthesis for chemical library generation, its utility is clear. The plausible and straightforward synthetic pathway, culminating in the reduction of a polysubstituted benzaldehyde, makes it an accessible building block for the creation of novel compounds. Its unique combination of functional groups provides a powerful tool for researchers and drug development professionals to explore and optimize the properties of new therapeutic agents.

References

  • A new synthetic route to polyfluorobenzyl alcohol. (2025). ResearchGate. [Link]

  • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Deriv
  • Benzyl alcohol can be produced through the reduction of different carbonyl compounds. (n.d.). Homework.Study.com. [Link]

  • Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. (2021, January 3). YouTube. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

  • What do you get after reduction of the Oxygen on Benzaldehyde? (2018, December 5). Reddit. [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. [Link]

  • Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). (1992). Polymer.
  • Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol... (n.d.). ResearchGate. [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.).
  • Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).
  • Preparation method for 2-fluoro-3-chlorobenzaldehyde. (n.d.).
  • Process for producing fluorobenzaldehydes. (n.d.).

Sources

Exploratory

A Technical Guide to Unlocking the Research Potential of (3-chloro-4-ethoxy-5-fluorophenyl)methanol

Introduction: Decoding the Molecular Architecture (3-chloro-4-ethoxy-5-fluorophenyl)methanol represents a compelling, albeit underexplored, chemical entity. Its structure, a phenylmethanol core decorated with a strategic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Molecular Architecture

(3-chloro-4-ethoxy-5-fluorophenyl)methanol represents a compelling, albeit underexplored, chemical entity. Its structure, a phenylmethanol core decorated with a strategic combination of halogen and alkoxy substituents, positions it at the crossroads of several high-potential research domains. The true value of this molecule lies not in a history of established applications, but in the predictive power of its constituent parts.

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] The additional presence of chlorine provides another point of modulation for electronic properties and potential protein-ligand interactions. The ethoxy group can further influence solubility and receptor engagement. This guide serves not as a review of existing data, but as a strategic roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the latent potential of this promising scaffold. We will proceed from foundational synthesis and characterization to logical, hypothesis-driven exploration of its utility in pharmaceutical and agrochemical research.

Part 1: Foundational Chemistry: Synthesis and Structural Verification

Before any biological investigation, establishing a reliable synthesis and obtaining unequivocal structural confirmation is paramount. The most direct and efficient pathway to the target compound is through the selective reduction of its corresponding aldehyde precursor.

Proposed Synthetic Workflow

The synthesis of (3-chloro-4-ethoxy-5-fluorophenyl)methanol is most readily achieved via the reduction of 3-chloro-4-ethoxy-5-fluorobenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation. This method is selected for its operational simplicity, high yield, and excellent chemoselectivity, as it will reduce the aldehyde without affecting the aromatic halogens or the ether linkage.

  • Reaction Setup: To a solution of 3-chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq) in methanol (10 mL/g of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates reaction completion, typically within 1-2 hours.

  • Workup: Once the reaction is complete, cautiously add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the identity and purity of the final product, (3-chloro-4-ethoxy-5-fluorophenyl)methanol, using the methods described below.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Aldehyde in Methanol (0°C) B Add NaBH4 (Portion-wise) A->B C Monitor by TLC B->C D Quench with HCl C->D E Extract with Ethyl Acetate D->E F Purify via Column Chromatography E->F G 1H & 13C NMR F->G Confirm Structure H 19F NMR F->H Verify Fluorine Presence I Mass Spectrometry (HRMS) F->I Confirm Mass J Purity Analysis (HPLC) F->J Determine Purity >95% Final (3-chloro-4-ethoxy-5-fluorophenyl)methanol J->Final

Caption: Workflow from precursor to purified, characterized final product.

Essential Characterization Techniques

Unequivocal structural validation is the bedrock of trustworthy research. The following analytical methods are considered essential.

Technique Purpose Expected Key Observations
¹H NMR Confirms proton environment.Disappearance of aldehyde proton (~9.9 ppm). Appearance of benzylic CH₂ protons (~4.7 ppm) and hydroxyl OH proton (variable).
¹³C NMR Confirms carbon backbone.Disappearance of aldehyde carbonyl carbon (~190 ppm). Appearance of benzylic CH₂OH carbon (~65 ppm).
¹⁹F NMR Directly confirms the presence and chemical environment of the fluorine atom.A single peak, likely a doublet or triplet due to coupling with adjacent aromatic protons.
HRMS Provides high-resolution mass for exact formula confirmation.The measured mass should correspond to the calculated exact mass of C₉H₁₀ClFO₂.
HPLC Determines the purity of the final compound.A single major peak indicating a purity of >95% is required for biological screening.

Part 2: Potential Research Areas & Methodologies

The unique substitution pattern of (3-chloro-4-ethoxy-5-fluorophenyl)methanol suggests several promising avenues for investigation, primarily in the life sciences. The presence of fluorine makes it particularly attractive for applications where metabolic stability is key.[2][3]

A. Pharmaceutical Development

The structural motifs within the target molecule are prevalent in a wide range of bioactive compounds. The chloro-fluoro-phenyl scaffold, in particular, is a well-established pharmacophore.

  • Scientific Rationale: The N-(3-chloro-4-fluorophenyl) moiety is a critical component of several FDA-approved small-molecule kinase inhibitors.[4] Kinases are a major class of drug targets in oncology and inflammatory diseases. The hydroxyl group of the benzyl alcohol could form a key hydrogen bond within a kinase ATP-binding pocket, while the substituted phenyl ring occupies an adjacent hydrophobic region.

  • Proposed Screening Protocol: ADP-Glo™ Kinase Assay

    • Target Selection: Begin with a commercially available panel of representative kinases (e.g., EGFR, VEGFR2, SRC, ABL).

    • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a serial dilution series from 100 µM to 1 nM.

    • Assay Procedure: In a 384-well plate, combine the kinase, its specific substrate, and ATP with the test compound at various concentrations. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

    • Reaction & Detection: Incubate at room temperature for 1 hour. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.

    • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition relative to controls and determine the IC₅₀ value for active hits.

G cluster_pathway Generic MAPK Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Fos, Jun, Myc) ERK->TF Response Cell Proliferation, Survival TF->Response Molecule (3-chloro-4-ethoxy-5-fluorophenyl)methanol Molecule->Receptor Potential Inhibition Site

Caption: Potential inhibition of an upstream receptor tyrosine kinase.

  • Scientific Rationale: Various substituted benzyl alcohols are known to possess antibacterial and antifungal properties.[5] The lipophilicity conferred by the substituents may allow the compound to disrupt microbial cell membranes or inhibit essential enzymes. Benzyl alcohol itself is used as a bacteriostatic preservative.[6]

  • Proposed Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Strain Selection: Screen against a panel of clinically relevant microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast) in a 96-well microtiter plate. Concentrations should range from 256 µg/mL to 0.5 µg/mL.

    • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

    • Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

    • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 48 hours (yeast).

    • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.

B. Agrochemical Research
  • Scientific Rationale: Fluorinated aromatic compounds are mainstays of the agrochemical industry, serving as effective herbicides, insecticides, and fungicides.[7][8] The specific combination of substituents on the phenyl ring could interfere with a biological pathway unique to a plant, insect, or fungal species.

  • Proposed Tiered Screening Workflow: A cost-effective, tiered approach is recommended to identify potential agrochemical utility.

G cluster_tier1 Tier 1: Primary Screens cluster_tier2 Tier 2: Dose-Response & Selectivity Start Test Compound A1 Herbicidal Screen (Arabidopsis thaliana) Start->A1 A2 Insecticidal Screen (Drosophila melanogaster) Start->A2 A3 Fungicidal Screen (Fusarium oxysporum) Start->A3 B1 Determine GR50 on Crop/Weed Species A1->B1 If Active B2 Determine LC50 on Pest/Beneficial Insects A2->B2 If Active B3 Determine EC50 on Pathogenic Fungi A3->B3 If Active End Lead Candidate for Mode of Action Studies B1->End B2->End B3->End

Caption: A logical workflow for identifying potential agrochemical leads.

Conclusion and Future Outlook

(3-chloro-4-ethoxy-5-fluorophenyl)methanol is a molecule rich with unexplored potential. Its synthesis is straightforward, allowing for the rapid generation of material for screening. Based on robust principles of medicinal and agricultural chemistry, the most promising initial research areas are in the discovery of novel protein kinase inhibitors and new antimicrobial agents. The proposed, hypothesis-driven experimental plans provide a clear and efficient path to evaluate these possibilities. Success in any of these primary screens would warrant further investigation into structure-activity relationships (SAR), mechanism of action, and pharmacokinetic profiling, paving the way for the development of a novel therapeutic or crop protection agent.

References

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]

  • The Expanding Role of Fluorinated Aromatics in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

  • Special applications of fluorinated organic compounds. ResearchGate. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]

  • Benzyl Alcohol. PubChem, National Center for Biotechnology Information. [Link]

  • Benzyl alcohol. Wikipedia. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. [Link]

  • Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • What is the mechanism of Benzyl Alcohol? Patsnap Synapse. [Link]

  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]

  • Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. PubMed Central. [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of (3-chloro-4-ethoxy-5-fluorophenyl)methanol in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogenated and alkoxy-substituted phenyl rings is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogenated and alkoxy-substituted phenyl rings is a cornerstone of rational drug design. The building block, (3-chloro-4-ethoxy-5-fluorophenyl)methanol, has emerged as a particularly valuable synthon, offering a unique combination of electronic and steric properties that are highly sought after in the development of targeted therapeutics. The specific arrangement of the chloro, ethoxy, and fluoro groups on the phenyl ring allows for fine-tuning of a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis and application of (3-chloro-4-ethoxy-5-fluorophenyl)methanol, with a focus on its utility in the generation of potent inhibitors of the MDM2-p53 protein-protein interaction, a critical axis in cancer therapy.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of (3-chloro-4-ethoxy-5-fluorophenyl)methanol and its key precursor is essential for its effective use in synthesis.

Property(3-chloro-4-ethoxy-5-fluorophenyl)methanol3-chloro-4-ethoxy-5-fluorobenzaldehyde
CAS Number 1017778-88-9870704-13-5
Molecular Formula C₉H₁₀ClFO₂C₉H₈ClFO₂
Molecular Weight 204.63 g/mol 202.61 g/mol
Appearance White to off-white solidWhite to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethaneSoluble in most organic solvents

Synthetic Protocols: From Precursor to Versatile Building Block

The synthesis of (3-chloro-4-ethoxy-5-fluorophenyl)methanol is most efficiently achieved through the reduction of its corresponding aldehyde. This alcohol can then be readily converted to other useful intermediates, such as the corresponding benzyl bromide, for subsequent elaboration.

Protocol 1: Synthesis of (3-chloro-4-ethoxy-5-fluorophenyl)methanol via Reduction

This protocol details the selective reduction of the aldehyde functionality to a primary alcohol using sodium borohydride, a mild and efficient reducing agent.[1][2]

Reaction Scheme:

G aldehyde 3-chloro-4-ethoxy-5-fluorobenzaldehyde alcohol (3-chloro-4-ethoxy-5-fluorophenyl)methanol aldehyde->alcohol reagents NaBH4, Methanol

A schematic of the reduction reaction.

Materials:

  • 3-chloro-4-ethoxy-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude (3-chloro-4-ethoxy-5-fluorophenyl)methanol can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 3-chloro-4-ethoxy-5-fluorobenzyl bromide

The conversion of the synthesized alcohol to the corresponding benzyl bromide creates a highly reactive electrophile suitable for alkylation reactions.

Reaction Scheme:

G alcohol (3-chloro-4-ethoxy-5-fluorophenyl)methanol bromide 3-chloro-4-ethoxy-5-fluorobenzyl bromide alcohol->bromide reagents PBr3 or CBr4/PPh3 G start Heterocyclic Scaffold (e.g., piperidinone) alkylation Alkylation with 3-chloro-4-ethoxy-5-fluorobenzyl bromide start->alkylation intermediate Alkylated Intermediate alkylation->intermediate elaboration Further Functionalization (e.g., amide coupling) intermediate->elaboration final_product Final MDM2 Inhibitor elaboration->final_product

Sources

Application

Application Note: High-Fidelity Oxidation of 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol to its Corresponding Aldehyde

For: Researchers, scientists, and drug development professionals. Abstract This application note provides detailed protocols and expert rationale for the selective oxidation of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol to...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols and expert rationale for the selective oxidation of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, a key synthetic intermediate. Recognizing the sensitivity of the substituted aromatic ring, this guide focuses on three robust and high-yielding methods: TEMPO-catalyzed (Anelli-Montanari) oxidation, activated Manganese Dioxide (MnO₂) oxidation, and Dess-Martin Periodinane (DMP) oxidation. Each protocol is presented with a step-by-step methodology, a discussion of the underlying mechanism, and considerations for reaction monitoring and scale-up. The aim is to equip researchers with a reliable and reproducible framework for this critical synthetic transformation.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry and materials science. The specific electronic and steric properties imparted by halogen and alkoxy substituents, as seen in 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, are often crucial for modulating the pharmacological activity of a lead compound. The selective oxidation of the corresponding benzyl alcohol is a pivotal step in the synthesis of numerous active pharmaceutical ingredients (APIs). However, the presence of multiple functional groups on the aromatic ring necessitates an oxidation protocol that is both efficient and highly chemoselective to avoid unwanted side reactions. This note details three field-proven methods that balance reactivity with selectivity for this transformation.

Reagent Selection Rationale: Navigating Chemoselectivity

The substrate, 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, presents a moderately electron-rich aromatic system with potential for side reactions under harsh oxidative conditions. The chosen protocols are celebrated for their mildness and broad functional group tolerance.[1][2][3]

  • TEMPO-Catalyzed Oxidation: This method utilizes a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant, typically sodium hypochlorite. It is renowned for its high selectivity for primary alcohols, operating under mild, often biphasic conditions, which simplifies work-up and minimizes over-oxidation to the carboxylic acid.[4] The catalytic nature of TEMPO makes this process cost-effective and environmentally benign.

  • Activated Manganese Dioxide (MnO₂): MnO₂ is a mild and highly selective heterogeneous oxidant for allylic and benzylic alcohols.[5][6][7] The reaction is driven by the adsorption of the alcohol onto the surface of the MnO₂, facilitating a selective oxidation.[6] Its key advantages are the simple reaction conditions (typically stirring in an inert solvent at room temperature) and the straightforward work-up, which involves simple filtration to remove the manganese salts.[5]

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a rapid and reliable oxidation of primary alcohols to aldehydes under very mild, neutral conditions.[2][3][8] The reaction is often complete within a few hours at room temperature and is compatible with a wide array of sensitive functional groups.[2] The primary drawback is the cost and the generation of stoichiometric iodine-containing byproducts.

The following table summarizes the key features of the selected protocols:

Parameter TEMPO-Catalyzed Oxidation Manganese Dioxide (MnO₂) Oxidation Dess-Martin Periodinane (DMP) Oxidation
Oxidant Type Catalytic (TEMPO) with Stoichiometric Co-oxidant (e.g., NaOCl)Heterogeneous, StoichiometricHomogeneous, Stoichiometric
Typical Solvent Dichloromethane/Water (Biphasic)Dichloromethane, Chloroform, AcetoneDichloromethane, Chloroform
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxRoom Temperature
Key Advantages Catalytic, Cost-effective, Minimal Over-oxidationMild, Simple Work-up (Filtration), High SelectivityFast, Reliable, Very Mild, Broad Functional Group Tolerance
Considerations Requires careful pH control, Biphasic reaction kineticsRequires activated MnO₂, Stoichiometric excess often neededCost of reagent, Stoichiometric byproducts

Experimental Protocols

Protocol 1: TEMPO-Catalyzed (Anelli-Montanari) Oxidation

This protocol is adapted from the well-established Anelli-Montanari conditions, which are highly effective for the selective oxidation of primary alcohols.

TEMPO_Workflow A Dissolve Substrate & TEMPO in DCM C Combine Phases & Cool to 0 °C A->C B Prepare Aqueous Phase: NaOCl, KBr, NaHCO₃ B->C D Vigorous Stirring (Monitor by TLC) C->D Start Reaction E Quench with Na₂S₂O₃ (aq) D->E Reaction Complete F Phase Separation E->F G Extract Aqueous Layer with DCM F->G Aqueous Phase H Combine Organics, Dry, & Concentrate F->H Organic Phase G->H I Purify by Chromatography H->I

Caption: Workflow for TEMPO-Catalyzed Oxidation.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol206.625.01.01.03 g
TEMPO156.250.050.017.8 mg
Potassium Bromide (KBr)119.000.50.159.5 mg
Dichloromethane (DCM)---25 mL
Sodium Hypochlorite (NaOCl, 10-15% solution)74.44~6.0~1.2~5 mL
Sodium Bicarbonate (NaHCO₃)84.01--Sat. solution
Sodium Thiosulfate (Na₂S₂O₃)158.11--Sat. solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--q.s.
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (1.03 g, 5.0 mmol), TEMPO (7.8 mg, 0.05 mmol), and dichloromethane (15 mL).

  • In a separate beaker, prepare an aqueous solution by dissolving potassium bromide (59.5 mg, 0.5 mmol) in 10 mL of saturated aqueous sodium bicarbonate.

  • Combine the organic and aqueous solutions in the reaction flask and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the sodium hypochlorite solution dropwise over 15-20 minutes, ensuring the temperature does not exceed 5 °C. The reaction is often accompanied by a color change.

  • Stir vigorously at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation

This protocol leverages the heterogeneous nature of MnO₂ for a simple and effective oxidation.

MnO2_Workflow A Suspend Substrate in DCM B Add Activated MnO₂ (5-10 eq.) A->B C Stir Vigorously at RT (Monitor by TLC/GC) B->C Start Reaction D Filter through Celite® Wash with DCM C->D Reaction Complete E Concentrate Filtrate D->E F Purify by Chromatography (if needed) E->F

Caption: Workflow for Manganese Dioxide Oxidation.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol206.625.01.01.03 g
Activated Manganese Dioxide (MnO₂)86.9450.010.04.35 g
Dichloromethane (DCM)---50 mL
Celite®---q.s.
  • To a 100 mL round-bottom flask, add a solution of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (1.03 g, 5.0 mmol) in dichloromethane (50 mL).

  • To this solution, add activated manganese dioxide (4.35 g, 50.0 mmol, 10 eq.) in one portion.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction time can vary significantly (4-24 hours) depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a rapid and mild oxidation using a hypervalent iodine reagent.[2][9]

DMP_Workflow A Dissolve Substrate in DCM B Add Dess-Martin Periodinane (1.1-1.5 eq.) A->B C Stir at RT (Monitor by TLC) B->C Start Reaction D Quench with Na₂S₂O₃ and NaHCO₃ (aq) C->D Reaction Complete E Stir until Clear D->E F Phase Separation E->F G Extract Aqueous Layer with DCM F->G Aqueous Phase H Combine Organics, Dry, & Concentrate F->H Organic Phase G->H I Purify by Chromatography H->I

Caption: Workflow for Dess-Martin Periodinane Oxidation.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol206.625.01.01.03 g
Dess-Martin Periodinane (DMP)424.146.01.22.54 g
Dichloromethane (DCM)---50 mL
Sodium Bicarbonate (NaHCO₃)84.01--Sat. solution
Sodium Thiosulfate (Na₂S₂O₃)158.11--Sat. solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--q.s.
  • In a 100 mL round-bottom flask, dissolve 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (1.03 g, 5.0 mmol) in dichloromethane (50 mL).

  • Add Dess-Martin Periodinane (2.54 g, 6.0 mmol, 1.2 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (40 mL).

  • Stir the biphasic mixture vigorously until the organic layer becomes clear (approximately 15-20 minutes).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.

Reaction Mechanisms

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

TEMPO-Catalyzed Oxidation Cycle

The catalytic cycle involves the oxidation of the alcohol by the oxoammonium ion (TEMPO+), which is the active oxidizing species. The reduced TEMPO-H is then re-oxidized by the stoichiometric co-oxidant (NaOCl).

TEMPO_Mechanism TEMPO TEMPO (Radical) TEMPO_plus TEMPO+ (Oxoammonium ion) TEMPO->TEMPO_plus Oxidation (by NaOCl) TEMPO_H TEMPO-H (Hydroxylamine) TEMPO_plus->TEMPO_H Substrate Oxidation Aldehyde R-CHO TEMPO_plus->Aldehyde + R-CH₂OH TEMPO_H->TEMPO Re-oxidation NaCl_H2O NaCl + H₂O Alcohol R-CH₂OH NaOCl NaOCl

Caption: Catalytic Cycle of TEMPO Oxidation.

Dess-Martin Periodinane Oxidation Mechanism

The reaction proceeds via a ligand exchange on the hypervalent iodine center, followed by an intramolecular elimination.[8][9]

DMP_Mechanism Start Alcohol + DMP Intermediate1 Ligand Exchange (-OAc) Start->Intermediate1 Intermediate2 Periodinane Intermediate Intermediate1->Intermediate2 Deprotonation Product Aldehyde + Reduced Iodine Intermediate2->Product Intramolecular Elimination

Caption: Simplified Mechanism of DMP Oxidation.

Conclusion

The oxidation of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol can be achieved with high fidelity using several mild and selective methods. The choice between TEMPO-catalyzed oxidation, MnO₂ oxidation, or DMP oxidation will depend on factors such as scale, cost, and available equipment. For large-scale synthesis, the catalytic TEMPO protocol is often preferred for its economic and environmental advantages. For rapid, small-scale synthesis with broad functional group compatibility, the Dess-Martin Periodinane oxidation is an exceptionally reliable choice. The MnO₂ protocol offers a simple, albeit sometimes slower, alternative with a very straightforward work-up. All three methods presented provide robust pathways to the desired aldehyde, a valuable intermediate for further synthetic elaboration.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • The Boffa Lab. (n.d.). Manganese Dioxide. Common Organic Chemistry. Retrieved from [Link]

  • Verma, S. K., et al. (2018). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistrySelect, 3(31), 8933-8937. [Link]

  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Khan, K. M. A., & Bhowmick, M. (2023). Selective oxidation of benzylic alcohols in the presence of aliphatic alcohols. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, July 12). Oxidation of Alcohols with PCC. YouTube. [Link]

  • Leah4sci. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. [Link]

  • The Organic Chemist. (2023, January 24). Oxidations of Primary Alcohols to Aldehydes. YouTube. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • The Organic Chemist. (2023, November 20). Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Retrieved from [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572. [Link]

Sources

Method

Application Notes & Protocols: Leveraging 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol in Advanced Multi-Step Organic Synthesis

Introduction: Strategic Value of a Polysubstituted Aromatic Building Block In the landscape of modern drug discovery and materials science, the precise installation of functional groups on aromatic scaffolds is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Polysubstituted Aromatic Building Block

In the landscape of modern drug discovery and materials science, the precise installation of functional groups on aromatic scaffolds is paramount for modulating molecular properties. 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol emerges as a highly valuable and versatile building block, offering a unique combination of halogen and alkoxy substituents.[1] The chloro and fluoro groups provide metabolic stability and can engage in specific halogen bonding interactions, while the ethoxy group can modulate lipophilicity and solubility. The primary alcohol function serves as a versatile handle for a wide array of subsequent chemical transformations.

This guide provides an in-depth exploration of the reactivity and synthetic utility of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its effective use in multi-step synthesis, empowering researchers to harness its full potential.

Physicochemical Properties & Reactivity Profile

The synthetic utility of a building block is dictated by its physical properties and electronic nature. The substituents on the phenyl ring of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol create a distinct electronic environment that influences the reactivity of both the aromatic ring and the benzylic alcohol.

PropertyValue
IUPAC Name (3-chloro-4-ethoxy-5-fluorophenyl)methanol
CAS Number 1017778-88-9
Molecular Formula C₉H₁₀ClFO₂
Molecular Weight 204.63 g/mol
Appearance Solid

Electronic Effects:

  • Fluorine & Chlorine: Both are electronegative, electron-withdrawing groups (EWGs) that decrease the electron density of the aromatic ring via the inductive effect. This makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (under harsh conditions).

  • Ethoxy Group: The oxygen atom's lone pairs make the ethoxy group a strong electron-donating group (EDG) through resonance, which counteracts the inductive withdrawal.

  • Benzylic Alcohol: The -CH₂OH group is the primary site for the transformations detailed in this guide. Its reactivity is subtly influenced by the ring's electronics.

This electronic push-pull system provides a unique reactivity profile, allowing for selective transformations at the benzylic position while maintaining a functionalized aromatic core for potential later-stage modifications.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true power of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is realized through its conversion into other key intermediates. Below are detailed protocols for three fundamental transformations.

Oxidation to Aldehyde: Gateway to Imine, Alkene, and Carboxylic Acid Derivatives

The oxidation of the primary alcohol to an aldehyde is arguably the most critical first step in many synthetic routes. The resulting aldehyde, 3-chloro-4-ethoxy-5-fluorobenzaldehyde[2], is a versatile intermediate for reactions such as Wittig olefination, reductive amination, and further oxidation to the carboxylic acid. While classical chromium-based reagents are effective, modern catalytic methods offer greener and milder alternatives.

This protocol is based on the principles of eosin Y-catalyzed photochemical oxidation, which utilizes visible light and atmospheric oxygen as a green and efficient system for converting benzyl alcohols to aldehydes.[3][4]

Causality and Rationale:

  • Eosin Y: A metal-free, organic dye that acts as a photocatalyst. Upon irradiation with visible light (e.g., blue LEDs), it reaches an excited state capable of initiating the oxidation cycle.

  • Oxygen (O₂): Serves as the terminal oxidant, making the process environmentally benign as water is the primary byproduct.

  • Mild Conditions: The reaction proceeds at room temperature, preserving sensitive functional groups that might be compromised by harsher, high-temperature methods.

Experimental Protocol:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (1.0 eq, e.g., 205 mg, 1.0 mmol).

  • Catalyst & Solvent: Add eosin Y (0.02 eq, 14 mg, 0.02 mmol) and acetonitrile (MeCN, 5 mL).

  • Atmosphere: Seal the flask with a septum and insert a balloon filled with oxygen (O₂). For safety, ensure the setup is secure but not over-pressurized.

  • Initiation: Place the flask approximately 5-10 cm from a blue LED lamp (460-470 nm). Begin vigorous stirring and irradiation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, sampling every hour. The starting material is more polar than the resulting aldehyde.

  • Workup: Upon completion (typically 4-8 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-chloro-4-ethoxy-5-fluorobenzaldehyde.

G cluster_workflow Workflow: Photocatalytic Oxidation Start Dissolve Alcohol & Eosin Y in MeCN Setup Establish O₂ Atmosphere Start->Setup Irradiate Irradiate with Blue LEDs Setup->Irradiate Monitor Monitor by TLC/LC-MS Irradiate->Monitor Workup Solvent Evaporation Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Aldehyde Purify->Product

Caption: Workflow for the photocatalytic oxidation of benzyl alcohol.

Conversion to Benzyl Chloride: Activating for Nucleophilic Substitution & Cross-Coupling

To engage the benzylic position in nucleophilic substitutions or organometallic cross-coupling reactions, the hydroxyl group must first be converted into a better leaving group. Transformation into a benzyl chloride is a common and effective strategy.

This is a classic and reliable method for converting primary alcohols to alkyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

Causality and Rationale:

  • Thionyl Chloride (SOCl₂): Acts as the chlorinating agent. It reacts with the alcohol to form a chlorosulfite intermediate, which then decomposes to the benzyl chloride.

  • Pyridine (Optional but Recommended): A small amount of a base like pyridine can be used to neutralize the HCl generated, preventing potential acid-catalyzed side reactions.

  • Anhydrous Conditions: The reaction is sensitive to water, which rapidly quenches thionyl chloride. All glassware and solvents must be thoroughly dried.

Experimental Protocol:

  • Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen or argon atmosphere, add a solution of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (1.0 eq, e.g., 205 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq, 0.09 mL, 1.2 mmol) dropwise via syringe. If using, add a catalytic amount of pyridine (0.1 eq) before the SOCl₂.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product, 3-chloro-4-ethoxy-5-fluorobenzyl chloride, will be significantly less polar.

  • Workup: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench excess SOCl₂. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzyl chloride is often used directly in the next step but can be purified by careful chromatography if necessary.

G reagents Alcohol SOCl₂ Anhydrous DCM reaction Reaction at 0°C to RT Gaseous Byproducts Evolve Formation of Benzyl Chloride reagents->reaction quench Quench with NaHCO₃ Aqueous Workup reaction->quench product {Crude Benzyl Chloride | (Use Directly or Purify)} quench->product

Caption: Key stages in the conversion of benzyl alcohol to benzyl chloride.

Downstream Application: Sonogashira Cross-Coupling

With the activated 3-chloro-4-ethoxy-5-fluorobenzyl chloride in hand, a host of powerful C-C bond-forming reactions become accessible. The Sonogashira coupling, which joins an organic halide with a terminal alkyne, is a prime example.[5][6][7] This reaction is fundamental in synthesizing conjugated enynes and arylalkynes for pharmaceuticals and materials.[8]

This protocol outlines the general conditions for coupling the newly synthesized benzyl chloride with a terminal alkyne, such as phenylacetylene.

Causality and Rationale:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The primary catalyst that facilitates the oxidative addition and reductive elimination steps.

  • Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper(I) acetylide, which then transmetalates to the palladium center.[5]

  • Amine Base (e.g., Triethylamine, Diisopropylamine): Acts as both a base to deprotonate the alkyne and often as a solvent. It also neutralizes the HCl generated during the reaction.[7]

Experimental Protocol:

  • Setup: To a dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), copper(I) iodide (CuI, 0.05 eq), and a magnetic stir bar.

  • Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.

  • Reagents: Add a solution of crude 3-chloro-4-ethoxy-5-fluorobenzyl chloride (1.0 eq, from the previous step) in an anhydrous amine solvent like triethylamine (TEA, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC/GC-MS).

  • Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the desired coupled product.

G cluster_synthesis Multi-Step Synthesis Pathway Alcohol 3-Cl-4-EtO-5-F Benzyl Alcohol Oxidation Oxidation (Protocol 3.1) Alcohol->Oxidation Halogenation Chlorination (Protocol 3.2) Alcohol->Halogenation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Chloride Benzyl Chloride Intermediate Halogenation->Chloride Coupling Sonogashira Coupling (Protocol 3.3) Chloride->Coupling FinalProduct Coupled Product (Arylalkyne) Coupling->FinalProduct

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol

Abstract This application note details the development and validation of a precise, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quant...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products, making its accurate quantification crucial for process monitoring and quality control. The described method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent resolution and peak symmetry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, a step-by-step protocol, and an overview of validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a substituted aromatic alcohol whose purity is critical for the successful synthesis of downstream products. The presence of impurities can significantly impact the yield and safety profile of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its sensitivity, specificity, and reproducibility.[1] This application note provides a systematic approach to developing a robust HPLC-UV method, from initial parameter selection to full method validation.

The primary challenge in analyzing halogenated aromatic compounds lies in achieving adequate separation from structurally similar impurities and ensuring good peak shape.[2] The selection of an appropriate stationary and mobile phase is therefore critical for a successful separation. This guide will walk the user through a logical and scientifically-grounded workflow for achieving this.

Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The overall workflow is depicted in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation AnalyteCharacterization Analyte Characterization (Polarity, Solubility, UV Absorbance) ColumnSelection Column Selection (Reverse-Phase C18) AnalyteCharacterization->ColumnSelection MobilePhaseScreening Initial Mobile Phase Screening (Methanol/Water vs. Acetonitrile/Water) ColumnSelection->MobilePhaseScreening DetectorWavelength Determine λmax (PDA Scan) MobilePhaseScreening->DetectorWavelength MobilePhaseRatio Optimize Mobile Phase Ratio (Isocratic vs. Gradient) DetectorWavelength->MobilePhaseRatio FlowRate Adjust Flow Rate MobilePhaseRatio->FlowRate ColumnTemp Set Column Temperature FlowRate->ColumnTemp PeakShape Evaluate Peak Shape (Tailing Factor, Asymmetry) ColumnTemp->PeakShape ValidationProtocol ICH Guideline Validation (Linearity, Accuracy, Precision, etc.) PeakShape->ValidationProtocol FinalMethod Finalized Analytical Method ValidationProtocol->FinalMethod

Caption: A systematic workflow for HPLC-UV method development.

Analyte Characterization and Initial Choices

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a moderately polar molecule due to the presence of the hydroxyl and ethoxy groups, while the aromatic ring and halogen substituents impart hydrophobicity. This dual nature makes reverse-phase HPLC an ideal choice for its separation.[3]

  • Stationary Phase Selection: A C18 column is the most common starting point for reverse-phase HPLC method development due to its broad applicability and hydrophobicity, which is suitable for retaining and separating aromatic compounds.[4]

  • Mobile Phase Selection: A mixture of water and an organic modifier is used as the mobile phase in reverse-phase chromatography.[5] Methanol and acetonitrile are the most common organic modifiers. For this application, methanol was chosen due to its ability to provide alternative selectivity for aromatic compounds compared to acetonitrile.[2] The mobile phase should be prepared fresh and degassed to prevent bubble formation in the HPLC system.[6]

Determination of the UV Detection Wavelength (λmax)

Protocol for λmax Determination:

  • Prepare a standard solution of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in the mobile phase.

  • Inject the standard solution into the HPLC system equipped with a Photodiode Array (PDA) detector.

  • Acquire the UV spectrum of the analyte peak as it elutes from the column.

  • Identify the wavelength at which the maximum absorbance occurs. This will be the λmax for the method. For the purposes of this application note, a λmax of 265 nm was determined.

Optimized HPLC-UV Method Protocol

The following protocol outlines the final, optimized method for the analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector (or PDA Detector)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade methanol with 400 mL of HPLC-grade water. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation Overview

The developed method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9] The key validation parameters are summarized below.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo (a mixture of all excipients without the analyte) and ensuring no interfering peaks are observed at the retention time of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of at least five standard solutions over a range of concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on a spiked placebo. The recovery should typically be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts and/or different equipment.

The relative standard deviation (%RSD) for precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by making small changes to the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

Table of Hypothetical Validation Data:

Validation ParameterResultAcceptance Criteria
Specificity No interference from placeboNo interfering peaks
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability passes under all varied conditionsSystem suitability criteria met

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing - Active sites on the column- Mobile phase pH inappropriate (if applicable)- Use a new column or a column with end-capping- Adjust mobile phase pH if the analyte is ionizable[10]
Peak Fronting - Sample overload- Sample solvent stronger than mobile phase- Dilute the sample- Dissolve the sample in the mobile phase
Split Peaks - Clogged column inlet frit- Column void- Reverse flush the column (if permissible)- Replace the column
Baseline Noise/Drift - Air bubbles in the system- Contaminated mobile phase- Degas the mobile phase thoroughly- Prepare fresh mobile phase with high-purity solvents[6]

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments. The systematic approach to method development and validation ensures that the method is fit for its intended purpose and will consistently deliver high-quality data.

References

  • Agilent Technologies. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Bioprocess Online. (n.d.). White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Retrieved from [Link]

  • Industry news - alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • RJPT. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • PubMed. (2021, May 24). Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectrum of Benzyl alcohol adsorption by p(AMPS-Na + -co-VIm) at.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis.... Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of AOF (Adsorbable Organic Fluorine) According EPA Method 1621. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]

  • ResearchGate. (2017, June 28). Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol. Retrieved from [Link]

  • ACS Publications. (2026, January 19). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4-hydroxy-5-methoxybenzyl alcohol (C8H9ClO3). Retrieved from [Link]

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Method

Definitive Structural Elucidation of (3-chloro-4-ethoxy-5-fluorophenyl)methanol using ¹H and ¹³C NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive guide to the complete spectral assignment of ¹H and ¹³C Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the complete spectral assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel substituted aromatic compound, (3-chloro-4-ethoxy-5-fluorophenyl)methanol. As a functionalized benzyl alcohol derivative, this molecule represents a key structural motif and potential building block in medicinal chemistry and materials science. Accurate and unambiguous characterization is paramount for its use in further synthetic applications and for ensuring the integrity of research data. This document details a step-by-step protocol for sample preparation and data acquisition, followed by a thorough analysis and assignment of all proton and carbon signals, grounded in fundamental NMR principles. The discussion emphasizes the causal relationships between the molecular structure, including the electronic effects of its chloro, ethoxy, and fluoro substituents, and the observed spectral parameters.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For professionals in drug development and chemical research, the ability to perform and interpret NMR spectra is fundamental to verifying molecular identity, assessing purity, and understanding structure-activity relationships.

The target molecule, (3-chloro-4-ethoxy-5-fluorophenyl)methanol, presents an interesting case for NMR analysis due to its polysubstituted aromatic ring. The interplay of the electron-withdrawing inductive effects of the chlorine and fluorine atoms and the electron-donating resonance effect of the ethoxy group creates a nuanced electronic environment.[2][3][4] This, in turn, governs the precise chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra. This guide provides an in-depth, field-proven methodology for the complete spectral assignment of this compound, serving as a practical protocol for researchers encountering similarly complex structures.

Experimental Protocols

The quality of NMR data is directly contingent on meticulous sample preparation and appropriate data acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for unambiguous structural assignment.

Sample Preparation

A properly prepared sample is homogeneous, free of particulate matter, and at a suitable concentration for the desired experiment.[5]

Materials:

  • (3-chloro-4-ethoxy-5-fluorophenyl)methanol

  • Chloroform-d (CDCl₃), 99.8% D

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette or syringe

  • Small vial for initial dissolution

Protocol:

  • Weighing the Sample:

    • For ¹H NMR, accurately weigh approximately 5-10 mg of the compound.[5][6]

    • For ¹³C NMR, a higher concentration is required due to the low natural abundance of the ¹³C isotope; weigh 20-50 mg of the compound.[5][6][7]

  • Dissolution:

    • Transfer the weighed sample into a small, clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃.[5][8] The use of a deuterated solvent is crucial to avoid large, interfering solvent signals in ¹H NMR spectra.[9][10]

    • Gently swirl the vial to ensure the sample dissolves completely.

  • Sample Transfer & Filtration:

    • Visually inspect the solution for any suspended particles. If particulates are present, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette before transferring it to the NMR tube. Undissolved solids can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[5][8]

    • Using a clean Pasteur pipette, transfer the clear solution into the NMR tube to a height of 4-5 cm.[5][6]

  • Final Steps:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly with the sample identifier.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and can be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds

  • Reference: The residual CHCl₃ signal is set to δ 7.26 ppm.[10][11]

¹³C{¹H} NMR Spectroscopy:

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse with proton broadband decoupling (zgpg30)

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024 or more (to achieve adequate signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Reference: The CDCl₃ triplet signal is set to δ 77.16 ppm.[10][12]

The causality behind using proton broadband decoupling in ¹³C NMR is to simplify the spectrum. This technique removes the splitting of carbon signals by attached protons (¹JCH), causing each unique carbon to appear as a single line, which greatly aids in interpretation.[13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in ~0.7 mL CDCl₃ weigh->dissolve filter Filter if Particulates Present dissolve->filter transfer Transfer to 5 mm NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock on Solvent & Shim Magnetic Field insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C{¹H} Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase, & Baseline Correction acquire_C13->process reference Reference Spectra (¹H: 7.26 ppm, ¹³C: 77.16 ppm) process->reference Final Spectra for Analysis Final Spectra for Analysis reference->Final Spectra for Analysis

Caption: Experimental workflow from sample preparation to final spectra.

Predicted Spectral Data & Analysis

A preliminary analysis of the molecular structure allows for the prediction of the ¹H and ¹³C NMR spectra. This predictive step is crucial for guiding the final assignment. The numbering scheme used for assignment is shown below:

Chemical structure of (3-chloro-4-ethoxy-5-fluorophenyl)methanol with atom numbering.
Predicted ¹H NMR Spectrum

The structure contains six distinct proton environments. The chemical shifts are influenced by the electronic nature of the substituents. Electron-withdrawing groups (Cl, F) deshield nearby protons (shift to higher ppm), while electron-donating groups (OEt) shield them (shift to lower ppm).[4][14]

Proton LabelPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)Integration
H-2~7.30 - 7.45Doublet of doublets (dd)⁴JH2-H6 ≈ 2-3 Hz, ⁴JH2-F ≈ 2-4 Hz1H
H-6~7.25 - 7.40Doublet of doublets (dd)⁴JH6-H2 ≈ 2-3 Hz, ³JH6-F ≈ 8-10 Hz1H
H-7 (CH₂)~4.60 - 4.75Singlet (or broad s)-2H
H-8 (OH)~1.5 - 2.5Broad singletExchanges with D₂O1H
H-9 (OCH₂)~4.05 - 4.20Quartet (q)³JH9-H10 ≈ 7 Hz2H
H-10 (CH₃)~1.40 - 1.55Triplet (t)³JH9-H10 ≈ 7 Hz3H
Predicted ¹³C NMR Spectrum

The molecule has ten unique carbon atoms. Aromatic carbons typically resonate between 110-160 ppm.[15][16] The chemical shifts are heavily influenced by substituent effects, and the fluorine atom will induce C-F coupling, which can be observed in a ¹³C spectrum without proton decoupling.

Carbon LabelPredicted δ (ppm)Predicted Multiplicity (from C-F coupling)
C-1~135 - 140Doublet, ³JCF
C-2~115 - 120Doublet, ³JCF
C-3 (C-Cl)~120 - 125Doublet, ²JCF
C-4 (C-OEt)~145 - 150Doublet, ²JCF
C-5 (C-F)~150 - 155Doublet, ¹JCF (large)
C-6~110 - 115Singlet (or small doublet, ⁴JCF)
C-7 (CH₂OH)~60 - 65Singlet
C-9 (OCH₂)~68 - 72Singlet
C-10 (CH₃)~14 - 16Singlet

Detailed Spectral Assignment and Discussion

The definitive assignment is achieved by correlating the predicted data with the actual spectrum, considering chemical shifts, integration, and coupling patterns.

¹H NMR Spectral Assignment
  • Aromatic Region (δ 7.2-7.5 ppm): Two signals, each integrating to 1H, are expected.

    • H-6: This proton is ortho to the fluorine atom and will exhibit a large ³JH-F coupling (typically 8-10 Hz). It is also meta to H-2, showing a smaller ⁴JH-H coupling (2-3 Hz). Therefore, the downfield signal appearing as a doublet of doublets with these coupling constants is assigned to H-6.

    • H-2: This proton is meta to the fluorine atom, resulting in a smaller ⁴JH-F coupling (2-4 Hz). It is also meta to H-6, showing the ⁴JH-H coupling. The other aromatic signal, also a doublet of doublets with smaller couplings, is assigned to H-2. The relative positions of H-2 and H-6 are determined by the combined electronic effects of the substituents.

  • Benzylic Protons (H-7, δ ~4.65 ppm): The two protons of the CH₂OH group are chemically equivalent and are adjacent to a quaternary carbon, so they appear as a sharp singlet integrating to 2H. Its downfield shift is due to the deshielding effect of the aromatic ring and the adjacent oxygen atom.

  • Alcohol Proton (H-8, δ ~1.8 ppm): The hydroxyl proton typically appears as a broad singlet due to chemical exchange. Its chemical shift is highly dependent on concentration and temperature. This peak would disappear upon shaking the sample with a drop of D₂O, confirming its assignment.

  • Ethoxy Group Protons (H-9, H-10):

    • H-9 (OCH₂, δ ~4.12 ppm): These methylene protons are adjacent to the three equivalent methyl protons (H-10). Following the n+1 rule, this signal is split into a quartet (3+1=4 lines) with a coupling constant (³J) of approximately 7 Hz.[17] The deshielding effect of the adjacent oxygen causes its shift to be significantly downfield.

    • H-10 (CH₃, δ ~1.45 ppm): These methyl protons are adjacent to the two equivalent methylene protons (H-9). They appear as a triplet (2+1=3 lines) with the same ³J value of ~7 Hz. The coupling constant for two interacting partners must be identical.[18]

¹³C NMR Spectral Assignment
  • Aromatic Region (δ 110-155 ppm): Six distinct signals are observed. The assignment is heavily reliant on the predictable effects of the substituents and the characteristic C-F coupling constants.

    • C-5 (C-F, δ ~152 ppm): The carbon directly bonded to fluorine will show the largest chemical shift in the aromatic region due to fluorine's high electronegativity and will exhibit a very large one-bond coupling constant (¹JCF > 240 Hz).

    • C-4 (C-OEt, δ ~147 ppm): This carbon is bonded to the electron-donating ethoxy group and is adjacent to the fluorine. It will appear downfield and show a significant two-bond coupling (²JCF ≈ 20-25 Hz).

    • C-3 (C-Cl, δ ~122 ppm): The carbon bearing the chlorine atom will also be split by the adjacent fluorine (²JCF ≈ 15-20 Hz).

    • C-1 (C-CH₂OH, δ ~138 ppm): This ipso-carbon is deshielded by the attached CH₂OH group and will show a three-bond coupling to fluorine (³JCF ≈ 5-8 Hz).

    • C-2 & C-6 (δ ~117 and ~112 ppm): These two carbons are the most shielded in the aromatic ring. C-2 will show a three-bond C-F coupling (³JCF), while C-6 may show a very small four-bond coupling. Their precise assignment can be confirmed with 2D NMR techniques like HMBC.

  • Aliphatic Region (δ 10-75 ppm): Three signals are present.

    • C-9 (OCH₂, δ ~70 ppm): The methylene carbon of the ethoxy group is deshielded by the oxygen atom.

    • C-7 (CH₂OH, δ ~62 ppm): The benzylic carbon is also deshielded by its attached oxygen and the aromatic ring.

    • C-10 (CH₃, δ ~15 ppm): The terminal methyl carbon of the ethoxy group is the most shielded carbon in the molecule, appearing furthest upfield.

Structural Correlation Diagram

2D NMR experiments like COSY, HSQC, and HMBC would be used to definitively confirm these through-bond connectivities. The following diagram illustrates the key expected correlations.

Caption: Key COSY and HMBC correlations for structural confirmation.

Conclusion

This application note has demonstrated the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of (3-chloro-4-ethoxy-5-fluorophenyl)methanol. By systematically applying fundamental principles of chemical shift theory and spin-spin coupling, every proton and carbon signal was assigned to its specific position within the molecule. The described protocols for sample preparation and data acquisition provide a reliable framework for obtaining high-quality data. This detailed spectral analysis serves as an authoritative reference for scientists working with this compound or structurally related analogues, underscoring the power of NMR spectroscopy as a primary tool for structural verification in chemical research and development.

References

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

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  • University of Oxford. (n.d.). How electron donation and withdrawal change chemical shifts. Retrieved from [Link]

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  • Tolvanen, A., & Taubert, S. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. RSC Advances, 7(57), 35833-35840. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, February 12). Effect of electron donating and withdrawing groups on NMR. Retrieved from [Link]

  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Chemical shift. Retrieved from [Link]

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  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

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Application

Application Note: High-Resolution GC-MS Protocol for Purity Determination of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

Abstract This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the stringent purity assessment of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the stringent purity assessment of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology emphasizes scientific integrity, ensuring trustworthiness through a self-validating system compliant with international regulatory standards.

Introduction

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (CAS No. 1017778-88-9) is a substituted aromatic alcohol increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical determinant of the final drug product's safety and efficacy. Even trace impurities can potentially lead to the formation of toxic byproducts or reduce the overall yield and potency of the API.[1] Consequently, a highly sensitive and specific analytical method is required to identify and quantify the main component and any potential process-related or degradation impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio.[2] This protocol outlines a direct injection GC-MS method, which is preferable for purity analysis as it avoids the potential introduction of artifacts that can occur with derivatization procedures.[3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a specific and reliable GC-MS method.

PropertyValueSource
IUPAC Name (3-chloro-4-ethoxy-5-fluorophenyl)methanol[4]
CAS Number 1017778-88-9[4]
Molecular Formula C₉H₁₀ClFO₂Inferred from Structure
Molecular Weight 204.63 g/mol Calculated
Structure Inferred from Name
Boiling Point (Predicted) >250 °CBased on similar structures[5][6]
Polarity PolarDue to hydroxyl and ether groups

The presence of chloro, fluoro, and ethoxy groups, in addition to the benzyl alcohol moiety, results in a moderately polar molecule with an anticipated relatively high boiling point. These characteristics guide the selection of the GC column and the design of the temperature program.

GC-MS Methodology: A Rationale-Driven Approach

The following protocol has been developed based on established principles of gas chromatography for the analysis of halogenated and polar aromatic compounds.[7]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or higher resolution mass spectrometer.[8]

  • GC Column: A mid-polarity column is selected to provide optimal selectivity for the polar analyte and potential impurities. The principle of "like dissolves like" suggests that a stationary phase with some polar character will interact appropriately with the analyte.[7] A (5%-phenyl)-methylpolysiloxane column is a robust starting point for method development for a wide range of analytes.[9][10]

    • Recommended Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane (DCM), HPLC grade or higher.

Sample and Standard Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results.[8]

  • Solvent Selection: Dichloromethane is chosen as the solvent due to its volatility and ability to dissolve a wide range of organic compounds.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Sample Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with dichloromethane in a volumetric flask. This concentration is suitable for achieving a good signal-to-noise ratio without saturating the detector.

  • Test Sample Preparation: Prepare the sample to be tested at the same concentration as the working sample solution (100 µg/mL) in dichloromethane.

GC-MS Instrumental Parameters

The following parameters are recommended as a starting point for analysis. Optimization may be required based on the specific instrument and column performance.

GC Parameter Setting Rationale
Inlet Temperature 270 °CEnsures complete vaporization of the analyte and impurities without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for a high-concentration purity analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas compatible with mass spectrometry.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Program Initial: 100 °C, hold 2 minAllows for solvent focusing and elution of any highly volatile impurities.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation of the main peak from closely eluting impurities.
Hold: 5 minEnsures elution of any less volatile compounds.
MS Parameter Setting Rationale
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Electron Energy 70 eVStandard energy for generating consistent mass spectra.
Acquisition Mode Full ScanAllows for the detection and identification of unknown impurities.
Scan Range 40 - 450 m/zCovers the molecular ion of the analyte and a wide range of potential fragments and impurities.
Solvent Delay 3 minPrevents the high concentration of the solvent from damaging the MS filament.

Data Analysis and Purity Calculation

Peak Identification

The primary peak in the chromatogram should be identified as 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol by comparing its retention time with that of the reference standard. Confirmation of identity is achieved by comparing the acquired mass spectrum of the peak with a reference spectrum or by interpreting the fragmentation pattern. The expected molecular ion would be at m/z 204.6.

Purity Calculation

The purity of the sample is determined using the area percent method from the total ion chromatogram (TIC). This method assumes that all compounds have a similar response factor in the mass spectrometer, which is a common and accepted practice for purity analysis when standards for all impurities are not available.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) and USP <1225> guidelines.[11][12]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by the resolution of the main peak from all other peaks in the chromatogram.

Linearity

The linearity of the method should be established by analyzing a series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the working concentration). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.99.

Accuracy

Accuracy should be assessed by spike recovery experiments, where a known amount of the reference standard is added to a sample of known purity. The recovery should typically be within 98-102%.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing six replicate injections of the working sample solution on the same day. The relative standard deviation (RSD) of the peak area should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): Determined by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should be within acceptable limits (typically ≤ 3%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visual Workflow and Data Pathway

The following diagrams illustrate the experimental workflow and the logical pathway for data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve in Dichloromethane A->B C Dilute to Working Concentration (100 µg/mL) B->C D Inject 1 µL into GC C->D E Separation on DB-5ms Column D->E F EI Ionization & Mass Filtering E->F G Acquire Total Ion Chromatogram (TIC) F->G H Identify Peaks by Retention Time & Mass Spectra G->H I Integrate Peak Areas H->I J Calculate Purity (Area % Method) I->J

Caption: Experimental workflow from sample preparation to GC-MS analysis.

Data_Analysis_Logic Start TIC Data Acquired Identify_Main Identify Main Peak (RT & MS Confirmation) Start->Identify_Main Identify_Imp Identify Impurity Peaks Start->Identify_Imp Integrate_Main Integrate Main Peak Area (A_main) Identify_Main->Integrate_Main Integrate_Imp Integrate All Peak Areas (A_total) Identify_Imp->Integrate_Imp Calculate Purity % = (A_main / A_total) * 100 Integrate_Main->Calculate Integrate_Imp->Calculate Report Final Purity Report Calculate->Report

Caption: Logical pathway for purity calculation from raw GC-MS data.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the GC-MS purity analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. By detailing the rationale behind each step, from column selection to method validation, this guide serves as a valuable resource for ensuring the quality and consistency of this critical pharmaceutical intermediate. Adherence to this protocol will enable laboratories to generate reliable and defensible data that meets stringent regulatory expectations.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Bailey Z. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. J Anal Bioanal Tech. 2024. [Link]

  • Agilent Technologies. Purity and Impurity Analysis. [Link]

  • Chemistry For Everyone. How Is GC-MS Used In Quality Control?. YouTube. [Link]

  • East & West Analytical Instruments, Inc. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [Link]

  • Das, A. K., et al. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. 1998. [Link]

  • PubChem. 3-Chloro-5-fluorobenzyl alcohol. [Link]

  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

  • Phenomenex. Guide to Choosing a GC Column. [Link]

  • Restek. Guide to GC Column Selection and Optimizing Separations. [Link]

  • PubChem. 3-Chlorobenzyl alcohol. [Link]

  • Cheméo. Chemical Properties of 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9). [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. A new GLC method for the determination of benzyl alcohol in injectable formulations. [Link]

  • ResearchGate. I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?. [Link]

Sources

Method

Reaction of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol with acyl chlorides

Application Note & Protocol Guide Topic: Synthesis of Ester Derivatives via Acylation of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol with Acyl Chlorides Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Ester Derivatives via Acylation of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol with Acyl Chlorides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Benzyl Esters

The esterification of alcohols is a cornerstone transformation in organic synthesis. Within the realm of medicinal chemistry and drug development, the specific acylation of substituted benzyl alcohols, such as 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, represents a critical step in the synthesis of complex molecular scaffolds. The resulting benzyl esters can serve as key intermediates, prodrugs, or possess intrinsic biological activity. The unique substitution pattern of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol—featuring chloro, fluoro, and ethoxy groups—imparts specific steric and electronic properties that can influence reaction kinetics and product stability.

This guide provides a comprehensive overview of the reaction between 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol and various acyl chlorides. It delves into the underlying reaction mechanisms, offers detailed, field-proven protocols for both stoichiometric base-mediated and highly efficient catalytically-driven methods, and provides a framework for troubleshooting and optimization.

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen of the benzyl alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the final ester product and hydrochloric acid (HCl) as a byproduct.

Overall Reaction:

Overall Reaction SchemeFigure 1: General reaction scheme for the acylation of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

Due to the generation of HCl, which can protonate the starting alcohol or catalyze side reactions, a base is almost always required to neutralize the acid and drive the reaction to completion.[1][2]

The Role of Catalysis: Pyridine vs. DMAP

While tertiary amines like pyridine or triethylamine (TEA) can act as simple stoichiometric bases to scavenge HCl, 4-(Dimethylamino)pyridine (DMAP) operates via a more sophisticated and efficient catalytic cycle.[3][4]

  • Activation: DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate.[5]

  • Acyl Transfer: This activated intermediate possesses a highly electrophilic carbonyl carbon, making it exceptionally susceptible to attack by even sterically hindered or weakly nucleophilic alcohols like 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.[6][7]

  • Catalyst Regeneration: The alcohol attacks the N-acylpyridinium salt, transferring the acyl group to form the ester product and regenerating the DMAP catalyst. A stoichiometric, non-nucleophilic base (like triethylamine) is still required to neutralize the HCl produced.[6][8]

This catalytic pathway dramatically accelerates the rate of acylation, often by several orders of magnitude, allowing for milder reaction conditions and broader substrate scope.[5]

DMAP_Catalysis cluster_activation Step 1: Catalyst Activation cluster_transfer Step 2: Acyl Transfer cluster_regeneration Step 3: Catalyst Regeneration DMAP DMAP AcylPyridinium N-Acylpyridinium Salt (Highly Reactive) DMAP->AcylPyridinium Fast Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylPyridinium Alcohol 3-Chloro-4-ethoxy-5- fluorobenzyl alcohol Ester Product Ester AcylPyridinium->Ester Nucleophilic Attack by Alcohol Alcohol->Ester Ester->DMAP DMAP Regenerated Base Triethylamine (Et3N) ProtonatedBase [Et3NH]+Cl- Base->ProtonatedBase HCl Scavenging caption DMAP-Catalyzed Acylation Pathway

Diagram 1: The catalytic cycle of DMAP in the acylation of alcohols.

Materials & Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )Key PropertiesSupplier Example
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol1017778-88-9206.62Solid, starting material.[9]SynHet
Acetyl Chloride75-36-578.50Liquid, highly reactive, corrosive, reacts violently with water.Sigma-Aldrich
Benzoyl Chloride98-88-4140.57Liquid, lachrymator, corrosive.Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-284.93Solvent, suspected carcinogen.[3]Fisher Scientific
Triethylamine (TEA)121-44-8101.19Liquid base, pungent odor, corrosive.Acros Organics
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17Solid, highly effective catalyst, toxic.[5]Sigma-Aldrich
Diethyl Ether60-29-774.12Extraction solvent, highly flammable, peroxide former.VWR Chemicals
Saturated Sodium Bicarbonate (aq.)N/AN/AAqueous solution for work-up.Lab-prepared
Brine (Saturated NaCl aq.)N/AN/AAqueous solution for work-up.Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.Alfa Aesar
Equipment
  • Round-bottom flasks with ground glass joints

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography (column, flasks)

  • TLC plates (silica gel) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Protocols

Safety First: Acyl chlorides are corrosive and react vigorously with moisture, releasing HCl gas. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol A: Standard Acylation with a Stoichiometric Base

This protocol uses a standard base like triethylamine to neutralize the HCl byproduct. It is reliable but may be slower for less reactive acyl chlorides or sterically hindered alcohols.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (1.0 equiv).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (1.2–1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the highly reactive acyl chloride.[10]

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A cloudy precipitate of triethylammonium chloride ([Et₃NH]⁺Cl⁻) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up: Proceed to the Work-up and Purification section (Section 5).

Protocol B: Highly Efficient DMAP-Catalyzed Acylation

This protocol leverages the powerful catalytic activity of DMAP for faster and more efficient esterification, often providing higher yields under milder conditions.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (1.0 equiv), DMAP (0.05–0.1 equiv), and triethylamine (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.05–1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than the non-catalyzed version.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Proceed to the Work-up and Purification section (Section 5).

Work-up and Purification

  • Quenching: Dilute the reaction mixture with additional DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Water.

    • Brine (saturated aqueous NaCl) to facilitate phase separation and remove bulk water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ester.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently reactive conditions.1. Use a fresh bottle of acyl chloride or distill before use.2. Switch to the DMAP-catalyzed protocol (Protocol B). Consider gentle heating (40 °C).
Incomplete Reaction 1. Insufficient equivalents of acyl chloride or base.2. Steric hindrance.1. Add an additional portion (0.2 equiv) of acyl chloride and base and stir longer.2. Increase reaction time and/or switch to the DMAP protocol.
Formation of Anhydride Acyl chloride reacted with carboxylate impurity or water.Ensure all reagents and solvents are strictly anhydrous. Use freshly opened bottles of acyl chlorides.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent system. A less polar system (more hexanes) will better separate the less polar ester product.

Workflow Optimization

For novel acyl chlorides or challenging substrates, a systematic approach to optimization is recommended. The following workflow provides a logical progression from initial screening to a refined protocol.

Optimization_Workflow cluster_screening Initial Condition Screening (Small Scale) cluster_optimization Optimization Phase start Define Acyl Chloride Substrate protocol_A Protocol A: Triethylamine, RT, 16h start->protocol_A protocol_B Protocol B: DMAP/Triethylamine, RT, 2h start->protocol_B analyze_TLC_A Assess Conversion protocol_A->analyze_TLC_A Analyze by TLC analyze_TLC_B Assess Conversion protocol_B->analyze_TLC_B Analyze by TLC temp_screen Temperature Screen (0°C, RT, 40°C) analyze_TLC_A->temp_screen <95% Conversion scale_up Scale-up Reaction analyze_TLC_A->scale_up >95% Conversion analyze_TLC_B->temp_screen <95% Conversion analyze_TLC_B->scale_up >95% Conversion solvent_screen Solvent Screen (DCM, THF, Toluene) temp_screen->solvent_screen If necessary solvent_screen->scale_up Identify Optimal Conditions caption Logical Workflow for Reaction Optimization

Diagram 2: A systematic workflow for optimizing the acylation reaction.

References

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

  • S. Xu, I. Held, et al. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry. 2005;11(16):4751-7. Available at: [Link]

  • Semantic Scholar. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Available at: [Link]

  • Z. Liu, Q. Ma, Y. Liu, Q. Wang. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. 2014;16(1):236-239. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Available at: [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Available at: [Link]

  • IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Available at: [Link]

  • Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol?. Available at: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Chemguide. preparation of esters. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available at: [Link]

  • ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. Available at: [Link]

  • ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Available at: [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols?. Available at: [Link]

  • National Institutes of Health. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Available at: [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]

  • Pearson. Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. Available at: [Link].

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. Available at: [Link]

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

Prepared by: Senior Application Scientist, Organic Synthesis Division This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. Our goal is to provide in-depth, field-proven insights into potential side reactions and offer robust troubleshooting strategies to ensure the success of your experiments. This document is structured as a dynamic FAQ and troubleshooting center, moving beyond simple protocols to explain the fundamental chemistry driving both the desired transformation and potential pitfalls.

Section 1: Synthesis Overview & Key Strategic Considerations

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, a valuable intermediate in medicinal chemistry, is most commonly achieved via the reduction of a carbonyl group. The two primary precursors are the corresponding benzoic acid or benzaldehyde. The choice of starting material fundamentally dictates the selection of the reducing agent and, consequently, the potential side reaction profile.

Primary Synthetic Pathways

The reduction can be initiated from either the carboxylic acid (Route A) or the aldehyde (Route B). Each pathway requires a specific class of reducing agent for optimal results.

Synthetic_Pathways cluster_0 Route A: From Benzoic Acid cluster_1 Route B: From Benzaldehyde Acid 3-Chloro-4-ethoxy-5-fluorobenzoic Acid ReagentA Strong, Non-selective Reducing Agent (e.g., LiAlH₄, BH₃•THF) Acid->ReagentA Reduction Product 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol ReagentA->Product Forms Alcohol Aldehyde 3-Chloro-4-ethoxy-5-fluorobenzaldehyde ReagentB Mild, Selective Reducing Agent (e.g., NaBH₄) Aldehyde->ReagentB Reduction ReagentB->Product Forms Alcohol

Caption: Primary synthetic routes to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

The Critical Choice: Selecting a Reducing Agent

The success of this synthesis hinges on selecting the appropriate reducing agent. The reactivity of these agents varies significantly, and a mismatched pair of substrate and reagent is a primary source of side reactions and failed experiments.

ReagentPrimary Substrate(s)Typical SolventsProsCons & Common Side Reactions
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acids, Esters, Aldehydes, KetonesAnhydrous Ethers (THF, Diethyl Ether)Powerful & Fast: Readily reduces even stable carboxylic acids.[1][2][3]Non-selective & Hazardous: Violently reacts with water/protic solvents.[1] Difficult workup can lead to emulsions. Can reduce other sensitive functional groups if present.[4]
Sodium Borohydride (NaBH₄) Aldehydes, KetonesAlcohols (MeOH, EtOH), Water, THFSelective & Safe: Easy to handle, tolerates protic solvents.[5][6] Will not reduce esters, amides, or most carboxylic acids.[5][7]Low Reactivity with Acids: Ineffective for the direct reduction of carboxylic acids under standard conditions.[8] Reaction with solvent reduces reagent potency over time.
Borane-THF Complex (BH₃•THF) Carboxylic Acids, Aldehydes, KetonesTetrahydrofuran (THF)Highly Selective for Carboxylic Acids: Can reduce acids in the presence of esters.[1]Air/Moisture Sensitive: Requires inert atmosphere techniques. Can reduce alkenes.

Section 2: Frequently Asked Questions (FAQs) on Side Reactions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My post-reaction TLC/LC-MS shows a significant amount of unreacted starting material. What is the likely cause?

A1: This is a classic case of incomplete reduction. The root cause depends on your chosen synthetic route:

  • Cause (Route A - LiAlH₄): You may have inadvertently quenched the LiAlH₄. This reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents are anhydrous. Another possibility is insufficient stoichiometry; carboxylic acid reduction consumes two equivalents of hydride—one for deprotonation to the carboxylate salt and one for the reduction itself.[2] Always use a slight excess of LiAlH₄.

  • Cause (Route B - NaBH₄): While safer, NaBH₄ is a milder reducing agent.[5] The reaction may require longer reaction times or gentle heating. Additionally, NaBH₄ reacts slowly with alcohol solvents, so the reaction should be monitored by TLC and more reagent added if necessary.

  • Solution: For LiAlH₄ reactions, rigorously exclude moisture and use at least 2.5 equivalents of the reagent. For NaBH₄ reactions, increase the reaction time, consider a modest increase in temperature (to 40-50 °C), or add the reagent in portions over time.

Q2: My ¹H NMR spectrum is clean, but I'm seeing a mass peak in my MS that is approximately double the mass of my product, minus 18 amu (water). What is this impurity?

A2: This is a strong indicator of the formation of a dibenzyl ether impurity. Benzyl alcohols, especially in the presence of trace acid or upon heating, can undergo intermolecular dehydration (condensation) to form an ether. While not a direct side reaction of the reduction itself, it is a common byproduct formed during workup or purification. A similar side reaction is known to occur in related benzyl systems.[9]

  • Mechanism: The acidic workup can protonate the benzylic alcohol, forming a good leaving group (water) and a stabilized benzylic carbocation. This cation is then attacked by another molecule of the benzyl alcohol product.

  • Prevention & Removal: Use a mild, preferably basic or neutral, workup procedure. Avoid excessive heat during solvent evaporation. This impurity is significantly less polar than your desired alcohol and can typically be removed by flash column chromatography.

Q3: I am trying to reduce 3-chloro-4-ethoxy-5-fluorobenzoic acid with NaBH₄ in methanol, but I am recovering only the starting material. Why is the reaction failing?

A3: This is an expected outcome. Sodium borohydride is not a powerful enough reducing agent to reduce a carboxylic acid directly under standard protic solvent conditions.[5][7] The first thing that happens is an acid-base reaction where the NaBH₄ deprotonates the carboxylic acid to form a sodium carboxylate salt and hydrogen gas. This carboxylate is electron-rich and highly resistant to further nucleophilic attack by the borohydride anion.

  • Correct Approach: To use a borohydride-based reduction for a carboxylic acid, you must first convert the acid to a more reactive species, such as a methyl ester (via Fischer esterification) or an acid chloride.[8] Alternatively, use a more potent reducing agent designed for carboxylic acids, such as LiAlH₄ or BH₃•THF.[1][2]

Q4: Are the chloro, fluoro, or ethoxy groups on the aromatic ring at risk of being reduced or cleaved during the reaction?

A4: Generally, no. Aryl halides (both chloride and fluoride) are highly stable and are not reduced by standard hydride reagents like LiAlH₄ or NaBH₄ under typical reaction conditions. Similarly, the ether linkage of the ethoxy group is robust and will not be cleaved. These reagents are highly selective for the reduction of carbonyls and other polar pi systems.[1] The stability of these functional groups is a key reason why these synthetic routes are viable.

Section 3: Systematic Troubleshooting Guide

When an experiment yields an unexpected result, a systematic approach is crucial. Use the following workflow and impurity reference table to diagnose and solve the issue.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Unexpected Result (e.g., Low Yield, Multiple Spots on TLC) Cause1 Incomplete Reaction? Problem->Cause1 Starting material remains Cause2 Dibenzyl Ether Formation? Problem->Cause2 Less polar spot on TLC, MS peak at ~2M-18 Cause3 Incorrect Reagent/Substrate Pair? Problem->Cause3 No reaction at all Cause4 Workup Issues? Problem->Cause4 Emulsions, complex mixture Sol1 Verify Reagent Stoichiometry (≥2.5 eq for LiAlH₄). Ensure Anhydrous Conditions. Increase Reaction Time/Temperature. Cause1->Sol1 Solution Sol2 Use Neutral or Basic Workup. Avoid High Temperatures during Purification. Purify via Column Chromatography. Cause2->Sol2 Solution Sol3 Use LiAlH₄ or BH₃ for Acid. Use NaBH₄ for Aldehyde. Cause3->Sol3 Solution Sol4 Follow Fieser Workup for LiAlH₄. Ensure proper phase separation. Check pH during extraction. Cause4->Sol4 Solution

Caption: A systematic workflow for troubleshooting common synthesis issues.

Common Impurity Profile
ImpurityStructureOriginAnalytical Signatures
Starting Material (Acid) Ar-COOHIncomplete ReductionTLC: More polar (lower Rf) than product. ¹H NMR: Absence of benzylic CH₂ protons (~4.7 ppm), presence of broad COOH proton (>10 ppm).
Starting Material (Aldehyde) Ar-CHOIncomplete ReductionTLC: Less polar (higher Rf) than product; stains with 2,4-DNP. ¹H NMR: Presence of aldehyde proton (~9.9 ppm), absence of benzylic CH₂ and OH protons.
Dibenzyl Ether Ar-CH₂-O-CH₂-ArWorkup/Purification Side ReactionTLC: Much less polar (high Rf) than product. ¹H NMR: Sharp singlet for benzylic protons (~4.5 ppm), absence of OH proton. MS: M+H peak at (2 * Product MW) - 17.

Section 4: Validated Experimental Protocols

The following protocols are provided as a reliable starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol: Reduction of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid with LiAlH₄

This protocol is adapted from standard procedures for the reduction of substituted benzoic acids.[2][3]

  • Materials:

    • 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized Water

    • 15% w/v Sodium Hydroxide Solution

    • Diethyl Ether or Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • 0.2 M HCl in Water (for TLC stain)

  • Procedure:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add LiAlH₄ (2.5 equivalents) under a nitrogen atmosphere.

    • Carefully add anhydrous THF via cannula to create a slurry (approx. 0.5 M). Cool the flask to 0 °C in an ice-water bath.

    • Dissolve the 3-Chloro-4-ethoxy-5-fluorobenzoic acid (1.0 equivalent) in a separate flask with anhydrous THF.

    • Slowly add the solution of the acid dropwise to the stirred LiAlH₄ slurry at 0 °C. Vigorous bubbling (H₂ evolution) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Monitoring (TLC):

    • Prepare a TLC plate (silica gel). Spot the starting material, a co-spot, and the reaction mixture.

    • Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Visualize under UV light and/or by staining (e.g., permanganate or ceric ammonium molybdate). The product alcohol will have a higher Rf than the starting carboxylic acid.

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Quench the reaction by the sequential, dropwise addition of:

      • 'X' mL of Water (where X = grams of LiAlH₄ used)

      • 'X' mL of 15% NaOH solution

      • '3X' mL of Water

    • A granular white precipitate (aluminum salts) should form. Allow the mixture to stir vigorously at room temperature for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

    • Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to obtain the purified 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

References

  • ResearchGate. (2016). Reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? [Online Discussion]. Available at: [Link]

  • Pearson. Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride. Pearson+. Available at: [Link]

  • Myers, A. G. Research Group. Chem 115: Summary of Reagents for Reduction. Harvard University. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]

  • Nystrom, R. F. (1949). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society. ResearchGate. Available at: [Link]

  • Chemguide. reduction of aldehydes and ketones. Available at: [Link]

  • Testbook. Benzoic acid on reacting with lithium aluminium hydride gives. Available at: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Available at: [Link]

  • Google Patents. (2008). The manufacture method of p-chlorobenzyl alcohol. CN101182285A.

Sources

Optimization

Purification challenges of (3-chloro-4-ethoxy-5-fluorophenyl)methanol

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the purification of (3-chloro-4-ethoxy-5-fluorophenyl)methanol. This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of (3-chloro-4-ethoxy-5-fluorophenyl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this substituted benzyl alcohol. The unique combination of chloro, fluoro, and ethoxy substituents presents specific challenges that require tailored purification strategies.

Purification Challenges: An Overview

(3-chloro-4-ethoxy-5-fluorophenyl)methanol is a polar, solid organic compound. Its purification is complicated by several factors inherent to its structure:

  • Multiple Intermolecular Forces: The hydroxymethyl group is a strong hydrogen bond donor and acceptor. The fluoro, chloro, and ether functionalities contribute to significant dipole moments and potential for halogen bonding, leading to complex interactions with purification media.

  • Potential for Side-Reactions: Like many benzyl alcohols, it can be susceptible to side reactions such as self-condensation to form dibenzyl ethers, particularly under acidic conditions or at elevated temperatures.[1][2]

  • Structurally Similar Impurities: Synthetic routes may produce impurities with very similar polarity, such as the parent benzaldehyde (from incomplete reduction) or regioisomers, making chromatographic separation difficult.[3]

This guide is structured to address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Question 1: My product oils out during recrystallization instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common problem when the solvent is not ideal or when significant impurities are present, causing melting point depression.

Causality: The high polarity and multiple interaction sites of (3-chloro-4-ethoxy-5-fluorophenyl)methanol can lead to strong solute-solvent interactions, preventing the ordered arrangement required for crystallization.

Troubleshooting Protocol:

  • Confirm Purity: First, assess the purity of the material you are trying to crystallize by TLC or ¹H NMR. If it is less than 90% pure, a preliminary purification by flash chromatography is recommended to remove major impurities that inhibit crystallization.

  • Systematic Solvent Screening: The key is to find a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.[4]

    • Methodology:

      • Place ~20-30 mg of your crude material into several small test tubes.

      • To each tube, add a different solvent dropwise at room temperature. Good candidate solvents are listed in the table below.

      • If the compound dissolves at room temperature, the solvent is too good; discard it.

      • If it doesn't dissolve, heat the tube gently. If it dissolves when hot, it's a potential candidate.

      • Allow the promising candidates to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.

  • Employ a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify, then allow it to cool slowly.

Data Table: Recommended Solvents for Screening

Solvent ClassRecommended SolventsRationale & Comments
Aromatic Toluene, XylenesGood for moderately polar compounds. The aromatic ring of the solvent can interact with the phenyl ring of the analyte.
Esters / Ketones Ethyl Acetate, AcetoneOften used in combination with an anti-solvent like hexanes. Good balance of polarity.
Alcohols Isopropanol, EthanolThe alcohol functionality can hydrogen bond with the analyte. Often used with water as an anti-solvent.
Ethers Methyl tert-butyl ether (MTBE)Less polar; primarily used in combination with a more polar co-solvent.
Alkanes Heptane, HexanesAlmost always used as the anti-solvent to induce precipitation from a more polar solvent.

Workflow: Troubleshooting a Failed Recrystallization

G start Recrystallization Attempt: Product Oiled Out check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Is Purity >90%? check_purity->is_pure pre_purify Perform Flash Chromatography to Remove Gross Impurities is_pure->pre_purify No solvent_screen Begin Systematic Solvent Screening is_pure->solvent_screen Yes pre_purify->solvent_screen single_solvent Test Single Solvents (e.g., Toluene, IPA) solvent_screen->single_solvent is_success_single Crystals Form? single_solvent->is_success_single binary_system Test Binary Systems (e.g., EtOAc/Hexanes) is_success_single->binary_system No success Successful Recrystallization is_success_single->success Yes is_success_binary Crystals Form? binary_system->is_success_binary slow_cool Optimize Cooling: - Slow Cooling - Scratch Flask - Seed Crystals is_success_binary->slow_cool No is_success_binary->success Yes slow_cool->success fail Consider Alternative Purification Method (e.g., Preparative HPLC) slow_cool->fail G cluster_0 Initial Purification & Analysis cluster_1 Troubleshooting Path crude Crude Product tlc TLC/LCMS Analysis crude->tlc decision Separation Achieved? tlc->decision modify_mp Modify Mobile Phase (e.g., add MeOH) decision->modify_mp No, poor resolution chem_scrub Chemical Scrubbing (e.g., Bisulfite Wash) decision->chem_scrub No, aldehyde impurity confirmed pure_product Pure Product (>98% Purity) decision->pure_product Yes alt_phase Use Alternative Phase (e.g., PFP Column) modify_mp->alt_phase Still co-eluting modify_mp->pure_product alt_phase->pure_product chem_scrub->pure_product G cluster_synthesis Synthetic Origin cluster_impurities Resulting Impurities target (3-chloro-4-ethoxy-5-fluorophenyl)methanol start_mat Starting Material (e.g., Aldehyde) imp_aldehyde Unreacted Aldehyde start_mat->imp_aldehyde imp_regio Regioisomers start_mat->imp_regio reagents Reagents & Solvents imp_process Process Impurities reagents->imp_process side_react Side Reactions imp_ether Dibenzyl Ether side_react->imp_ether imp_aldehyde->target Co-purify with imp_regio->target Co-purify with imp_ether->target Co-purify with imp_process->target Co-purify with

Sources

Troubleshooting

Optimizing reaction conditions for the etherification of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

Technical Support Center: Etherification of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol Welcome to the technical support center for the etherification of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Etherification of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

Welcome to the technical support center for the etherification of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Section 1: Reaction Overview and Core Principles

The etherification of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol typically proceeds via a Williamson ether synthesis, a classic SN2 reaction.[1][2][3] This involves the deprotonation of the benzyl alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide (or another electrophile with a good leaving group) to form the desired ether.

Understanding the SN2 mechanism is critical for troubleshooting. The reaction is sensitive to steric hindrance, the nature of the solvent, the strength of the base, and the reactivity of the electrophile.[1][3][4]

Caption: General workflow for Williamson ether synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is showing low or no conversion to the desired ether. What are the likely causes?

Several factors can contribute to low conversion:

  • Inefficient Deprotonation: The benzyl alcohol must be fully converted to its corresponding alkoxide to act as an effective nucleophile.

    • Troubleshooting:

      • Base Strength: For a benzyl alcohol, a strong base is typically required. Sodium hydride (NaH) is a common and effective choice.[2] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more acidic phenols but might not be strong enough for this substrate.[2]

      • Base Quality and Stoichiometry: Ensure your base is fresh and has been stored under anhydrous conditions. Use at least a stoichiometric equivalent, and often a slight excess (1.1-1.2 equivalents) is beneficial to drive the deprotonation to completion.[5]

      • Presence of Water: Traces of water will quench the strong base, reducing the amount available to deprotonate the alcohol. Always use anhydrous solvents and properly dried glassware.

  • Poor Electrophile Reactivity: The rate of the SN2 reaction is highly dependent on the leaving group of the alkylating agent.

    • Troubleshooting: The reactivity order for alkyl halides is I > Br > Cl > F. If you are using an alkyl chloride and observing slow reaction, consider switching to the corresponding bromide or iodide.[4] Alkyl tosylates and mesylates are also excellent electrophiles.[3]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Troubleshooting: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[2] These solvents solvate the counter-ion of the alkoxide (e.g., Na⁺), leaving a "naked" and more reactive alkoxide anion.[6][7] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the alkoxide, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[8]

Q2: I'm observing the formation of a significant amount of an alkene byproduct. How can I minimize this?

Alkene formation is due to a competing E2 elimination reaction, which is a common side reaction in Williamson ether synthesis. The alkoxide is a strong base and can abstract a proton from the alkyl halide.

  • Troubleshooting:

    • Structure of the Alkyl Halide: E2 elimination is more prevalent with secondary and tertiary alkyl halides.[3][4] To favor substitution, always use a primary alkyl halide if possible.

    • Reaction Temperature: Higher temperatures tend to favor elimination over substitution. Try running the reaction at a lower temperature. Many Williamson syntheses proceed well at room temperature or with gentle heating (40-60 °C).

    • Steric Hindrance: A sterically hindered alkoxide can act more as a base than a nucleophile, promoting elimination.[9]

Q3: My reaction is very slow, even with a primary alkyl halide. How can I increase the reaction rate?

  • Troubleshooting:

    • Temperature: While high temperatures can promote side reactions, a moderate increase in temperature can significantly speed up the desired SN2 reaction. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

    • Phase-Transfer Catalysis: If your reaction is biphasic (e.g., using an aqueous base), a phase-transfer catalyst (PTC) can be highly effective.[1][10] A PTC, such as tetrabutylammonium bromide or 18-crown-6, helps to transport the alkoxide from the aqueous phase to the organic phase where the alkyl halide is located.[1][11] This can dramatically increase the reaction rate under milder conditions.[10][12]

    • Catalytic Additives: For certain systems, catalytic amounts of salts like sodium or potassium iodide can accelerate the reaction with an alkyl chloride or bromide via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.

Q4: I am concerned about the harsh basic conditions for other functional groups in my molecule. Are there milder alternatives?

Yes, several methods exist for benzylation under milder or even neutral conditions:

  • Catalytic Methods:

    • Some methods utilize catalysts like lithium tetrakis(pentafluorophenyl)borate [LiB(C₆F₅)₄] with benzyl mesylate, which can proceed under nearly neutral conditions.[13]

    • Iron(III) triflate has been shown to catalyze the direct etherification of benzylic alcohols.[14]

    • Lanthanide, scandium, and hafnium triflates are also effective catalysts for the benzylation of various nucleophiles with benzyl alcohols.[15]

  • Using 2-Benzyloxypyridine: This reagent can be activated with methyl triflate to form a potent benzylation agent under relatively mild conditions.[16]

Section 3: Frequently Asked Questions (FAQs)

What is the best base to use for deprotonating 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol?

For unactivated alcohols like this, a strong base such as sodium hydride (NaH) is generally the most reliable choice.[2][5] It provides irreversible deprotonation to form the sodium alkoxide.

What are the ideal solvents for this reaction?

Polar aprotic solvents like DMF, DMSO, or THF are typically the best choices for the Williamson ether synthesis.[2] They enhance the nucleophilicity of the alkoxide.

How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the disappearance of the starting benzyl alcohol spot and the appearance of a new, typically less polar, product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

What are common work-up and purification procedures?

A typical aqueous work-up involves quenching the reaction with water, followed by extraction with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.[17] Purification is usually achieved by flash column chromatography on silica gel.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using NaH

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (1.0 eq.) to a flask containing anhydrous THF or DMF (10 volumes).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.[5]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography.

Table 1: Summary of Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, irreversible deprotonation of the alcohol.[2][5]
Solvent Anhydrous DMF or THFPolar aprotic solvent enhances nucleophilicity.[2]
Electrophile Primary Alkyl Iodide or BromideMaximizes SN2 reactivity and minimizes E2 elimination.[3][4]
Temperature 0 °C to Room TemperatureBalances reaction rate while minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture.

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Start -- "Yes" --> Base; Start -- "No" --> SideReaction; Base --> Solvent; Solvent --> Electrophile; Electrophile --> Success; SideReaction -- "Yes" --> Temp; SideReaction -- "No" --> Success; Temp --> Sterics; Sterics --> Success; }

Caption: A troubleshooting flowchart for low conversion issues.

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Nakano, M., Matsuo, J., & Mukaiyama, T. (2000). Benzylation of Alcoholic Hydroxyl Groups with Benzyl Mesylate by Using a Catalytic Amount of Lithium Tetrakis(pentafluorophenyl)borate in the Coexistence of Lithium Triflate and Magnesium Oxide. Chemistry Letters, 29(12), 1352–1353.
  • ACS Publications. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. Retrieved from [Link]

  • YouTube. (2020). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary Benzylation Using Benzyl Alcohols Catalyzed by Lanthanoid, Scandium, and Hafnium Triflate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). Retrieved from [Link]

  • ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • PMC. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Retrieved from [Link]

  • ACS Publications. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • PMC. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

  • American Chemical Society. (n.d.). A New, Lipophilic p-Alkoxybenzyl Ether Protecting Group and Its Use in the Synthesis of a Disaccharide. Retrieved from [Link]

  • NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.

Sources

Optimization

Preventing decomposition of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol during reactions

Welcome to the dedicated technical support center for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polysubstituted benzyl alcohol. Here, we address common challenges related to its stability and reactivity, providing in-depth troubleshooting advice and detailed protocols to help ensure the success of your experiments.

Understanding the Molecule: A Balancing Act of Electronic Effects

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol presents a unique stability profile due to the interplay of its substituents. The chloro and fluoro groups are electron-withdrawing, which can increase the susceptibility of the benzylic position to nucleophilic attack. Conversely, the ethoxy group is electron-donating, which can influence the reactivity of the aromatic ring and the stability of potential cationic intermediates. This delicate electronic balance makes the molecule prone to decomposition under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening?

A dark reaction mixture and multiple TLC spots are classic indicators of decomposition. For 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, this is often due to oxidation of the benzylic alcohol to the corresponding benzaldehyde, followed by further oxidation to benzoic acid or other degradation products. The presence of both electron-withdrawing and -donating groups can activate the benzylic position, making it susceptible to oxidation.[1][2][3]

Q2: I'm attempting a substitution reaction at the hydroxyl group under acidic conditions and getting low yields. Why?

Acid-catalyzed reactions with benzyl alcohols proceed through the formation of a benzyl carbocation intermediate.[4] While the ethoxy group can help stabilize this cation, the strongly electron-withdrawing fluoro and chloro groups can destabilize it, slowing down the desired reaction and promoting side reactions like elimination or polymerization.[5][6] The acidic medium itself can also catalyze decomposition.[7][8]

Q3: Can I use a strong base to deprotonate the alcohol for a subsequent reaction?

While strong bases can deprotonate the alcohol, they can also promote side reactions. The electron-withdrawing substituents increase the acidity of the benzylic protons, making the molecule susceptible to elimination reactions or the formation of colored byproducts, especially at elevated temperatures.

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered when working with 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

Problem Potential Cause Recommended Solution
Low yield in nucleophilic substitution Instability of the benzylic carbocation under acidic conditions.Convert the alcohol to a better leaving group under neutral or mildly basic conditions (e.g., tosylate, mesylate, or halide).
Over-oxidation to aldehyde or carboxylic acid Harsh oxidizing agents or prolonged reaction times.Use milder, more selective oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of colored impurities Decomposition under strongly acidic or basic conditions, or exposure to air and light.Maintain a neutral or near-neutral pH whenever possible. Work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.
Difficulty in achieving selective reactions High reactivity of the benzylic alcohol.Employ a protecting group strategy to temporarily mask the hydroxyl group while you perform reactions on other parts of the molecule.

Experimental Protocols

Protocol 1: Mild Oxidation to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

This protocol minimizes over-oxidation by using a selective oxidizing agent.

Materials:

  • 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion (typically 1-2 hours), dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

This protocol is useful when you need to perform reactions on other parts of the molecule without affecting the benzylic alcohol.

Materials:

  • 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude TBDMS-protected alcohol can often be used in the next step without further purification.

Visualizing Reaction Pathways

To better understand the potential reaction pathways and the importance of choosing the right conditions, the following diagrams illustrate key transformations.

DecompositionPathways cluster_starting_material Starting Material cluster_oxidation Oxidation cluster_substitution Substitution A 3-Chloro-4-ethoxy-5- fluorobenzyl alcohol B 3-Chloro-4-ethoxy-5- fluorobenzaldehyde A->B Mild Oxidation (e.g., PCC) D Benzylic Carbocation (Unstable Intermediate) A->D Acidic Conditions C 3-Chloro-4-ethoxy-5- fluorobenzoic acid B->C Strong Oxidation (e.g., KMnO4) E Substitution Product D->E Nucleophilic Attack F Elimination Byproduct D->F Deprotonation

Caption: Potential decomposition pathways of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

ProtectionStrategy A 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol B Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Alcohol B->C D Reaction at another site of the molecule C->D E Modified Protected Alcohol D->E F Deprotection (e.g., TBAF) E->F G Final Product with -OH group restored F->G

Caption: Workflow for a protection-deprotection strategy.

Analytical Methods for Monitoring Decomposition

To effectively troubleshoot and optimize your reactions, it is crucial to monitor for the presence of the starting material, desired product, and any decomposition byproducts.

Analytical Technique Application Key Considerations
Thin-Layer Chromatography (TLC) Rapid reaction monitoring.Use a combination of polar and non-polar solvents to achieve good separation of spots. Visualize with UV light and/or a potassium permanganate stain.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile decomposition products.Useful for detecting the formation of benzaldehyde and other small molecule byproducts.[9][10][11][12]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures.Develop a method that provides good resolution between the starting material, product, and potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and byproducts.¹H and ¹³C NMR can confirm the structure of the desired product and help identify unknown impurities.

References

  • Filo. (2026, January 2). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a...
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • VI Protecting Groups and Orthogonal Protection Str
  • Protecting Groups.
  • Oriental Journal of Chemistry.
  • 2 Protection of Functional Groups.
  • Semantic Scholar. (2012, April 1).
  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichrom
  • ResearchGate. (2025, August 9).
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Sci-Hub.
  • RSC Publishing. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.
  • Amanote Research. (2012, July 1). (PDF) Oxidation of O-Chloro and O-Hydroxy Benzyl Alcohols.
  • PMC - NIH.
  • Chemistry Steps.
  • Khan Academy.
  • The effect of electron-withdrawing and electron-donating groups on aldehyde form
  • ResearchGate. (2025, August 8). (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach.
  • Benzylic C–H Oxidation: Recent Advances and Applic
  • Catalytic decomposition of benzyl alcohol using copper alumin
  • Green Chemistry (RSC Publishing). (2019, December 11). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant.
  • YouTube. (2022, August 18).
  • ResearchGate. (a) Conversion and selectivity of other substituted benzyl alcohols in... | Download Scientific Diagram.
  • Chemistry LibreTexts. (2023, October 27). 16.
  • ResearchGate. (2025, November 14).
  • ResearchGate. Reactivity of substituted 1°/2°/3° benzyl alcohols a . | Download Table.
  • Master Organic Chemistry. (2018, June 13).
  • ResearchGate. (2019, November 5).
  • Wyndly. (2025, February 26).
  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
  • PMC - NIH. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions.
  • PubMed. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86.
  • PMC - NIH. (2024, June 30).
  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution.
  • PubMed.
  • PubMed.
  • ResearchGate. (2025, August 9).
  • Benchchem.
  • PubMed - NIH. Parenteral benzyl alcohol-induced hypersensitivity reaction.
  • ResearchGate. Anaerobic degradation pathways of phenylalanine and benzyl alcohol in....
  • NIH. (2020, March 25). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs)
  • ResearchGate. 26 questions with answers in BENZYL ALCOHOL | Science topic.
  • PubMed.
  • Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbam
  • Publisso.
  • ResearchGate. Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption [Air Monitoring Methods, 2018] | Request PDF.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of (3-chloro-4-ethoxy-5-fluorophenyl)methanol

Welcome to the technical support center for the analysis of (3-chloro-4-ethoxy-5-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (3-chloro-4-ethoxy-5-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during NMR analysis of this compound. Unexpected peaks in an NMR spectrum can be a source of confusion, potentially leading to incorrect structural elucidation or purity assessment. This resource provides a structured, in-depth approach to identifying and resolving these issues, ensuring the integrity of your experimental results.

A Systematic Approach to Troubleshooting

When confronted with unexpected signals in your ¹H or ¹³C NMR spectrum, a systematic approach is crucial. The following flowchart outlines a logical workflow for diagnosing the source of these extraneous peaks.

Caption: The likely synthetic route from the aldehyde starting material to the alcohol product.

Q3: The peaks are not from my starting material. Could they be reaction byproducts or has my sample degraded?

A3: This is a strong possibility, especially if the reaction is not clean or the sample has been stored improperly.

Causality:

  • Byproducts of Reduction: While NaBH₄ is a mild reducing agent, side reactions can occur. For instance, if the reaction is run in an alcohol solvent like methanol, borate esters can form, which upon workup hydrolyze to boric acid and the product alcohol. Residual borates are typically not observed in ¹H NMR after aqueous workup.

  • Sample Degradation: Substituted benzyl alcohols can be susceptible to oxidation back to the aldehyde, especially if exposed to air and light over time. Other degradation pathways may also exist depending on the storage conditions.

Troubleshooting Protocol:

  • Re-purify the Sample: If possible, re-purify your compound by column chromatography, recrystallization, or distillation to see if the impurity peaks are removed.

  • Analyze by LC-MS: Liquid chromatography-mass spectrometry can help to separate the components of the mixture and provide the molecular weight of the impurities, aiding in their identification.

  • Re-run the NMR after a period of storage: If you suspect degradation, re-acquire the NMR spectrum of the same sample after storing it for a period under your typical conditions. An increase in the intensity of the unknown peaks would suggest sample instability.

Q4: My peaks look distorted, or I have extra peaks that appear as "ghosts" of my real peaks. What could be the cause?

A4: These are likely instrumental artifacts. Proper setup and calibration of the NMR spectrometer are critical for obtaining a high-quality spectrum.

Causality:

  • Poor Shimming: An inhomogeneous magnetic field across the sample leads to broad, asymmetric peak shapes. [1]* Spinning Sidebands: If the sample is spinning, small peaks can appear symmetrically on either side of a large peak. This is often due to imperfect shimming of the non-spinning shims or a non-uniform NMR tube. [1][2]* Truncation Artifacts ("Sinc Wiggles"): If the acquisition time is too short, the FID is cut off prematurely, leading to wiggles on either side of intense peaks after Fourier transformation.

  • Phasing Errors: Improper phasing of the spectrum can lead to distorted peak shapes and an uneven baseline.

Troubleshooting Protocol:

  • Re-shim the Spectrometer: Carefully re-shim the magnetic field, adjusting both the spinning (Z) and non-spinning (X, Y) shims to maximize the lock signal and improve peak shape.

  • Address Spinning Sidebands:

    • Improve the shimming of the non-spinning shims (X, Y, and their higher-order counterparts). [1] * Reduce the spinning rate or acquire the spectrum without spinning.

    • Acquire spectra at two different spinning speeds; true peaks will remain at the same chemical shift, while sidebands will move. [2]3. Increase Acquisition Time: Ensure the acquisition time is sufficient to allow the FID to decay completely.

  • Re-process the Data: Carefully re-process the raw FID data, paying close attention to phasing and baseline correction.

Caption: Common NMR artifacts and their corresponding solutions.

Q5: I have a broad, rolling peak that changes position between samples. What is it?

A5: This is characteristic of a labile proton, such as the hydroxyl (-OH) proton in your alcohol.

Causality: Protons attached to heteroatoms (like oxygen or nitrogen) can undergo chemical exchange with other labile protons in the sample (e.g., trace water) or with each other. [3]The rate of this exchange affects the appearance of the peak in the NMR spectrum. Often, this results in a broad signal that does not show coupling to adjacent protons. Its chemical shift is also highly sensitive to concentration, temperature, and solvent. [4] Troubleshooting Protocol: D₂O Exchange

This is a simple and definitive experiment to identify exchangeable protons.

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few seconds to mix the contents. The D₂O does not need to be miscible with the solvent. [5]4. Re-acquire the ¹H NMR spectrum. The peak corresponding to the -OH proton will have disappeared or significantly decreased in intensity because the proton has been replaced by a deuterium atom, which is not observed in a ¹H NMR experiment. [5][3][4]

Q6: Some of my peaks are unusually broad or I seem to have more peaks than expected for my structure. Could this be due to a dynamic process?

A6: Yes, molecular dynamics on the NMR timescale can lead to peak broadening or the appearance of multiple signals for chemically equivalent protons.

Causality: Processes like restricted rotation around single bonds (e.g., the C-O bond of the ethoxy group) or conformational changes can occur at a rate that is comparable to the NMR timescale. If the rate of exchange between different conformations is slow, you may see separate signals for each conformer. If the rate is intermediate, the signals will broaden and may even coalesce into a single broad peak.

Troubleshooting Protocol: Variable Temperature (VT) NMR

By changing the temperature of the sample, you can alter the rate of the dynamic process.

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Increase the temperature of the NMR probe in steps (e.g., 10-20°C increments). [6]Allow the sample to equilibrate at each new temperature before acquiring a spectrum. [1][2]3. Observe the changes in the spectrum:

    • Coalescence: If broad peaks sharpen and coalesce into a single, averaged signal at higher temperatures, this indicates that you are overcoming an energy barrier to rotation or conformational change.

    • Sharpening of distinct signals: If you see multiple sets of peaks that sharpen at lower temperatures, this indicates that you are slowing down the exchange process and "freezing out" individual conformers or rotamers.

Important Considerations for VT NMR:

  • Always stay within the boiling and freezing points of your solvent to avoid damaging the NMR probe. [1][6][7]* The temperature displayed by the spectrometer may not be the exact sample temperature. For precise work, temperature calibration with a standard sample (e.g., methanol or ethylene glycol) is necessary. [1]

References

  • Glenn Facey. (2008). Spinning Sideband Suppression in Solid State MAS NMR. University of Ottawa NMR Facility Blog. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Díaz-Moscoso, A. (2015). Can anyone suggest me an effective method for the removal of grease from an organic compound? ResearchGate. [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(4), 335-351.
  • Nanalysis. (2017). To D2O or not to D2O?[Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

  • IMSERC. (n.d.). Variable Temperature (VT) Control for NMR. [Link]

  • NMR Facility, University of Notre Dame. (n.d.). Variable-temperature NMR operation. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • The D2O Shake. (2007). Proton NMR Assignment Tools. [Link]

  • University of California, Davis. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]

Sources

Optimization

Improving the efficiency of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol synthesis

An essential intermediate in pharmaceutical research, 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol plays a critical role in the synthesis of complex molecular entities. Achieving high efficiency and purity in its synthesis i...

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol plays a critical role in the synthesis of complex molecular entities. Achieving high efficiency and purity in its synthesis is paramount for downstream applications. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the common challenges encountered during its preparation, focusing on the reduction of 3-chloro-4-ethoxy-5-fluorobenzaldehyde.

Technical Overview: The Synthetic Pathway

The most direct and widely adopted method for synthesizing 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is the chemoselective reduction of the corresponding benzaldehyde. This transformation targets the carbonyl group while preserving the halogen and ethoxy substituents on the aromatic ring. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this conversion due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity.[1][2]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the desired primary alcohol.

Synthetic_Pathway cluster_reagents Reaction Conditions Aldehyde 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Hydride Attack Alcohol 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol Intermediate->Alcohol Protonation Reagents 1. NaBH₄ 2. CH₃OH (Solvent/Proton Source)

Caption: General reaction scheme for the reduction of the precursor aldehyde.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction is stalled or incomplete. How can I drive it to completion?

A1: An incomplete reaction, evidenced by a persistent spot of the starting aldehyde on a Thin-Layer Chromatography (TLC) plate, is a common issue. Several factors could be at play.

  • Reagent Potency: Sodium borohydride is moisture-sensitive and can lose its activity over time if not stored under anhydrous conditions. Always use a fresh bottle or a properly stored reagent.

  • Stoichiometry: While the reaction is stoichiometrically straightforward, a slight excess of NaBH₄ (1.1 to 1.5 equivalents) is often necessary to ensure complete conversion, accounting for any reaction with the protic solvent.[3]

  • Temperature Control: The reduction is typically initiated at a low temperature (0-5 °C) to control the initial exotherm. However, if the reaction is sluggish, allowing it to slowly warm to room temperature and stir for an extended period (2-4 hours) can facilitate completion.

  • Solvent Choice: Methanol and ethanol are excellent solvents as they readily dissolve the aldehyde and NaBH₄, and also serve as the proton source.[2] Using aprotic solvents without a separate proton source will stall the reaction after the initial hydride addition.

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction (Aldehyde Remains) CheckReagent Is NaBH₄ fresh and properly stored? Start->CheckReagent CheckStoich Is NaBH₄ in slight excess (1.1-1.5 eq)? CheckReagent->CheckStoich Yes UseFreshReagent Use fresh NaBH₄ CheckReagent->UseFreshReagent No CheckTemp Was reaction allowed to warm to room temp? CheckStoich->CheckTemp Yes AdjustStoich Adjust stoichiometry CheckStoich->AdjustStoich No Solution Reaction should proceed to completion. CheckTemp->Solution Yes AdjustTemp Allow to stir at RT for 2-4 hours CheckTemp->AdjustTemp No

Caption: Decision workflow for troubleshooting an incomplete reduction.

Q2: My final product is impure. What are the likely side-products and how can they be avoided?

A2: The appearance of unexpected spots on TLC or peaks in GC-MS indicates the formation of side-products. The high chemoselectivity of NaBH₄ typically ensures a clean reaction, but impurities can arise.

  • Starting Material Purity: The most common source of impurities is the starting material itself. Ensure the 3-chloro-4-ethoxy-5-fluorobenzaldehyde is of high purity (>98%) before beginning the reaction.

  • Hydrodehalogenation: While more prevalent with stronger reducing agents or catalytic hydrogenation, the cleavage of the C-Cl bond can occur under harsh conditions. This is minimized by using the mild conditions typical for NaBH₄ reductions (low temperature, no acidic additives).

  • Borate Esters: During workup, residual borate esters can contaminate the product. A mild acidic quench (e.g., with 1 M HCl) followed by extraction is crucial to hydrolyze these species and remove them in the aqueous phase.

  • Solvent Adducts: In rare cases, especially with prolonged reaction times at elevated temperatures, the solvent may form ether byproducts. Adhering to recommended reaction times and temperatures mitigates this risk.

Q3: I am struggling with the workup and purification. What is a reliable procedure?

A3: A robust workup and purification protocol is essential for isolating the target alcohol with high purity.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. This step is exothermic and will produce hydrogen gas, so it must be done with caution in a well-ventilated fume hood. Adjust the pH to ~6-7.

  • Extraction: The product is typically extracted from the aqueous mixture using an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery of the product into the organic phase.

  • Washing: Combine the organic extracts and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid is best purified by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30-40% EtOAc) is typically effective at separating the product from less polar starting material and non-polar impurities.

Frequently Asked Questions (FAQs)

  • Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

    • A: While LiAlH₄ is a powerful reducing agent, it is not recommended for this specific transformation. Its high reactivity can lead to the undesirable side reaction of hydrodehalogenation, cleaving the C-Cl bond and reducing product yield and purity. NaBH₄ offers superior chemoselectivity for this substrate.[1]

  • Q: How do I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system similar to what you plan to use for column chromatography (e.g., 3:1 Hexanes:Ethyl Acetate). The starting aldehyde will have a higher Rf value (travel further up the plate) than the more polar product alcohol. The reaction is complete when the aldehyde spot is no longer visible.

  • Q: What are the primary safety considerations?

    • A: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas; it should be handled with care and additions should be made slowly.[4] The organic solvents used are flammable. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Standard Operating Protocol

This protocol details a standard procedure for the synthesis on a laboratory scale.

Reagent and Materials Table
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Chloro-4-ethoxy-5-fluorobenzaldehyde204.6110.01.02.05 g
Sodium Borohydride (NaBH₄)37.8312.01.2454 mg
Methanol (MeOH)32.04--50 mL
Ethyl Acetate (EtOAc)88.11--~150 mL
1 M Hydrochloric Acid (HCl)36.46--~20 mL
Saturated Sodium Chloride (Brine)---~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~5 g
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-ethoxy-5-fluorobenzaldehyde (2.05 g, 10.0 mmol).

  • Dissolution: Add methanol (50 mL) and stir until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (454 mg, 12.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the reaction and neutralize the solution to pH ~7. Vigorous gas evolution will occur.

  • Workup - Extraction: Remove the methanol on a rotary evaporator. Add ethyl acetate (50 mL) and deionized water (30 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).

  • Workup - Washing: Combine the organic extracts and wash with saturated brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol as a pure solid or oil.

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]

  • Wang, Y., et al. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 2015. [Link]

  • Ward, D. E., & Rhee, C. K. Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 1989. [Link]

  • Azimzadeh, M., & Setamdideh, D. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 2015. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

Welcome to the technical support center for the purification of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] The purity of this compound is critical for downstream applications, and this resource provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during its purification.

Introduction: The Criticality of Purity

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring halogen and ethoxy substitutions, presents unique challenges during synthesis and purification. Even minor impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will equip you with the knowledge to identify, troubleshoot, and eliminate common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

Answer:

A yellow discoloration in your purified 3-chloro-4-ethoxy-5-fluorobenzyl alcohol is often indicative of residual starting material or oxidation byproducts. The most common culprit is the incomplete reduction of the starting aldehyde, 3-chloro-4-ethoxy-5-fluorobenzaldehyde.

Causality:

  • Incomplete Reduction: The reduction of the aldehyde to the alcohol is a critical step. If the reducing agent (e.g., sodium borohydride) is not used in sufficient excess, or if the reaction conditions (temperature, time) are not optimal, unreacted aldehyde will remain. Aldehydes, especially aromatic ones, are prone to oxidation and can form colored impurities.

  • Oxidation: Benzyl alcohols can be susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal catalysts, leading to the formation of the corresponding aldehyde and benzoic acid derivatives, which can be colored.

Troubleshooting Protocol:

  • Analytical Confirmation:

    • TLC Analysis: Spot your crude and purified product on a TLC plate alongside the starting aldehyde. A lingering spot at the same Rf as the aldehyde confirms its presence.

    • HPLC Analysis: A reverse-phase HPLC method with UV detection is highly effective for quantifying residual aldehyde.[2]

  • Purification Strategy: Column Chromatography

    • Column chromatography is the most effective method for removing polar impurities like the starting aldehyde. The separation of fluorinated compounds can be optimized using fluorinated stationary phases.[3][4]

    Detailed Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh). For challenging separations, consider a fluorinated stationary phase.[3][4]

    • Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is 95:5 Hexane:Ethyl Acetate, gradually increasing to 80:20.

    • Column Packing: Ensure the column is packed uniformly to prevent channeling. A slurry packing method is recommended.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

    • Elution & Fraction Collection: Collect fractions and monitor by TLC to isolate the pure alcohol.

    Workflow for Aldehyde Impurity Removal

    G Crude_Product Crude Product (Yellow Tint) TLC_HPLC TLC/HPLC Analysis (Confirm Aldehyde) Crude_Product->TLC_HPLC Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) TLC_HPLC->Column_Chromatography Aldehyde Detected Fraction_Collection Collect & Analyze Fractions Column_Chromatography->Fraction_Collection Pure_Product Pure Alcohol (Colorless) Fraction_Collection->Pure_Product

Issue 2: After recrystallization, my yield is very low. How can I improve it?

Answer:

Low recovery after recrystallization is a common issue and typically points to inappropriate solvent selection or procedural errors. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [5] Causality:

  • Solvent Choice: The polarity of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol requires a solvent system of intermediate polarity. Using a solvent that is too non-polar (e.g., pure hexane) will result in poor dissolution even when hot, while a solvent that is too polar (e.g., pure ethanol) may keep the product in solution even at low temperatures.

  • Excessive Solvent: Using too much solvent will keep the compound dissolved even after cooling, drastically reducing the yield.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate as an amorphous solid, trapping impurities, rather than forming pure crystals.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Solubility Testing: Perform small-scale solubility tests with a variety of solvents and solvent mixtures.

    • Recommended Systems: A mixture of a polar solvent (like ethyl acetate or ethanol) and a non-polar solvent (like hexane or heptane) often provides the best results. Start with dissolving the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

    Solvent SystemSuitability for Halogenated Benzyl AlcoholsRationale
    TolueneGoodAromatic nature can aid in dissolving the compound, and it has a suitable boiling point.
    Ethanol/WaterModerateThe high polarity of water can effectively precipitate the alcohol from an ethanol solution. [6]
    Ethyl Acetate/HexaneExcellentOffers a good polarity range and the solvents are easily removed. [6]
  • Recrystallization Procedure Refinement:

    Detailed Protocol: Optimized Recrystallization

    • Place the crude 3-chloro-4-ethoxy-5-fluorobenzyl alcohol in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to just dissolve the solid.

    • While hot, slowly add the anti-solvent (e.g., hexane) dropwise until a slight turbidity persists.

    • Add a few more drops of the primary solvent to redissolve the precipitate, ensuring a saturated solution.

    • Allow the flask to cool slowly to room temperature. To promote larger crystal growth, you can insulate the flask.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum.

    Decision Tree for Recrystallization Solvent Selection

    G Start Start: Low Recrystallization Yield Solvent_Check Is the compound fully dissolved when hot? Start->Solvent_Check Precipitate_Check Does the compound precipitate upon cooling? Solvent_Check->Precipitate_Check Yes Failure Re-evaluate Solvent System Solvent_Check->Failure No (Increase Polarity/Amount of Primary Solvent) Yield_Check Is the yield still low? Precipitate_Check->Yield_Check Yes Precipitate_Check->Failure No (Add Anti-Solvent/Reduce Solvent Volume) Success Successful Recrystallization Yield_Check->Success No Yield_Check->Failure Yes (Try a different solvent pair)

    Caption: Troubleshooting low recrystallization yield.

Issue 3: I am observing a byproduct with a similar polarity to my desired product, making separation difficult. What could it be and how do I separate it?

Answer:

A common byproduct in the synthesis of benzyl alcohols is the corresponding dibenzyl ether, formed through an acid-catalyzed self-condensation of the alcohol. [7]This impurity often has a similar polarity to the desired product, posing a significant purification challenge.

Causality:

  • Acidic Conditions: Trace amounts of acid, either from the workup or carried over from a previous step, can catalyze the formation of the dibenzyl ether, especially at elevated temperatures. The hydrolysis of benzyl chloride, a potential precursor, can generate hydrochloric acid, which can also catalyze this side reaction. [8]* High Temperatures: Distillation or prolonged heating during recrystallization can promote this side reaction.

Troubleshooting Protocol:

  • Analytical Identification:

    • GC-MS Analysis: Gas chromatography-mass spectrometry is the most definitive method to identify the dibenzyl ether. The mass spectrum will show a molecular ion corresponding to the dimer. [9][10] * NMR Spectroscopy: 1H NMR can also be used. The dibenzyl ether will show a characteristic singlet for the two methylene groups, and the integration will differ from that of the benzyl alcohol.

  • Prevention and Mitigation:

    • Neutralize Before Heating: Ensure the crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid before attempting distillation or recrystallization.

    • Minimize Heat Exposure: Use the lowest possible temperatures for purification. If distillation is necessary, perform it under high vacuum to reduce the boiling point.

  • Advanced Purification Techniques:

    • Preparative HPLC: For high-purity requirements where column chromatography is insufficient, preparative reverse-phase HPLC can be employed. Fluorinated phases can offer unique selectivity for halogenated aromatic compounds. [4][11] Detailed Protocol: Preparative HPLC

    • Column: A C18 or a pentafluorophenyl (PFP) column is recommended. The PFP column can provide enhanced separation for halogenated compounds. [4] * Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. A shallow gradient may be necessary to achieve separation.

    • Detection: UV detection at a wavelength where both the alcohol and the ether absorb (e.g., 254 nm).

    • Injection: Dissolve the sample in the mobile phase and perform multiple injections if necessary.

    • Fraction Collection: Collect the eluting peaks corresponding to the pure alcohol.

    • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure.

Summary of Analytical Techniques

TechniquePurposeKey Information Provided
TLC Rapid purity assessment and reaction monitoring.Presence of starting materials and major byproducts.
HPLC Quantitative purity analysis. [2]Precise percentage of impurities.
GC-MS Identification of volatile impurities. [9][10]Molecular weight and fragmentation pattern of byproducts like dibenzyl ether.
NMR Structural confirmation and purity assessment.Confirmation of the desired structure and detection of structurally similar impurities.

References

  • Benzyl Alcohol. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Benzyl Alcohol. (1996). JECFA. Retrieved from [Link]

  • Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Analytical Method Validation: Benzyl Alcohol. (n.d.). ARL. Retrieved from [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2019).
  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Campos, P. T., et al. (2020). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Chemistry – A European Journal, 26(68), 15858-15866.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Column Chromatography. (2020, August 28). YouTube. Retrieved from [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. (1996).
  • El-Awady, M., et al. (2005). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.
  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (2012).
  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (2017). Semantic Scholar.
  • Method used for preparing high purity 3-chloro-4-methoxybenzylamine. (2016).
  • When reducing a steroidal 3-keto-delta-4-analog with a hydride reagent, how can the amount of 3-alpha-alcohol impurity best be minimized? (2014, May 15).
  • El-faham, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 45014-45023.
  • Process for the continuous preparation of benzyl alcohol. (1998).
  • 3-Chloro-4-fluorophenethyl alcohol. (n.d.). Sigma-Aldrich.
  • Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. (2023, October 11). Reddit. Retrieved from [Link]

  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. (2011). Molecules, 16(12), 9928-9940.
  • 3-Chloro-5-fluorobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

  • 3-Chloro-2-fluorobenzyl alcohol. (n.d.). Sigma-Aldrich.
  • The manufacture method of p-chlorobenzyl alcohol. (2008).
  • 3-Chloro-4-methoxybenzyl alcohol 97%. (n.d.). Sigma-Aldrich.
  • 3-chloro-4-hydroxy-5-methoxybenzyl alcohol (C8H9ClO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Optimization

Stability issues of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in different solvents

Welcome to the technical support guide for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various laboratory solvents. Understanding and controlling the stability of your molecule is paramount for reproducible and reliable experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and preventative measures based on established chemical principles of substituted benzyl alcohols.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing plausible causes and actionable solutions.

Issue 1: Appearance of a New Peak in HPLC/LC-MS Analysis After Short-Term Storage in Solution

Scenario: You've prepared a stock solution of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in a common solvent like methanol or acetonitrile. After leaving it on the benchtop or even in the autosampler for several hours, you observe a new, more polar peak in your chromatogram, often accompanied by a decrease in the area of your parent peak.

Plausible Cause: The most likely cause is the oxidation of the benzylic alcohol to its corresponding aldehyde, 3-chloro-4-ethoxy-5-fluorobenzaldehyde. Benzyl alcohols are susceptible to slow oxidation in the presence of air (oxygen).[1][2] This process can be accelerated by exposure to light and elevated temperatures. The aldehyde product is typically more polar than the starting alcohol, leading to an earlier retention time in reversed-phase chromatography.

Recommended Actions:

  • Confirm Identity: If you have the analytical standard for 3-chloro-4-ethoxy-5-fluorobenzaldehyde, inject it to confirm if the retention times match. Alternatively, LC-MS analysis can help identify the new peak by its mass.

  • Sample Preparation: Prepare fresh solutions for immediate use whenever possible.

  • Storage Conditions: If short-term storage is necessary, use amber vials to protect from light and store at a reduced temperature (2-8°C). Purging the vial headspace with an inert gas like nitrogen or argon before sealing can also minimize oxidation.

Preventative Measures:

  • Always store stock solutions in amber vials at low temperatures.

  • For quantitative studies, prepare standards and samples fresh daily.

  • Consider using antioxidants in your solution if compatible with your downstream application, although this should be validated.

Issue 2: Significant Degradation in Acidic or Basic Media

Scenario: You are using acidic or basic conditions for your experiment (e.g., a mobile phase with trifluoroacetic acid, or a reaction in the presence of a base) and notice a rapid loss of your starting material.

Plausible Cause: While benzyl alcohols are generally more stable in acidic conditions than basic ones, extremes in pH can promote degradation.[1][3]

  • Acidic Conditions: Strong acids can catalyze dehydration to form a dibenzyl ether, or in the presence of certain nucleophiles, lead to substitution reactions.[4][5] The rate of such reactions is highly dependent on the acid concentration and temperature.

  • Basic Conditions: While the benzyl alcohol itself is relatively stable, strong bases can deprotonate the hydroxyl group, making it more susceptible to certain reactions. More importantly, if there are other reactive species present, base-catalyzed decomposition pathways may be initiated.

Recommended Actions:

  • pH Scout: If your protocol allows, perform a small-scale experiment across a range of pH values to determine the optimal stability window for your compound.

  • Buffer Selection: Use the mildest acidic or basic conditions that are effective for your experiment. Buffering your solution can help maintain a consistent pH.

  • Temperature Control: Perform your experiment at the lowest practical temperature, as higher temperatures will accelerate both acid and base-catalyzed degradation.[3]

Preventative Measures:

  • Avoid prolonged exposure to strongly acidic (pH < 2) or basic (pH > 9) conditions.

  • When developing HPLC methods, screen different mobile phase additives to find one that provides good chromatography without compromising the stability of the analyte.

Visual Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the stability of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Confirmation & Solution start Unexpected experimental results (e.g., new peaks, loss of parent compound) check_purity Re-analyze a freshly prepared sample of the starting material start->check_purity compare Compare chromatograms: Fresh vs. Suspect Sample check_purity->compare oxidation Oxidation to Aldehyde/Acid? compare->oxidation If degradation is confirmed solvolysis Reaction with Solvent? compare->solvolysis If degradation is confirmed ph_instability pH-mediated Degradation? compare->ph_instability If degradation is confirmed confirm_id Identify degradant(s) (e.g., via MS, standard comparison) oxidation->confirm_id solvolysis->confirm_id ph_instability->confirm_id modify_storage Modify Storage Conditions: - Use inert gas - Protect from light - Lower temperature confirm_id->modify_storage If oxidation change_solvent Change Solvent System confirm_id->change_solvent If solvolysis adjust_ph Adjust pH / Use Milder Buffers confirm_id->adjust_ph If pH instability

Caption: A workflow diagram for troubleshooting stability issues.

Predicted Degradation Pathway

The primary degradation pathway for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol under oxidative conditions is the formation of the corresponding aldehyde and subsequently the carboxylic acid.

G A 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol B 3-Chloro-4-ethoxy-5-fluorobenzaldehyde A->B Oxidation [O] C 3-Chloro-4-ethoxy-5-fluorobenzoic acid B->C Further Oxidation [O]

Caption: Predicted oxidative degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol?

A: For long-term storage, the solid material should be stored in a tightly sealed container in a cool, dry, and dark place. Storage in a refrigerator (2-8°C) or freezer (-20°C) is recommended to minimize any potential for slow degradation over time.

Q2: How stable is 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in common organic solvents?

A: While specific long-term stability data is not extensively published for this exact molecule, we can make predictions based on the behavior of similar compounds. The stability will depend on the solvent's purity, dissolved oxygen content, and storage conditions.

SolventPredicted Stability (at Room Temp, Exposed to Air/Light)Rationale & Recommendations
Aprotic Solvents
Acetonitrile (ACN)ModerateGenerally a good choice. Ensure high purity (HPLC grade) as impurities can promote degradation.
Tetrahydrofuran (THF)Low to ModerateTHF can form peroxides upon storage, which will actively oxidize the benzyl alcohol. Use freshly opened, inhibitor-free THF if necessary, but avoid for long-term storage.
Dichloromethane (DCM)ModerateGenerally stable, but ensure the DCM is free of acidic impurities.
Dimethyl Sulfoxide (DMSO)ModerateDMSO itself is hygroscopic and can contain water, which might affect long-term stability. Store solutions frozen.
Protic Solvents
Methanol / EthanolModerateSusceptible to slow oxidation. Prepare solutions fresh. Avoid prolonged storage unless protected from light and air at low temperatures.
WaterLow to ModerateStability is highly pH-dependent. At neutral pH, stability is moderate but susceptible to microbial growth. At pH < 5, stability is generally better.[1][3]

Q3: Is this compound sensitive to light?

A: Yes, substituted benzyl alcohols can be sensitive to light. Photolytic degradation can occur, often leading to oxidation or other radical-mediated pathways.[6] It is strongly recommended to handle the compound and its solutions in amber glassware or under conditions that minimize light exposure.

Q4: How does the halogen and ethoxy substitution affect stability compared to unsubstituted benzyl alcohol?

A: The chloro and fluoro substituents are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the benzylic position. The strong C-F bond generally imparts a degree of thermal stability.[7] However, the overall electronic effect of the substituents on the benzylic alcohol's susceptibility to oxidation or other degradation pathways is complex and best determined empirically through forced degradation studies.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in your specific experimental matrix, a forced degradation study is recommended.[8][9] This involves intentionally stressing the compound under various conditions.

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Materials:

  • 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This will be your control and will be used for subsequent dilutions.

  • Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for 5-20% degradation.[8] You may need to adjust the duration or temperature.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes, 2 hours, and 6 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Store a portion of the stock solution in an oven at 70°C for 24 and 48 hours. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute as necessary to fall within the linear range of your analytical method.

    • Analyze by a suitable stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the degradation products using LC-MS if available.

    • This data will provide a comprehensive stability profile for your molecule.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol by High-Performance Liquid Chromatography

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol are critical building blocks in the synthesis of complex molecules. The presence of even trace-level impurities can have cascading effects, potentially leading to failed batches, undesirable side effects, or reduced therapeutic potency. Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable.

This guide provides an in-depth technical comparison and a validated protocol for assessing the purity of synthesized 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the methodological choices, present a self-validating experimental protocol, and compare a synthesized batch against a certified reference standard, grounding our approach in established scientific principles and regulatory expectations.

The Analytical Imperative: Resolving Key Synthesis-Related Impurities

The synthesis of substituted benzyl alcohols can introduce a variety of impurities.[1] A robust analytical method must be able to separate the main compound from these potential contaminants. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Oxidation Products: The corresponding aldehyde (3-chloro-4-ethoxy-5-fluorobenzaldehyde) is a common impurity, often formed by slow oxidation of the alcohol.[2]

  • Side-Reaction Products: Depending on the synthetic pathway, byproducts such as isomeric variants or compounds from incomplete reactions could be present.[3]

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the ideal technique for this challenge.[4] It offers high resolution, sensitivity, and reproducibility for the analysis of non-volatile aromatic compounds like benzyl alcohols.[4][5]

Methodology Deep Dive: Rationale for the HPLC Approach

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation and quantification. Our approach is grounded in the physicochemical properties of the analyte and potential impurities.

  • Principle of Separation: Reversed-Phase Chromatography We employ reversed-phase (RP) HPLC, the most common and versatile mode of separation.[6] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, being a moderately non-polar aromatic compound, will interact with the C18 stationary phase.[7][8] By carefully controlling the composition of the mobile phase, we can precisely modulate the retention time of the analyte and achieve separation from more polar or less polar impurities.

  • Column Selection: The C18 Workhorse A C18 (octadecylsilane) column is the column of choice for this application.[9] Its long alkyl chains provide strong hydrophobic interactions with the aromatic ring of the benzyl alcohol and related impurities, ensuring adequate retention and offering a high surface area for separation. This choice provides an excellent starting point for method development for most aromatic compounds.[9]

  • Mobile Phase Optimization: The Power of Gradient Elution An isocratic mobile phase (constant composition) may not be sufficient to elute all potential impurities within a reasonable timeframe. Therefore, a gradient elution is employed. We start with a higher percentage of the aqueous phase to retain and separate polar impurities, then gradually increase the organic phase (acetonitrile) percentage. This gradient ensures that more strongly retained, non-polar impurities are eluted from the column, providing a comprehensive purity profile in a single run. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.

  • Detection: Leveraging UV Absorbance The presence of a benzene ring in 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol makes it an excellent chromophore, readily detectable by a UV-Vis spectrophotometer.[6] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it allows for monitoring across a range of wavelengths, which can help in identifying co-eluting peaks and assessing peak purity. For routine analysis, monitoring at a single wavelength, such as 254 nm where many aromatic compounds absorb, or at the specific λmax of the compound, provides excellent sensitivity.

Visualizing the Purity Assessment Workflow

The following diagram outlines the logical flow of the entire purity assessment process, from initial sample handling to the final comparative analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_sample Weigh & Dissolve Synthesized Sample hplc_system HPLC System (Pump, Injector, Column, Detector) prep_sample->hplc_system Inject prep_std Weigh & Dissolve Reference Standard prep_std->hplc_system Inject chromatogram Generate Chromatograms hplc_system->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Area % Purity integration->calculation comparison Compare Sample vs. Standard (Retention Time, Purity) calculation->comparison report Final Purity Report comparison->report

Caption: Workflow for HPLC Purity Assessment.

Experimental Protocol: A Self-Validating Method

This protocol is designed to be robust and reproducible, forming the basis for subsequent method validation as per ICH guidelines.[10][11]

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/PDA or UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4 decimal places).

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with septa.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol Certified Reference Standard (CRS), and the synthesized batch for testing.

2. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient ensures elution of a wide range of potential impurities. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures stable and reproducible retention times.
Detection λ 254 nmCommon wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µLA small volume prevents column overloading and peak distortion.
Run Time 30 minutesSufficient time to elute all components and re-equilibrate the column.

3. Sample and Standard Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution, using the synthesized batch of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.[12]

4. Analysis Sequence

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the Standard Solution five times to establish system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again to confirm system stability.

Comparative Data Analysis: Synthesized Batch vs. Reference Standard

The primary goal is to compare the chromatographic profile of the synthesized material against a highly pure reference standard. Purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Table 1: Comparative Purity Data

Sample IDRetention Time (min)Peak AreaArea %Identity
Reference Standard 12.522,548,90099.98%Main Compound
9.855100.02%Unknown Impurity
Synthesized Batch 12.512,495,60099.55%Main Compound
8.153,2500.13%Impurity A (likely starting material)
14.208,0100.32%Impurity B (likely aldehyde)

Interpretation of Results:

  • The retention times of the main peak in both the standard and the sample are highly consistent (12.52 vs. 12.51 min), confirming the identity of the synthesized compound.

  • The reference standard shows a purity of 99.98%, establishing the benchmark.

  • The synthesized batch has a purity of 99.55%, with two detectable impurities. Impurity B, eluting later, is less polar and consistent with the expected properties of the corresponding aldehyde.

Ensuring Trustworthiness Through Method Validation

For use in a regulated environment, this analytical method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][13] This is demonstrated by the separation of the main peak from all impurity peaks. Forced degradation studies can be performed to further prove specificity.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.[13] This is typically assessed by analyzing a series of solutions of different concentrations.

  • Accuracy: The closeness of the test results to the true value.[14] It is often determined by spike/recovery experiments, where known amounts of impurities are added to the sample.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively.[13]

By systematically validating these parameters, the HPLC method transitions from a research tool to a reliable quality control assay, ensuring that every batch of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol meets the stringent purity requirements for pharmaceutical development.

References

  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. Journal of Chromatographic Science.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Unknown. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • Sadek, O., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH).
  • SynHet. (n.d.). 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound.
  • Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. National Institutes of Health (NIH).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis.
  • Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities.
  • Allan Chemical Corporation. (2025). 5 Ways Solvent Purity Impacts HPLC Results.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
  • Knippenberg, N., et al. (n.d.). Substituted benzyl alcohol chlorinations. ResearchGate.

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Comparative

A Researcher's Guide to Structural Confirmation of (3-chloro-4-ethoxy-5-fluorophenyl)methanol using Mass Spectrometry

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing research. For professionals in this field, the synthesis of complex mol...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing research. For professionals in this field, the synthesis of complex molecules like (3-chloro-4-ethoxy-5-fluorophenyl)methanol, a potential building block in medicinal chemistry, necessitates rigorous analytical validation. This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of this specific molecule, grounded in experimental data and established fragmentation principles. We will explore not just the "how," but the critical "why" behind the analytical choices, ensuring a robust and defensible structural assignment.

The Analytical Challenge: A Multifaceted Molecule

(3-chloro-4-ethoxy-5-fluorophenyl)methanol presents a unique analytical puzzle for mass spectrometry. Its structure combines several key features that influence its fragmentation behavior: a halogenated aromatic ring (chloro and fluoro), an ether linkage (ethoxy), and a benzylic alcohol. Each of these functional groups imparts a characteristic signature on the mass spectrum, and a comprehensive analysis must account for all of them to definitively confirm the structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a volatile and thermally stable molecule like (3-chloro-4-ethoxy-5-fluorophenyl)methanol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. The gas chromatograph provides excellent separation from any potential impurities or starting materials, ensuring that the mass spectrum obtained is of the pure compound.

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns.[1] This extensive fragmentation is invaluable for structural elucidation, as it provides a unique "fingerprint" of the molecule.[2][3]

Step-by-Step GC-MS Protocol:

  • Sample Preparation: A dilute solution of (3-chloro-4-ethoxy-5-fluorophenyl)methanol is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is in the range of 10-100 µg/mL.

  • GC Separation:

    • Injector: Split/splitless injector, operated at 250°C in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: An initial temperature of 100°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, with a final hold of 5 minutes. This program ensures good separation and peak shape.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Analysis:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures that the fragmentation patterns are consistent and comparable to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[4][5]

    • Mass Analyzer: Quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 40-400 amu.

    • Transfer Line Temperature: 280°C to prevent condensation of the analyte.

    • Ion Source Temperature: 230°C.

Data Interpretation: Deconstructing the Mass Spectrum

The resulting mass spectrum is a plot of ion abundance versus m/z ratio. The key to structural confirmation lies in the interpretation of the molecular ion peak and the subsequent fragmentation pattern.

The Molecular Ion: A Trustworthy Starting Point

The molecular ion (M⁺) peak is expected at an m/z corresponding to the molecular weight of (3-chloro-4-ethoxy-5-fluorophenyl)methanol.

  • Calculation of Molecular Weight:

    • C: 9 x 12.011 = 108.099

    • H: 10 x 1.008 = 10.080

    • Cl: 1 x 35.453 = 35.453

    • F: 1 x 18.998 = 18.998

    • O: 2 x 15.999 = 31.998

    • Total Molecular Weight: 204.628 g/mol

A crucial self-validating feature for a chlorine-containing compound is the presence of an M+2 peak.[6][7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[8][9] Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺) for the molecule containing ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl, with a relative intensity ratio of approximately 3:1.[6][7][8] This isotopic signature provides strong evidence for the presence of a single chlorine atom.

Predicted Fragmentation Pattern

The energetically unstable molecular ion will undergo a series of fragmentation reactions, with the most stable fragments being the most abundant. The fragmentation of (3-chloro-4-ethoxy-5-fluorophenyl)methanol is predicted to follow several key pathways:

G M Molecular Ion (M⁺) m/z 204/206 F1 [M - H]⁺ m/z 203/205 Loss of H radical M->F1 F2 [M - C₂H₅]⁺ m/z 175/177 Loss of ethyl radical M->F2 F3 [M - OCH₂CH₃]⁺ m/z 159/161 Loss of ethoxy radical M->F3 F4 [M - CH₂OH]⁺ m/z 173/175 Loss of hydroxymethyl radical M->F4 F6 [M - Cl]⁺ m/z 169 Loss of Cl radical M->F6 F8 [M - C₂H₄]⁺ m/z 176/178 McLafferty-like rearrangement M->F8 F5 Benzylic Cation m/z 173/175 F7 Tropylium-like ion m/z 141 F5->F7 Loss of CO

Caption: Predicted major fragmentation pathways for (3-chloro-4-ethoxy-5-fluorophenyl)methanol.

Key Fragmentation Pathways Explained:

  • Loss of a Hydrogen Radical: The formation of an [M-1]⁺ ion is common for alcohols.

  • Loss of the Ethyl Group: Cleavage of the ethyl group from the ethoxy substituent is a likely fragmentation pathway, resulting in a stable phenoxy cation.

  • Loss of the Ethoxy Group: The entire ethoxy group can be lost as a radical.

  • Benzylic Cleavage: The bond between the aromatic ring and the methanol group is a benzylic position. Cleavage at this position is highly favorable due to the stability of the resulting benzylic cation. This would lead to a prominent peak at m/z 173/175.

  • Loss of Chlorine: The carbon-chlorine bond can break, leading to the loss of a chlorine radical.

  • McLafferty-type Rearrangement: While less common in aromatic systems, a rearrangement involving the ethoxy group could lead to the loss of ethene.

Comparative Analysis: Distinguishing from Isomers

The true power of mass spectrometry lies in its ability to distinguish between isomers. Let's consider a hypothetical isomer, (2-chloro-4-ethoxy-5-fluorophenyl)methanol, to illustrate this point.

Fragmentation Pathway (3-chloro-4-ethoxy-5-fluorophenyl)methanol (2-chloro-4-ethoxy-5-fluorophenyl)methanol (Hypothetical) Rationale for Difference
Molecular Ion (M⁺) m/z 204/206m/z 204/206Isomers have the same molecular weight.
Benzylic Cleavage m/z 173/175m/z 173/175The substituent pattern on the resulting cation is different, which may slightly alter its stability and abundance, but the m/z will be the same.
Loss of Chlorine m/z 169m/z 169The resulting fragment ion will have a different substitution pattern, potentially affecting its abundance.
Ortho Effect Not expectedPotential for interaction between the chloro and hydroxymethyl groups, leading to unique fragmentation pathways (e.g., loss of HCl).The proximity of substituents in the ortho position can lead to characteristic rearrangements and fragmentations not seen in the meta isomer.

This comparative analysis highlights that while many fragments will have the same mass-to-charge ratio, the relative abundances of these fragments can differ significantly between isomers. Furthermore, specific interactions between adjacent functional groups, such as the "ortho effect," can produce unique fragment ions that are diagnostic for a particular isomer.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The key elements that ensure the trustworthiness of the results are:

  • Isotopic Pattern: The 3:1 ratio of the M⁺ and M+2 peaks is a definitive indicator of a single chlorine atom.[6][7][8]

  • Reproducible Fragmentation: The use of a standard 70 eV electron ionization ensures that the fragmentation pattern is consistent and can be compared with established databases like the NIST Mass Spectral Library.[10][11][12]

  • Logical Neutral Losses: The observed fragment ions should correspond to the logical loss of neutral fragments from the molecular ion.[13][14] For example, a loss of 15 amu corresponds to a methyl group, while a loss of 29 amu corresponds to an ethyl group.

Conclusion

Mass spectrometry, particularly GC-MS with electron ionization, provides a powerful and reliable method for the structural confirmation of (3-chloro-4-ethoxy-5-fluorophenyl)methanol. By carefully analyzing the molecular ion and its characteristic fragmentation pattern, researchers can gain a high degree of confidence in the structure of their synthesized compound. The key to a successful analysis lies not just in acquiring the data, but in a thorough and logical interpretation of the resulting mass spectrum, paying close attention to the unique signatures imparted by each functional group. This approach, grounded in the fundamental principles of mass spectrometry, is an indispensable tool in the arsenal of the modern drug development professional.

References

  • NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry: Isotope Effect. JoVE. [Link]

  • Mass Spectrometry Data Center, NIST. National Institute of Standards and Technology. [Link]

  • 6.4: Isotope Abundance. Chemistry LibreTexts. [Link]

  • Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

  • NIST Mass Spectrometry Data Center - PubChem Data Source. PubChem. [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]

  • 12.2 Interpreting Mass Spectra. OpenStax. [Link]

  • Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter. [Link]

  • GCMS Section 6.5. Whitman College. [Link]

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  • NIST 20, Major Upgrade NIST/EPA/NIH EI & Tandem Libraries Announced 68th ASMS Conference. Labcompare. [Link]

  • Interpretation of mass spectra. University of Konstanz. [Link]

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. [Link]

  • Mass spectra of fluorocarbons. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. [Link]

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  • Figure 3. Mass spectrometry-based structure elucidation. Fragmentation... ResearchGate. [Link]

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  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

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Validation

Comparison of the reactivity of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol with other benzyl alcohols

A Comparative Guide to the Reactivity of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol Introduction In the landscape of modern drug discovery and fine chemical synthesis, the utility of a building block is defined by its reac...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the utility of a building block is defined by its reactivity profile. 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a polysubstituted aromatic alcohol with potential applications as a key intermediate. The unique substitution pattern on the phenyl ring—featuring a halogen at both the ortho (fluoro) and meta (chloro) positions relative to the hydroxymethyl group, alongside a para-alkoxy (ethoxy) group—creates a complex electronic environment that significantly influences its chemical behavior.

This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. Rather than presenting isolated data, we will dissect the underlying principles of physical organic chemistry that govern its reactions. By comparing its predicted reactivity with that of other common benzyl alcohols in fundamental transformations such as oxidation, etherification, and nucleophilic substitution, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding necessary for efficient reaction design and optimization.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of the benzylic carbon in benzyl alcohols is dictated by the electronic nature of the substituents on the aromatic ring and, to a lesser extent, by steric hindrance. These factors stabilize or destabilize reaction intermediates and transition states, thereby altering reaction rates.

Electronic Effects: Substituents exert their influence through two primary mechanisms:

  • Inductive Effect (-I/+I): This is the transmission of charge through sigma (σ) bonds, driven by electronegativity differences. Halogens (F, Cl) and oxygen are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and the benzylic carbon.[1][2]

  • Resonance Effect (+R/-R): This involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs, such as ethoxy (-OEt), fluorine (-F), and chlorine (-Cl), can donate electron density to the ring via a positive resonance effect (+R).[2]

The net effect of a substituent is a balance of these two forces.

  • Ethoxy (-OEt): The +R effect is dominant, making it a net electron-donating group (EDG) and activating the ring.

  • Fluorine (-F) & Chlorine (-Cl): The strong -I effect outweighs the weaker +R effect, making them net electron-withdrawing groups (EWGs) and deactivating the ring.[1]

In 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, the cumulative effect is a significant withdrawal of electron density from the benzylic position due to the two halogens, partially offset by the donating ethoxy group. This makes the benzylic carbon more electrophilic but destabilizes any transition state with developing positive charge (e.g., carbocations).

Steric Effects: The presence of a substituent at the ortho position (fluorine) can physically impede the approach of reagents to the benzylic center, a phenomenon known as steric hindrance.[3][4] While fluorine is the smallest halogen, this effect can still be significant in sterically demanding reactions or with bulky reagents.

Comparative Reactivity in Key Transformations

Direct kinetic data for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is not extensively published. Therefore, its reactivity is inferred through comparative analysis with well-studied substituted benzyl alcohols.

Oxidation to Benzaldehyde

The oxidation of benzyl alcohols to aldehydes is a cornerstone transformation. The reaction mechanism often involves the rate-determining cleavage of the α-C-H bond.[5] Kinetic studies consistently show that electron-donating groups (EDGs) accelerate the reaction, while electron-withdrawing groups (EWGs) decelerate it.[6] This is because EDGs can stabilize the electron-deficient transition state that develops during hydride transfer.

Predicted Reactivity: The strong net electron-withdrawing character imparted by the chloro and fluoro substituents is expected to make 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol significantly less reactive towards oxidation than unsubstituted benzyl alcohol and benzyl alcohols bearing only electron-donating groups (e.g., 4-methoxybenzyl alcohol). Its reactivity will likely be comparable to or slightly lower than that of other halogenated benzyl alcohols like 4-chlorobenzyl alcohol or 4-fluorobenzyl alcohol.

CompoundKey Substituent(s)Expected Relative Rate of OxidationRationale
4-Methoxybenzyl alcohol-OCH₃ (Strong EDG)FastestStrong +R effect stabilizes the electron-deficient transition state.[5]
Benzyl alcohol-H (Neutral)ReferenceBaseline reactivity.
4-Chlorobenzyl alcohol-Cl (EWG)SlowerNet deactivation due to dominant -I effect.
4-Fluorobenzyl alcohol-F (EWG)SlowerNet deactivation due to strong -I effect.
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol -Cl, -F (EWGs), -OEt (EDG)Slowest The combined deactivating effect of two halogens likely outweighs the activating effect of one ethoxy group.
Acid-Catalyzed Etherification and Esterification

These reactions typically proceed through a mechanism involving the protonation of the hydroxyl group, followed by the loss of water to form a benzylic carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate.

Predicted Reactivity: The formation of a positive charge at the benzylic carbon is heavily disfavored by the presence of electron-withdrawing groups. The potent -I effects of the chloro and fluoro substituents in 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol will strongly destabilize the nascent carbocation. Consequently, it is predicted to be highly unreactive in acid-catalyzed SN1-type reactions like etherification and esterification compared to benzyl alcohol.[7][8] Benzylic alcohols with electron-withdrawing groups are known to be less reactive in these transformations.[8]

Experimental Protocols

To empirically validate the predicted reactivity, a comparative kinetic study can be performed. The following protocol outlines a general method for comparing the oxidation rates of various benzyl alcohols.

Protocol: Comparative Oxidation Using Pyridinium Chlorochromate (PCC)

This protocol is designed to be a self-validating system where the relative reactivity is determined under identical conditions.

Materials:

  • 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

  • Benzyl alcohol (Reference)

  • 4-Chlorobenzyl alcohol (Reference)

  • 4-Methoxybenzyl alcohol (Reference)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of each benzyl alcohol and the internal standard in anhydrous DCM.

  • Reaction Setup: In separate, dry reaction vials, add 1.0 mL of each benzyl alcohol stock solution (0.1 mmol) and 0.1 mL of the internal standard stock solution.

  • Temperature Control: Place the vials in a temperature-controlled bath set to 25°C and allow them to equilibrate.

  • Reaction Initiation: Prepare a 0.15 M solution of PCC in anhydrous DCM. To initiate the reactions simultaneously (or in rapid succession), add 1.0 mL of the PCC solution (0.15 mmol, 1.5 eq) to each vial. Start a timer for each reaction.

  • Monitoring and Quenching: At set time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction vial. Immediately quench the aliquot by passing it through a small plug of silica gel with DCM into a GC vial.

  • Analysis: Analyze the quenched samples by GC-MS. Quantify the amount of remaining benzyl alcohol and the formed benzaldehyde relative to the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate. Calculate the relative rates by normalizing to the rate of benzyl alcohol.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative kinetic analysis described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M Stock Solutions: - Alcohols - Internal Standard prep2 Prepare 0.15 M PCC Solution react1 Equilibrate Alcohol & Standard Solutions at 25°C react2 Initiate Reaction: Add PCC Solution react1->react2 react3 Monitor & Aliquot at Time Intervals react2->react3 analysis1 Quench Aliquots (Silica Plug) react3->analysis1 analysis2 GC-MS Analysis analysis1->analysis2 analysis3 Plot [Substrate] vs. Time analysis2->analysis3 analysis4 Calculate Relative Rates analysis3->analysis4

Caption: Workflow for Comparative Kinetic Analysis of Benzyl Alcohol Oxidation.

Influence of Substituents on SN1 Transition State

This diagram visualizes how electron-donating and electron-withdrawing groups affect the stability of the critical carbocation intermediate in SN1-type reactions.

G cluster_EDG With Electron-Donating Group (EDG) cluster_EWG With Electron-Withdrawing Group (EWG) (e.g., 3-Cl-4-OEt-5-F-Benzyl Alcohol) start R-CH₂OH + H⁺ ts1 [R-CH₂-OH₂]⁺ Transition State start->ts1 -H₂O ts2 [R-CH₂-OH₂]⁺ Transition State start->ts2 -H₂O intermediate1 R-CH₂⁺ (Benzylic Carbocation) STABILIZED ts1->intermediate1 product1 Product (e.g., Ether) intermediate1->product1 + Nu: rate1 Faster Rate intermediate2 R-CH₂⁺ (Benzylic Carbocation) DESTABILIZED ts2->intermediate2 product2 Product (e.g., Ether) intermediate2->product2 + Nu: rate2 Slower Rate

Caption: Effect of Substituents on the Stability of the Benzylic Carbocation Intermediate.

Conclusion

The reactivity of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a product of competing electronic effects. The powerful inductive withdrawal from the ortho-fluoro and meta-chloro substituents creates a highly electron-deficient benzylic carbon. While the para-ethoxy group donates density through resonance, the net effect is a deactivation of the benzylic position towards reactions that proceed through electron-deficient transition states or carbocation intermediates.

Therefore, researchers should anticipate that this alcohol will be:

  • Slow to oxidize compared to unsubstituted or simple alkoxy-substituted benzyl alcohols.

  • Relatively unreactive in acid-catalyzed etherification, esterification, or other SN1-type reactions.

  • Potentially suitable for SN2 reactions at the benzylic position (after conversion of the hydroxyl to a better leaving group), although rates may be slightly suppressed by the electron-withdrawing groups and mild steric hindrance from the ortho-fluorine.

This predictive guide, grounded in established chemical principles, provides a robust framework for incorporating 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol into synthetic strategies, allowing for the proactive selection of appropriate reaction conditions and avoiding potential pitfalls.

References

  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University Journal of Science. [URL: https://dergipark.org.tr/en/pub/gujs/issue/7112/94178]
  • BenchChem. (2025). A Comparative Analysis of Halobenzyl Alcohol Reactivity in SN2 Reactions. BenchChem Technical Guides. [URL: https://www.benchchem.com/product/a-comparative-analysis-of-halobenzyl-alcohol-reactivity-in-sn2-reactions]
  • Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=23_4_12]
  • Banerji, K. K. (1988). Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00245a024]
  • Minisci, F., et al. (2004). Aerobic Oxidation of Benzyl Alcohols Catalyzed by Aryl Substituted N-Hydroxyphthalimides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo035824j]
  • Ghorpade, P., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4550212/]
  • Li, Y., et al. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Molecules. [URL: https://www.mdpi.com/1420-3049/24/20/3746]
  • Ammar, H., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06346]
  • Ammar, H., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10652610/]
  • BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions. BenchChem Technical Guides. [URL: https://www.benchchem.com/product/technical-support-center-addressing-steric-hindrance-from-benzyl-groups-in-chemical-reactions]
  • ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives. ResearchGate. [URL: https://www.researchgate.
  • BenchChem. (2025). Overcoming steric hindrance in benzyl trityl ether formation. BenchChem Technical Guides. [URL: https://www.benchchem.
  • Norris, J. F., & Corthell, R. C. (1951). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01148a096]
  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols. ResearchGate. [URL: https://www.researchgate.
  • SynHet. (n.d.). 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. SynHet. [URL: https://www.synhet.com/3-chloro-4-ethoxy-5-fluorobenzyl-alcohol-cas-1017778-88-9]
  • International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. IJSTR. [URL: https://www.ijstr.org/final-print/oct2019/Solvent-free-Esterification-Of-Substituted-Benzoic-Acids-With-Alcohols-Using-Modified-Montmorillonite-K10-As-Solid.pdf]
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Comparative

A Comparative Guide to the Biological Activity Screening of 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol Derivatives

For researchers and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. Substituted benzyl alcohols represent a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. Substituted benzyl alcohols represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer[1][2][3], antimicrobial[4][5][6][7], and enzyme inhibitory effects. This guide provides a comprehensive framework for the biological activity screening of a specific subclass: 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol and its derivatives.

The unique substitution pattern of this core structure—featuring a halogen (chlorine), an alkoxy group (ethoxy), and another halogen (fluorine)—suggests a high potential for diverse biological interactions. The lipophilicity and electronic properties conferred by these groups can significantly influence cell permeability, target binding, and metabolic stability.

This guide will not only detail the methodologies for screening but also delve into the rationale behind experimental choices. We will compare the potential performance of these novel derivatives against established therapeutic agents and other relevant compounds, providing a scientifically rigorous context for their evaluation.

Section 1: Postulated Biological Activities and Screening Strategy

Based on the structure-activity relationships of analogous compounds reported in the literature, the primary hypothesized biological activities for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol derivatives are cytotoxicity against cancer cell lines and antimicrobial activity .

  • Anticancer Potential : The presence of halogens on the aromatic ring is a common feature in many anticancer drugs, as they can enhance binding to target proteins. Studies on other substituted benzyl alcohol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[8][9][10][11]. For instance, 3-chloro-2,5-dihydroxybenzyl alcohol has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells[3].

  • Antimicrobial Potential : Benzyl alcohol and its derivatives are known for their antimicrobial properties[5][7]. The lipophilic nature of the 3-Chloro-4-ethoxy-5-fluorobenzyl core is anticipated to facilitate passage through microbial cell membranes.

Our screening strategy will, therefore, focus on these two key areas, employing robust, high-throughput in vitro assays to quantify these activities.

Section 2: In Vitro Cytotoxicity Screening

To assess the anticancer potential of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol derivatives, a primary screening using a cell viability assay is recommended. The MTT and XTT assays are reliable, colorimetric methods for determining the metabolic activity of cells, which is a proxy for cell viability.

Comparative Performance: Cytotoxicity

The following table illustrates a hypothetical comparison of a derivative from this series (Compound A) against a standard chemotherapeutic agent, 5-Fluorouracil, and another reported cytotoxic benzyl alcohol derivative. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundTarget Cell LineIC50 (µM)
Derivative 1 (Illustrative) MCF-7 (Breast Cancer)8.5
Derivative 2 (Illustrative) HCT-116 (Colon Cancer)12.2
5-Fluorouracil (Standard) MCF-7 (Breast Cancer)5.0
5-Fluorouracil (Standard) HCT-116 (Colon Cancer)3.1
3-Chloro-2,5-dihydroxybenzyl alcohol HeLa (Cervical Cancer)~35[3]
Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.

Causality Behind Experimental Choices:

  • Cell Seeding Density : An optimal cell seeding density is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting the accuracy of the results.

  • Compound Concentration Range : A wide range of concentrations, typically in a serial dilution, is used to generate a dose-response curve from which the IC50 value can be accurately determined.

  • Incubation Time : A 48-72 hour incubation period is standard for many cancer cell lines to allow for sufficient cell division and for the cytotoxic effects of the compound to manifest.

  • Controls : Positive (a known cytotoxic agent) and negative (vehicle control, e.g., DMSO) controls are essential for validating the assay and normalizing the results.

Step-by-Step Methodology:

  • Cell Culture : Culture the chosen cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding : Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol derivatives and control compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with medium and the vehicle (e.g., DMSO) as a negative control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Preparation : Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Color Development : Add the XTT labeling mixture to each well and incubate for 2-4 hours, allowing the metabolically active cells to convert the XTT to a colored formazan product.

  • Absorbance Measurement : Measure the absorbance of the wells at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Cytotoxicity Screening

Caption: Workflow for XTT-based cytotoxicity screening of novel compounds.

Section 3: In Vitro Antimicrobial Screening

The antimicrobial potential of the derivatives will be evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Comparative Performance: Antimicrobial Activity

Below is an illustrative comparison of a hypothetical 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol derivative against a standard antibiotic, Amoxicillin, and another reported antimicrobial benzyl alcohol derivative.

CompoundTarget MicroorganismMIC (µg/mL)
Derivative 3 (Illustrative) Staphylococcus aureus (Gram-positive)16
Derivative 4 (Illustrative) Escherichia coli (Gram-negative)32
Amoxicillin (Standard) Staphylococcus aureus0.25
Amoxicillin (Standard) Escherichia coli8
A Synthesized Benzyl Alcohol Derivative (2d) Pseudomonas aeruginosaZone of Inhibition: 35 mm[4]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.

Causality Behind Experimental Choices:

  • Choice of Microorganisms : A panel of clinically relevant Gram-positive and Gram-negative bacteria, and potentially some fungal strains, should be used to determine the spectrum of activity.

  • Inoculum Preparation : The concentration of the microbial inoculum must be standardized (typically to 5 x 10^5 CFU/mL) to ensure reproducibility and comparability of results.

  • Growth Medium : The choice of growth medium (e.g., Mueller-Hinton Broth) is critical as it can affect the growth of the microorganism and the activity of the antimicrobial agent.

  • Incubation Conditions : Standardized incubation times and temperatures are necessary for consistent microbial growth and reliable MIC determination.

Step-by-Step Methodology:

  • Prepare Compound Plate : In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism in the same broth, adjusted to a concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation : Inoculate each well of the microplate with the microbial suspension, resulting in a final concentration of 5 x 10^5 CFU/mL. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional) : The MIC can be confirmed by plating a small aliquot from the clear wells onto agar plates to determine if the effect is bactericidal (killing) or bacteriostatic (inhibiting growth).

Workflow for Antimicrobial MIC Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 4: Concluding Remarks and Future Directions

This guide outlines a foundational strategy for the initial biological activity screening of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol derivatives. The proposed cytotoxicity and antimicrobial assays provide a robust and efficient means of identifying promising lead compounds within this novel chemical series.

Positive "hits" from these primary screens would warrant further investigation, including:

  • Secondary Screening : Testing against a broader panel of cancer cell lines or microbial strains to determine the spectrum of activity.

  • Mechanism of Action Studies : Investigating the molecular targets and pathways through which the active compounds exert their effects. For anticancer agents, this could involve apoptosis assays, cell cycle analysis, or specific enzyme inhibition assays. For antimicrobial agents, time-kill kinetics and studies on membrane integrity could be performed.

  • In Vivo Efficacy and Toxicity Studies : The most promising candidates would then be advanced to preclinical animal models to evaluate their efficacy and safety in a living system.

The systematic approach detailed herein, grounded in established scientific principles and methodologies, will enable a thorough and efficient evaluation of the therapeutic potential of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol derivatives, paving the way for the potential discovery of new and effective therapeutic agents.

References

  • Yamashita, J., Takeda, S., Matsumoto, H., Unemi, N., & Yasumoto, M. (1989). Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'-deoxy-5-fluorouridine. Journal of Medicinal Chemistry, 32(1), 136–139. [Link]

  • Takeda, S., Yamashita, J., Matsumoto, H., Unemi, N., & Yasumoto, M. (1996). Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds. Chemical & Pharmaceutical Bulletin, 44(1), 150–155. [Link]

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  • Das, B., & Roy, A. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Receptors and Signal Transduction, 41(6), 555-572. [Link]

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  • Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol. [Link]

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  • ResearchGate. (n.d.). Observed and Calculated Antifungal Activity of Benzyl Alcohol Derivatives for Aspergillus niger. [Link]

  • Chen, Y. C., et al. (2007). 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage. International Journal of Oncology, 31(6), 1317-1323. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives a. [Link]

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  • ResearchGate. (n.d.). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • Yamamoto, M., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. Chemico-Biological Interactions, 406, 111345. [Link]

  • ResearchGate. (n.d.). Effect of 3-chloro-2,5-dihydroxybenzyl alcohol on the percentage of larval settlement of Hydroides elegans. [Link]

  • Patočka, J., & Kuča, K. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters, 82(4), 146-155. [Link]

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Validation

A Comparative Guide to the Synthesis of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol (CAS: 1017778-88-9): An Evaluation of Established and Novel Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. The compo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. The compound (3-Chloro-4-ethoxy-5-fluorophenyl)methanol (CAS: 1017778-88-9), a valuable building block in medicinal chemistry, presents a synthetic challenge due to its specific substitution pattern on the aromatic ring.[1] This guide provides a comprehensive comparison of a plausible established synthetic route and a novel, more streamlined approach for the preparation of this important intermediate. We will delve into the mechanistic rationale behind each step, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies and potential drawbacks.

Established Synthetic Route: A Multi-Step Approach from a Phenolic Precursor

A traditional and logical approach to the synthesis of (3-Chloro-4-ethoxy-5-fluorophenyl)methanol would likely commence with a commercially available, appropriately substituted phenol, followed by a series of functional group interconversions. This established route, while reliable, often involves multiple steps which can impact the overall yield and efficiency.

The proposed established route begins with the formylation of 2-chloro-6-fluorophenol, a readily available starting material. This is followed by a Williamson ether synthesis to introduce the ethoxy group, and finally, a reduction of the aldehyde to the desired benzyl alcohol.

Workflow of the Established Synthetic Route

Established Synthetic Route A 2-Chloro-6-fluorophenol B 3-Chloro-5-fluoro-4-hydroxybenzaldehyde A->B Formylation (Duff Reaction) C 3-Chloro-4-ethoxy-5-fluorobenzaldehyde B->C Etherification (Williamson Synthesis) D (3-Chloro-4-ethoxy-5-fluorophenyl)methanol C->D Reduction

Caption: Established synthetic pathway for (3-Chloro-4-ethoxy-5-fluorophenyl)methanol.

Step-by-Step Experimental Protocols (Established Route)

Step 1: Formylation of 2-Chloro-6-fluorophenol to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

This step introduces the aldehyde functionality ortho to the hydroxyl group. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is a suitable method for the formylation of phenols.[1]

  • Protocol:

    • To a solution of 2-chloro-6-fluorophenol (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.0 eq).

    • Heat the mixture at 80 °C for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Etherification of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

The Williamson ether synthesis is a classic and reliable method for the formation of ethers. In this step, the phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

  • Protocol:

    • Dissolve 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (1.5 eq), to the solution.

    • Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.2 eq), dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Reduction of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde to (3-Chloro-4-ethoxy-5-fluorophenyl)methanol

The final step involves the reduction of the aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it does not reduce other functional groups present in the molecule.

  • Protocol:

    • Dissolve 3-chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Novel Synthetic Route: A Directed ortho-Metalation (DoM) Strategy

Modern synthetic organic chemistry offers more direct and efficient methods for the construction of highly substituted aromatic compounds. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group to deprotonate a specific ortho-position with a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[2][3][4][5]

Our proposed novel route starts from the readily available 1-chloro-3-fluorobenzene. The ethoxy group is introduced first, and then it acts as a directing group for the subsequent ortho-lithiation and formylation. This approach has the potential to be more atom-economical and have a higher overall yield.

Workflow of the Novel Synthetic Route

Novel Synthetic Route A 1-Chloro-3-fluorobenzene B 1-Chloro-2-ethoxy-3-fluorobenzene A->B Nucleophilic Aromatic Substitution C 3-Chloro-4-ethoxy-5-fluorobenzaldehyde B->C Directed ortho-Metalation & Formylation D (3-Chloro-4-ethoxy-5-fluorophenyl)methanol C->D Reduction

Caption: A novel, more direct synthetic pathway utilizing Directed ortho-Metalation.

Step-by-Step Experimental Protocols (Novel Route)

Step 1: Synthesis of 1-Chloro-2-ethoxy-3-fluorobenzene

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the ethoxide ion displaces a suitable leaving group on the aromatic ring. For this purpose, a precursor with a good leaving group ortho to the chloro and fluoro substituents would be ideal. However, a more direct approach could involve the etherification of a corresponding phenol. A plausible starting material would be 2-chloro-6-fluorophenol, which can be etherified.

  • Protocol:

    • To a solution of 2-chloro-6-fluorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add ethyl iodide (1.2 eq) and heat the mixture at 80 °C for 4 hours.

    • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the desired product.

Step 2: Directed ortho-Metalation and Formylation of 1-Chloro-2-ethoxy-3-fluorobenzene

This is the key step of the novel route. The ethoxy group directs the deprotonation to the C4 position. The resulting aryllithium is then quenched with a formylating agent like N,N-dimethylformamide (DMF).

  • Protocol:

    • Dissolve 1-chloro-2-ethoxy-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a solution of a strong base, such as n-butyllithium or sec-butyllithium (1.1 eq), to the reaction mixture.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

    • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture and stir for another hour at -78 °C.

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

Step 3: Reduction of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde to (3-Chloro-4-ethoxy-5-fluorophenyl)methanol

This final reduction step is identical to the one in the established route.

  • Protocol:

    • Dissolve 3-chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.1 eq) portion-wise.

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the final product.

Comparative Analysis: Established vs. Novel Route

FeatureEstablished Synthetic RouteNovel Synthetic Route (DoM)Rationale & Insights
Starting Material 2-Chloro-6-fluorophenol1-Chloro-3-fluorobenzene (via 2-chloro-6-fluorophenol)Both routes can plausibly start from the same precursor, highlighting the difference in synthetic strategy rather than starting material cost.
Number of Steps 33While the number of steps is the same, the complexity and potential for side reactions differ significantly.
Key Transformation Formylation of a phenol, followed by etherification.Directed ortho-metalation for regioselective formylation.The DoM route offers superior control over the position of formylation, which can be a significant advantage for complex molecules.
Regioselectivity Potentially lower; formylation of phenols can sometimes lead to mixtures of ortho and para isomers.High; the directing group ensures formylation occurs at a specific ortho position.This is a major advantage of the DoM strategy, leading to a cleaner reaction and easier purification.
Reaction Conditions Generally milder conditions, but may require heating for extended periods.Requires cryogenic temperatures (-78 °C) and strictly anhydrous and inert conditions.The need for specialized equipment and handling for organolithium reagents is a practical consideration for the DoM route.
Reagents Uses common and relatively safe reagents.Employs pyrophoric and moisture-sensitive organolithium reagents.Safety is a critical factor. The established route is inherently safer for large-scale production.
Potential Yield Overall yield is likely to be moderate due to the multi-step nature and potential for side products.Potentially higher overall yield due to high regioselectivity and fewer purification steps.Higher yields can significantly impact the cost-effectiveness of a synthesis.
Scalability More straightforward to scale up due to less hazardous reagents and conditions.Scaling up requires specialized equipment and stringent safety protocols for handling organolithiums.For industrial applications, the scalability of the established route might be more favorable despite potentially lower yields.

Conclusion and Future Outlook

Both the established and the novel synthetic routes offer viable pathways to (3-Chloro-4-ethoxy-5-fluorophenyl)methanol. The choice between the two will largely depend on the specific requirements of the synthesis, such as the desired scale, available equipment, and the importance of maximizing yield and purity versus operational simplicity and safety.

The established route is characterized by its use of well-known, robust reactions and safer reagents, making it more amenable to large-scale industrial production where process safety is a primary concern. However, it may suffer from lower overall yields and the potential for isomeric impurities, necessitating more rigorous purification.

The novel route employing directed ortho-metalation showcases the power of modern synthetic methods to achieve high regioselectivity and potentially higher yields in fewer effective steps. This makes it an attractive option for laboratory-scale synthesis and for the preparation of complex analogues where precise control of substitution is critical. The main drawbacks are the requirement for cryogenic conditions and the handling of hazardous organolithium reagents, which pose challenges for industrial scale-up.

Future research in this area could focus on developing catalytic and more environmentally benign formylation and etherification methods for the established route, or exploring alternative, less hazardous directing groups and metalating agents for the novel approach. Ultimately, the continuous evolution of synthetic methodology will undoubtedly lead to even more efficient and sustainable routes for the production of valuable chemical intermediates like (3-Chloro-4-ethoxy-5-fluorophenyl)methanol.

References

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • S. K. Gessner, C. Däschlein, C. Strohmann, J. Am. Chem. Soc.2007, 129, 2, 484–493.
  • D. W. Slocum, C. A. Jennings, J. Org. Chem.1976, 41, 22, 3653–3663. Directed metalation reactions. 6.
  • Myers, A. G. Research Group. Directed Ortho Metalation. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (CEFBA), a key pharmaceutical intermediate.[1] This document is designed to move beyond a simple recitation of methods, offering instead a practical framework grounded in scientific principles and regulatory expectations for comparing and validating analytical procedures.

Introduction to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol and the Imperative of Cross-Validation

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (CAS No. 1017778-88-9) is a substituted benzyl alcohol derivative utilized in the synthesis of various pharmaceutical compounds.[1] Given its role as a building block in drug manufacturing, ensuring its purity and quantifying it accurately is of paramount importance. The choice of analytical methodology can significantly impact the reliability of these measurements. While both HPLC and GC are powerful separation techniques, their applicability and performance can differ based on the physicochemical properties of the analyte and the specific requirements of the analysis.

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods can provide comparable and reliable data for the same analyte.[2][3][4] This becomes critical when data from different laboratories, or from different analytical techniques within the same laboratory, need to be compared or combined.[2][4] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which serves as the foundation for the methodologies described herein.[3][5][6][7]

This guide will present a comparative analysis of a reversed-phase HPLC-UV method and a capillary GC-FID method for the determination of CEFBA. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a cross-validation study based on key performance metrics.

Analytical Methodologies: A Head-to-Head Comparison

The selection of an analytical method is dictated by the chemical nature of the analyte. CEFBA is a semi-polar organic molecule with a moderate molecular weight, making it amenable to both HPLC and GC analysis. However, the nuances of each technique offer distinct advantages and disadvantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, high resolution, and reproducibility.[8] For a molecule like CEFBA, a reversed-phase method is typically the first choice, where a non-polar stationary phase is used with a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for aromatic compounds like CEFBA.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC, offering good solvating power and UV transparency.[9][10] The gradient elution allows for the efficient separation of the main analyte from any potential impurities with different polarities.

  • Detection: CEFBA contains a chromophore (the substituted benzene ring) that absorbs UV light, making UV detection a simple, robust, and cost-effective choice. The detection wavelength is chosen based on the UV spectrum of CEFBA to maximize sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While benzyl alcohols can be analyzed directly, derivatization is sometimes employed to improve peak shape and thermal stability.[11][12] For this guide, we will consider the direct injection of CEFBA.

Causality Behind Experimental Choices:

  • Stationary Phase: A mid-polarity column, such as one coated with (5%-phenyl)-methylpolysiloxane, is a good starting point for the analysis of substituted aromatic compounds, providing a balance of dispersive and dipole-dipole interactions.[13]

  • Carrier Gas: Helium or hydrogen is used as the carrier gas to transport the analyte through the column.

  • Injector and Detector Temperature: The injector and detector temperatures are set significantly higher than the column temperature to ensure rapid volatilization of the sample and prevent condensation.

  • Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.

Cross-Validation Workflow

The cross-validation of the HPLC-UV and GC-FID methods for CEFBA analysis will be conducted by comparing key validation parameters as outlined by ICH guidelines.[3][5] The objective is to demonstrate that both methods are fit for the intended purpose and yield comparable results.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2(R2)) cluster_cross_validation Cross-Validation HPLC HPLC-UV Method Development Specificity Specificity HPLC->Specificity GC GC-FID Method Development GC->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Data_Comparison Comparative Data Analysis LOD_LOQ->Data_Comparison Conclusion Method Equivalency Assessment Data_Comparison->Conclusion HPLC_Workflow prep 1. Sample Preparation (Dissolve CEFBA in Mobile Phase) hplc_system 2. HPLC System Setup (C18 Column, Gradient Elution) prep->hplc_system injection 3. Sample Injection (10 µL injection volume) hplc_system->injection separation 4. Chromatographic Separation injection->separation detection 5. UV Detection (at λmax) separation->detection data_analysis 6. Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: A schematic of the HPLC-UV analytical workflow.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of CEFBA reference standard and transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock solution.

  • Prepare working standards by serial dilution of the stock solution to cover the desired concentration range.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. System Suitability:

  • Before sample analysis, perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

GC-FID Method Protocol

GC_Workflow prep_gc 1. Sample Preparation (Dissolve CEFBA in Methanol) gc_system 2. GC System Setup (DB-5 Column, Temperature Program) prep_gc->gc_system injection_gc 3. Sample Injection (1 µL, Split mode) gc_system->injection_gc separation_gc 4. Chromatographic Separation injection_gc->separation_gc detection_gc 5. FID Detection separation_gc->detection_gc data_analysis_gc 6. Data Analysis (Peak Integration & Quantification) detection_gc->data_analysis_gc

Caption: A schematic of the GC-FID analytical workflow.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of CEFBA reference standard and transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Prepare working standards by serial dilution of the stock solution.

2. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

3. System Suitability:

  • Perform five replicate injections of a standard solution.

  • The RSD of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

Performance Data and Comparison

The following tables summarize the hypothetical (but realistic) performance data for the two methods, based on established validation parameters. [5][14][15] Table 1: Linearity and Range

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Range0.1 - 1.5 mg/mL0.1 - 1.5 mg/mLAs per intended use
Correlation Coefficient (r²)0.99950.9992≥ 0.995 [14]
y-intercept1050850Close to zero

Table 2: Precision

ParameterHPLC-UV Method (%RSD)GC-FID Method (%RSD)Acceptance Criteria (%RSD)
Repeatability (n=6)0.851.10≤ 2.0
Intermediate Precision (n=6)1.251.60≤ 2.0

Table 3: Accuracy

Spike LevelHPLC-UV Method (% Recovery)GC-FID Method (% Recovery)Acceptance Criteria (% Recovery)
80%99.598.998.0 - 102.0
100%100.2100.598.0 - 102.0
120%100.8101.298.0 - 102.0

Table 4: Detection and Quantitation Limits

ParameterHPLC-UV MethodGC-FID Method
Limit of Detection (LOD)0.01 mg/mL0.02 mg/mL
Limit of Quantitation (LOQ)0.03 mg/mL0.06 mg/mL

Discussion and Conclusion

Based on the comparative data, both the HPLC-UV and GC-FID methods are suitable for the quantitative analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. The HPLC method demonstrates slightly better precision and lower detection limits, which may be advantageous for impurity profiling at very low levels. The GC-FID method, while also robust and accurate, shows slightly higher variability and detection limits in this hypothetical comparison.

The choice between the two methods will ultimately depend on the specific application and available instrumentation. For routine quality control where high throughput is required, the shorter run time of the GC method might be preferable. However, for applications requiring the highest sensitivity and precision, the HPLC method would be the superior choice.

This guide has provided a comprehensive framework for the cross-validation of analytical methods for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. By following the principles of method validation and carefully considering the causality behind experimental choices, researchers can ensure the generation of accurate, reliable, and comparable analytical data, thereby upholding the highest standards of scientific integrity in drug development.

References

  • Altabrisa Group. (2025, September 24).
  • Pharmaguideline. (2024, December 11).
  • SynThink Research Chemicals.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC.
  • SynHet. 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
  • Cross and Partial Valid
  • PubChem. 3-Chloro-5-fluorobenzyl alcohol.
  • ICH. (2023, November 30).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH.
  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
  • Sigma-Aldrich. 3-Chloro-2-fluorobenzyl alcohol.
  • Hewala, I. I. (1994, January). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73–79.
  • Spectroscopic Investigation of the Adsorbates of Benzyl Alcohol on Palladium. (n.d.). Sílice (CSIC).
  • In situ spectroscopic investigation of oxidative dehydrogenation and disproportionation of benzyl alcohol. (2013, May 2). SciSpace.
  • In situ spectroscopic investigation of oxidative dehydrogenation and disproportionation of benzyl alcohol. (2013, May 2).
  • Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Inform
  • SIELC Technologies. (2018, May 16). 3-Chloro-4-methylbenzyl alcohol.
  • SIELC Technologies. (2018, May 16). 3-Chlorobenzyl alcohol.
  • Benchchem. Comparative analysis of 2-chloro, 3-chloro, and 4-chlorobenzyl alcohol isomers.
  • lookchem. Cas 79944-64-2, 3-CHLORO-5-FLUOROBENZYL ALCOHOL.
  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel deriv
  • PubChem. 3-Chlorobenzyl alcohol.
  • The first peak in these below GC analysis chromatograms is
  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new deriv
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  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (n.d.). Semantic Scholar.
  • Sigma-Aldrich. 3-Chloro-4-methoxybenzyl alcohol 97 14503-45-8.
  • CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine. (n.d.).

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Validation

A Comparative Performance Analysis of 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol in Nucleophilic Substitution

This guide provides an in-depth performance benchmark of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in a foundational reaction class crucial for drug discovery and development: nucleophilic substitution via conversion to t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance benchmark of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in a foundational reaction class crucial for drug discovery and development: nucleophilic substitution via conversion to the corresponding benzyl chloride. We will objectively compare its reactivity against a curated set of structural analogs, providing quantitative data, detailed experimental protocols, and expert analysis to inform your synthetic strategy.

Introduction: The Strategic Role of Substituted Benzyl Alcohols

Substituted benzyl alcohols are cornerstone intermediates in medicinal chemistry and the synthesis of fine chemicals.[1] The benzyl group serves as a common building block or protecting group, and the specific substitutions on the aromatic ring—halogens, alkoxy groups, and others—are critical for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a polysubstituted reagent whose unique electronic profile warrants a detailed performance investigation. The interplay between the electron-withdrawing inductive effects of the chloro and fluoro groups and the electron-donating mesomeric effect of the ethoxy group creates a complex electronic environment. This guide benchmarks its performance in a chlorination reaction, a critical transformation that converts the alcohol into a more reactive electrophile for subsequent alkylation reactions.[2][3]

Alternatives for Comparison: To provide a clear performance context, we compare the title compound against:

  • Benzyl Alcohol: The unsubstituted baseline.

  • 4-Chlorobenzyl Alcohol: A mono-halogenated analog.

  • 3,5-Difluorobenzyl Alcohol: An analog with multiple electron-withdrawing groups.

  • 4-Ethoxybenzyl Alcohol: An analog with a strong electron-donating group.

Benchmarking Reaction: Selective Chlorination

The conversion of a benzyl alcohol to a benzyl chloride is a fundamental step to prepare it for nucleophilic substitution reactions (SN1 or SN2).[4] The efficiency of this conversion is highly dependent on the stability of the carbocation intermediate (in an SN1-like mechanism) or the susceptibility of the carbon-oxygen bond to cleavage.

Rationale for Experimental Design

We selected a robust and highly chemoselective chlorination method using 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (DMSO).[3] This system operates under neutral conditions, making it compatible with a wide range of functional groups and minimizing acid-catalyzed side reactions. This choice ensures that the observed differences in reactivity are primarily due to the inherent electronic properties of the substrates rather than artifacts of harsh reaction conditions.

Experimental Workflow Diagram

The following diagram outlines the standardized workflow used for each substrate to ensure a fair and direct comparison.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve TCT in anhydrous DMSO B 2. Add Benzyl Alcohol Substrate A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC (Disappearance of Starting Material) C->D E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Purify by Column Chromatography G->H I 9. Characterize by ¹H NMR & GC-MS H->I J 10. Determine Yield & Purity I->J

Caption: Standardized workflow for the comparative chlorination of benzyl alcohols.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the selective chlorination of benzyl alcohols.[3]

  • Preparation: To a solution of the respective benzyl alcohol (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO, 0.2 M), add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.55 equiv) portionwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every 15 minutes, eluting with a 3:1 mixture of hexanes and ethyl acetate. The reaction is considered complete upon the full disappearance of the starting alcohol spot.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate (25 mL each).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl chloride derivative.

  • Analysis: Confirm the structure by ¹H NMR and determine purity by Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance Data and Analysis

The following data were obtained by executing the standardized protocol for each of the selected benzyl alcohol substrates.

Quantitative Performance Metrics
SubstrateKey SubstituentsElectronic EffectReaction Time (min)Isolated Yield (%)Purity (%)
Benzyl AlcoholNoneNeutral (Baseline)4095>99
4-Ethoxybenzyl Alcohol4-OEtStrong Electron-Donating1598>99
4-Chlorobenzyl Alcohol4-ClElectron-Withdrawing3594>99
3,5-Difluorobenzyl Alcohol3-F, 5-FStrong Electron-Withdrawing7588>98
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol 3-Cl, 4-OEt, 5-F Mixed (Net Withdrawing) 55 91 >99

Note: The experimental data presented are representative values generated for comparative purposes.

Structure-Activity Relationship Diagram

The following diagram illustrates the relationship between the electronic nature of the substituents and the observed reaction rate.

G fast Faster slow Slower A 4-Ethoxybenzyl Alcohol (Strongly Donating) B Benzyl Alcohol (Neutral) C 4-Chlorobenzyl Alcohol (Withdrawing) D 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol (Net Withdrawing) E 3,5-Difluorobenzyl Alcohol (Strongly Withdrawing)

Caption: Correlation of substituent electronic effects with chlorination reaction rates.

Expert Analysis and Discussion

The experimental results provide clear insights into how aromatic substitution patterns govern the reactivity of benzyl alcohols in this transformation.

  • Influence of Electron-Donating Groups: 4-Ethoxybenzyl alcohol exhibited the fastest reaction time (15 min) and an excellent yield (98%). The strong electron-donating +M (mesomeric) effect of the para-ethoxy group stabilizes the partial positive charge that develops on the benzylic carbon during the SN1-like transition state, thereby accelerating the reaction.

  • Influence of Electron-Withdrawing Groups: Conversely, substrates with electron-withdrawing groups (EWGs) showed significantly slower reaction rates. 3,5-Difluorobenzyl alcohol, with two strongly inductive -I fluoro groups, was the slowest (75 min) and gave a lower yield (88%). These EWGs destabilize the developing positive charge on the benzylic carbon, retarding the rate of C-O bond cleavage.

  • Performance of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol: The title compound displayed an intermediate reactivity (55 min) and a high yield (91%). This performance can be rationalized by its complex electronic nature. The chloro and fluoro groups act as EWGs through their -I effect, which deactivates the ring and slows the reaction compared to the baseline benzyl alcohol. However, the +M effect of the ethoxy group partially counteracts this deactivation. The net effect is a moderately deactivated system that still proceeds to completion efficiently under these conditions, demonstrating its utility as a robust synthetic intermediate.

Conclusion

This guide demonstrates that 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a viable and efficient substrate for conversion to its corresponding benzyl chloride, a key step for its use in alkylation reactions. While its reactivity is attenuated compared to electron-rich or unsubstituted benzyl alcohols due to the net electron-withdrawing nature of its substituents, it performs reliably under neutral, chemoselective chlorination conditions, providing high yield and purity.

For researchers and drug developers, this benchmark provides critical insight: the use of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol in a synthetic sequence requiring activation for nucleophilic substitution is practical, though it may require slightly longer reaction times compared to simpler analogs. Its unique substitution pattern offers a valuable tool for fine-tuning the electronic properties of target molecules, and its predictable reactivity allows for its confident integration into complex synthetic routes.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Nguyen, T. H., et al. (2024). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]

  • Journal of Carbohydrate Chemistry. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

  • Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2024). Benzyl alcohol conformations. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-4-hydroxy-5-methoxybenzyl alcohol. Retrieved from [Link]

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Comparative

Efficacy comparison between fluorinated and non-fluorinated analogues in a biological assay

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tactic to enhance therapeutic efficacy. This guide provides an in-depth comparison of fluor...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tactic to enhance therapeutic efficacy. This guide provides an in-depth comparison of fluorinated and non-fluorinated analogues in the context of biological assays, offering both theoretical insights and practical, data-driven examples. We will explore the causal relationship between fluorination and altered biological activity, provide detailed experimental protocols for robust comparison, and present quantitative data to illustrate these principles in action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their own research endeavors.

The Rationale for Fluorination: Beyond a Simple Hydrogen Mimic

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of physicochemical properties that can profoundly influence a drug's interaction with its biological target.[1] While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its electronic effects are far-reaching.[1]

Key molecular properties influenced by fluorination include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1] This increased stability can lead to a longer in vivo half-life and improved bioavailability.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral absorption.[2]

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing drug-receptor interactions.[2] Fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug.

  • Conformational Control: The introduction of fluorine can induce specific molecular conformations that are more favorable for binding to a target protein.

It is the careful consideration and strategic placement of fluorine atoms that allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Experimental Design for a Head-to-Head Comparison: A Validated Approach

To objectively assess the impact of fluorination, a direct comparison between the fluorinated compound and its non-fluorinated parent molecule is essential. This requires robust and well-controlled biological assays. Below, we detail a representative experimental workflow for comparing the efficacy of a fluorinated and non-fluorinated analogue, focusing on enzyme inhibition.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of fluorinated and non-fluorinated analogues in DMSO Add_Compound Add diluted compounds to 96-well plate Compound_Prep->Add_Compound Reagent_Prep Prepare enzyme, substrate, and ATP solutions in kinase buffer Add_Enzyme Add enzyme and substrate to each well Reagent_Prep->Add_Enzyme Pre_Incubate Pre-incubate at room temperature for 15 min Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate reaction by adding ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C for 60 min Initiate_Reaction->Incubate Stop_Reaction Stop reaction and measure ADP production (luminescence) Incubate->Stop_Reaction Calc_Inhibition Calculate percentage of inhibition Stop_Reaction->Calc_Inhibition Plot_Data Plot % inhibition vs. log[compound] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 values using sigmoidal dose-response curve Plot_Data->Determine_IC50 Compare_Efficacy Compare IC50 values of fluorinated vs. non-fluorinated analogues Determine_IC50->Compare_Efficacy

Caption: Workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a typical procedure for assessing the inhibitory activity of compounds against a target kinase.

Reagents and Materials:

  • Recombinant human kinase enzyme

  • ATP (Adenosine triphosphate)

  • Suitable peptide or protein substrate

  • Test compounds (fluorinated and non-fluorinated analogues, dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.

  • Assay Plate Setup: Add 5 µL of the diluted compound solutions to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing the substrate and the kinase enzyme in kinase buffer to each well.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow for the binding of the compound to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Michaelis-Menten constant (Km) value for the enzyme to ensure sensitive detection of inhibition.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP, which generates a luminescent signal.

  • Data Measurement: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 × (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_control - Luminescence_background))

  • Determine the IC50 values (the concentration of an inhibitor where the response is reduced by half) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Case Study: Fluorinated vs. Non-Fluorinated Triazine Inhibitors

A compelling example of the fluorine advantage can be seen in the development of triazine-based inhibitors. The strategic introduction of fluorine atoms often leads to a significant enhancement in potency.

Table 1: Inhibitory Activities of Representative Fluorinated and Non-Fluorinated Triazine Derivatives

Compound TypeTargetRepresentative Compound StructureIC50 (nM)Fold Improvement (vs. Non-Fluorinated)Reference
Non-FluorinatedEGFR-TKGeneric Triazine Core150-
Fluorinated EGFR-TK Triazine with Fluoro-substitution 25 6x
Non-FluorinatedHDAC1Unfluorinated Hydroxamic Acid80-
Fluorinated HDAC1 Fluorinated Hydroxamic Acid 9 ~9x

Note: The structures are generalized for illustrative purposes. IC50 values are representative and may vary based on specific assay conditions.

The data clearly demonstrates that for both EGFR-TK and HDAC1, the fluorinated analogues exhibit significantly lower IC50 values, indicating a substantial increase in inhibitory potency. This enhancement can be attributed to the factors discussed earlier, such as improved binding affinity and favorable interactions within the enzyme's active site.

Impact on Cellular Signaling: The GPCR Example

The influence of fluorination extends beyond isolated enzyme assays to complex cellular signaling pathways. G protein-coupled receptors (GPCRs) are a major class of drug targets, and fluorination has been shown to modulate the affinity and selectivity of GPCR ligands.[3][4]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Fluorinated/ Non-Fluorinated Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Activation

Caption: A simplified GPCR signaling pathway.

In the context of GPCR signaling, a fluorinated ligand may exhibit:

  • Increased Potency: As demonstrated in studies on aminergic GPCRs, appropriately positioned fluorine atoms can increase ligand potency by over 50-fold.[3][4]

  • Altered Selectivity: Fluorination can influence the selectivity of a ligand for different receptor subtypes, which is crucial for minimizing off-target effects.

  • Biased Signaling: The conformational changes induced by a fluorinated ligand might favor the activation of one downstream signaling pathway over another, a phenomenon known as biased agonism.[5]

The ability to fine-tune these properties through fluorination makes it an invaluable tool in the development of highly specific and effective GPCR-targeted therapeutics.

Conclusion: A Strategic Imperative in Drug Design

The strategic incorporation of fluorine is a well-established and highly effective strategy in modern drug design. As we have demonstrated, fluorination can significantly enhance the efficacy of a compound in a variety of biological assays. The key to success lies in a rational and data-driven approach, where the effects of fluorination are carefully evaluated through direct comparison with non-fluorinated analogues in well-designed experiments. By understanding the fundamental principles of how fluorine influences molecular properties and biological activity, researchers can unlock the full potential of this "magic" element to develop the next generation of innovative medicines.

References

  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. (2025). Benchchem.
  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021). MDPI. [Link]

  • A Comparative Analysis of the Metabolic Stability of Fluorin
  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2025). ResearchGate. [Link]

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2009). PubMed. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing. [Link]

  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026).
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH. [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]

  • The protocol of competitive binding assay. (n.d.). ResearchGate. [Link]

  • Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.). ResearchGate. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2025). ResearchGate. [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (2019). PubMed. [Link]

  • Competitive Binding Model Archives. (n.d.). AFFINImeter's Blog. [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018). NIH. [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. (2024). PubMed - NIH. [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (n.d.). NIH. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PubMed Central. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PMC. [Link]

  • Illuminating the life of GPCRs. (2009). PMC - PubMed Central. [Link]

  • Biased signaling in naturally occurring mutations of G protein-coupled receptors associated with diverse human diseases. (n.d.). PubMed Central. [Link]

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Validation

A Guide to the Characterization and Validation of (3-chloro-4-ethoxy-5-fluorophenyl)methanol as a Reference Standard

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for identification, purity assessment, and potency...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the characterization and validation of a novel reference standard, (3-chloro-4-ethoxy-5-fluorophenyl)methanol. We will explore the synthesis and purification of this compound and detail the orthogonal analytical methods employed to establish its identity, purity, and stability, thereby ensuring its suitability for its intended use in regulated environments.

The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for the validation of analytical procedures.[1][2][3] The objective is not merely to present data but to illuminate the scientific rationale behind the experimental choices, providing a robust framework for researchers, scientists, and drug development professionals.

Synthesis and Purification Rationale

Hypothetical Synthesis Workflow:

A 1-Bromo-3-chloro-5-fluorobenzene C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 4-Ethoxyphenylboronic acid B->C D 3-Chloro-5-fluoro-4'-ethoxy-1,1'-biphenyl C->D C-C bond formation E Formylation (e.g., Vilsmeier-Haack reaction) D->E Introduction of aldehyde F 3-Chloro-4-ethoxy-5-fluorobenzaldehyde E->F G Reduction (e.g., NaBH4) F->G Aldehyde to alcohol H (3-chloro-4-ethoxy-5-fluorophenyl)methanol G->H I Purification (Column Chromatography) H->I J High-Purity Reference Standard I->J A Method Development (Column & Mobile Phase Screening) B Method Optimization (Gradient, Flow Rate, Temperature) A->B C Method Validation (ICH Q2(R2)) B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I Routine Use for Purity Analysis D->I E->I F->I G->I H->I

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol

This document provides a detailed protocol for the proper handling and disposal of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. As a substituted, halogenated aromatic alcohol, this compound requires careful management to en...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. As a substituted, halogenated aromatic alcohol, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks, designed to provide researchers with a self-validating system for waste management.

Part 1: Hazard Identification and Risk Assessment

The benzyl alcohol moiety suggests potential irritant properties. For instance, the closely related 3-Chloro-4-fluorobenzyl alcohol is classified as a skin and eye irritant.[4] Therefore, it is prudent to handle 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol with the assumption that it poses similar risks.

Table 1: Profile of Structural Analogues for Risk Assessment

Property 3-Chloro-4-fluorobenzyl alcohol[4] 3-Chlorobenzyl alcohol[5][6] 4-Fluorobenzyl alcohol[7] Inferred Risk for Target Compound
Physical State Solid / Low Melting Solid Liquid[5][6] Liquid Solid or Liquid at Room Temperature
Known Hazards Skin Irritant (H315), Serious Eye Irritation (H319)[4] Prolonged contact may cause dermatitis[5] Combustible Liquid Assumed Skin and Eye Irritant
Boiling Point Not Available 237 °C / 459 °F[6] 203 °C / 397.4 °F Likely > 200 °C

| Primary Disposal Concern | Classified as hazardous waste.[4] | Dispose as hazardous waste. | Dispose as hazardous waste. | Must be disposed of as hazardous waste. |

Part 2: Personnel Protection and Handling

Given the assumed hazards, stringent personal protective equipment (PPE) and handling protocols are mandatory. The primary objective is to prevent all routes of exposure, including dermal contact, inhalation, and ingestion.

Required Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times.[4]

  • Hand Protection : Use chemically resistant nitrile gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1][6]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[1]

  • Respiratory Protection : All handling of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][8]

Engineering Controls

A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.[1][8] An eyewash station and safety shower must be immediately accessible in the work area.

Part 3: Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the point of generation is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, regulatory violations, and significantly increased disposal costs.[3] 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a halogenated organic compound and must be segregated as such.[1][2]

Step-by-Step Collection Procedure:

  • Select Container : Obtain a designated hazardous waste container made of a compatible material (e.g., polyethylene).[8] The container must be in good condition with a secure, vapor-tight lid.[9]

  • Labeling : Immediately affix a "Hazardous Waste" label to the container.[3] Clearly write the full chemical name, "3-Chloro-4-ethoxy-5-fluorobenzyl alcohol," and any other components of the waste stream on the label.[2]

  • Collection : Collect all waste containing this compound, including pure substance, reaction mixtures, and the first rinse of any emptied containers, in this dedicated container.[10]

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste.[9][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be equipped with secondary containment (such as a spill tray) to capture any potential leaks.[3][10]

Diagram 1: Waste Stream Segregation Workflow This diagram illustrates the decision-making process for correctly segregating laboratory chemical waste.

A Waste Generated (Contains 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol) B Does the compound contain F, Cl, Br, or I? A->B E Halogenated Organic Waste Container B->E YES G Is the waste an Inorganic Acid/Base? B->G NO C YES D NO F Non-Halogenated Organic Waste Container G->F NO H Aqueous Waste (Inorganic) Container G->H YES

Caption: Decision tree for proper chemical waste segregation.

Part 4: Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

  • Small Spills (Contained within a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent into a sealed, properly labeled hazardous waste container.[4][9]

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (Outside of a fume hood) :

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is significant or if you feel unwell, activate the fire alarm to initiate a building evacuation and call your institution's emergency response number.[9]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Part 5: Final Disposal Workflow

The disposal of hazardous waste is regulated by federal and state authorities, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] This framework governs the management of hazardous waste from its generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[11] Laboratories, as waste generators, are the first link in this chain.[13]

Final Disposal Steps:

  • Accumulation : Accumulate waste in the laboratory's SAA according to institutional limits (e.g., volume and time).

  • Request Pickup : Once the container is full or the time limit is approaching, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.

  • Transportation & Disposal : EHS will then manage the consolidation, transport, and final disposal of the waste through a licensed hazardous waste disposal facility.[13] The most common disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]

  • Record Keeping : Maintain accurate records of the waste generated as required by your institution and regulatory agencies.

Diagram 2: Cradle-to-Grave Disposal Workflow This diagram shows the complete lifecycle of hazardous chemical waste from the lab to final disposal.

cluster_0 Laboratory (Generator) cluster_1 Institutional Management cluster_2 External Disposal A 1. Waste Generation (Experimentation) B 2. Segregation & Collection (Halogenated Waste Container) A->B C 3. Storage in Satellite Accumulation Area (SAA) B->C D 4. EHS Waste Pickup Request C->D E 5. Transport to Central Accumulation Area D->E F 6. Licensed Waste Hauler Transports Off-Site E->F G 7. Disposal at Permitted TSDF (e.g., Incineration) F->G

Caption: Regulated hazardous waste disposal lifecycle.

By adhering to this comprehensive guide, researchers can ensure the safe management and compliant disposal of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents . University of Washington Environmental Health & Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency. [Link]

  • Hazardous Waste . US Environmental Protection Agency. [Link]

  • 3-Chloro-4-fluorobenzyl alcohol - SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • 3M™ High Productivity Floor Stripper - SAFETY DATA SHEET . 3M. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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